molecular formula C59H79N15O21S6 B15558933 Linaclotide (Standard)

Linaclotide (Standard)

Cat. No.: B15558933
M. Wt: 1526.8 g/mol
InChI Key: KXGCNMMJRFDFNR-IURAOCFRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linaclotide (Standard) is a useful research compound. Its molecular formula is C59H79N15O21S6 and its molecular weight is 1526.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Linaclotide (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Linaclotide (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGCNMMJRFDFNR-IURAOCFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)C(NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H79N15O21S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1526.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in water, Slightly soluble in aqueous sodium chloride
Details US Natl Inst Health; DailyMed. Current Medical Information. Available from, as of Feb 11, 2015: https://dailymed.nlm.nih.gov/dailymed/about.cfm
Record name Linaclotide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8224
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder

CAS No.

851199-59-2
Record name H-Cys(1)-Cys(2)-Glu-Tyr-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Linaclotide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8224
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Linaclotide

Author: BenchChem Technical Support Team. Date: December 2025

Linaclotide (B608579), marketed under brand names such as LINZESS® and CONSTELLA®, is a first-in-class guanylate cyclase-C (GC-C) agonist.[1][2][3] It is a synthetic 14-amino acid peptide used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC) in adults.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and clinical development timeline of Linaclotide.

Discovery and Development Timeline

The development of Linaclotide was spearheaded by Ironwood Pharmaceuticals, Inc. (formerly Microbia, Inc.).[4][5] The discovery was based on research into the heat-stable enterotoxin produced by some strains of Escherichia coli that cause traveler's diarrhea.[4] This toxin was found to activate the guanylate cyclase-C (GC-C) receptor in the intestine.

Date Milestone Description
1998 Microbia, Inc. is founded.The company that would become Ironwood Pharmaceuticals was spun out of the Whitehead Institute.[4]
2002 Dr. Mark Currie joins Microbia.Dr. Currie directed the research efforts that led to the discovery of Linaclotide.[4]
2004 Phase I clinical trials begin.The first clinical trials to assess the safety and tolerability of Linaclotide in humans were initiated.[4]
2007 Partnership with Forest Laboratories.A partnership was formed for the development and marketing of Linaclotide in North America.[4]
2009 Phase III clinical trials for IBS-C initiated.Two large-scale clinical trials began to evaluate the efficacy and safety of Linaclotide for the treatment of IBS-C.[2]
2012 First global approval by the US FDA.Linaclotide was approved in the United States for the treatment of IBS-C and CIC in adults.[3][4][5][6]
2012 Approval in the European Union.The European Medicines Agency approved Linaclotide for the treatment of moderate to severe IBS-C.[4][7]
2023 FDA approval for pediatric functional constipation.The FDA expanded the indication for Linaclotide to include the treatment of functional constipation in patients aged 6 to 17 years.[8]
Mechanism of Action

Linaclotide is a peptide agonist of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[9][10] The binding of Linaclotide to the GC-C receptor initiates a signaling cascade that results in increased intracellular concentrations of cyclic guanosine (B1672433) monophosphate (cGMP).[5][9] This increase in cGMP has two primary effects:

  • Increased Intestinal Fluid Secretion: Intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate into the intestinal lumen.[9][10][11] This increased ion flow results in the secretion of water into the intestines, which softens the stool and accelerates gastrointestinal transit.[9][11]

  • Reduced Visceral Pain: The increase in cGMP also has an extracellular effect, where it is thought to modulate the activity of pain-sensing nerves in the colon, thereby reducing visceral pain and hypersensitivity.[9][10]

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Linaclotide Linaclotide GCC GC-C Receptor Linaclotide->GCC Binds to GTP GTP cGMP_intra Intracellular cGMP GTP->cGMP_intra Converts CFTR CFTR cGMP_intra->CFTR Activates cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Increases Cl_HCO3 Cl⁻, HCO₃⁻ Secretion CFTR->Cl_HCO3 H2O Water Secretion Cl_HCO3->H2O Promotes Pain_Nerve Pain-Sensing Nerve cGMP_extra->Pain_Nerve Reduces Activity of

Linaclotide's dual mechanism of action.
Chemical Synthesis of Linaclotide

Linaclotide is a 14-amino acid peptide with the sequence Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr.[4] The key challenge in its synthesis is the correct formation of the three disulfide bonds between Cys1-Cys6, Cys2-Cys10, and Cys5-Cys13.[4] Both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) methods have been developed.[12][13]

Various strategies have been explored to control the formation of the disulfide bonds, including:

  • One-step oxidation: This method involves the simultaneous formation of all three disulfide bonds from the linear peptide, but it can lead to the formation of misfolded isomers.[14]

  • Regioselective (stepwise) disulfide bond formation: This approach uses different cysteine-protecting groups to allow for the sequential and controlled formation of each disulfide bond, leading to higher purity of the final product.[14][15] Examples of protecting groups include trityl (Trt), acetamidomethyl (Acm), and S-tert-butylsulfenyl (StBu).[4][14]

  • Hybrid solid-phase and liquid-phase synthesis: Some methods utilize a combination of both techniques to optimize the synthesis process.[15][16]

Preclinical and Clinical Evaluation

Preclinical studies in animal models demonstrated that Linaclotide increases intestinal fluid secretion and accelerates gastrointestinal transit.[10] These studies also provided evidence for its visceral analgesic effects.[10]

The clinical development program for Linaclotide included several Phase II and Phase III clinical trials to establish its safety and efficacy in patients with IBS-C and CIC.

Linaclotide_Development_Workflow Discovery Discovery & Lead Optimization (Based on E. coli enterotoxin) Preclinical Preclinical Studies (In vitro GC-C assays, animal models) Discovery->Preclinical Phase1 Phase I Clinical Trials (Safety and tolerability in healthy volunteers) Preclinical->Phase1 Phase2 Phase II Clinical Trials (Dose-ranging and efficacy in patients) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale efficacy and safety studies) Phase2->Phase3 Regulatory Regulatory Submission & Approval (FDA, EMA) Phase3->Regulatory PostMarket Post-Marketing Surveillance Regulatory->PostMarket

General workflow for Linaclotide's development.

Summary of Phase III Clinical Trial Data for IBS-C

Endpoint Linaclotide (290 mcg) Placebo p-value
FDA Combined Responder 33.7%13.9%<0.0001
Improvement in abdominal pain and increase in complete spontaneous bowel movements (CSBMs) for at least 6 of 12 weeks.
Abdominal Pain Responder 48.9%34.5%<0.0001
≥30% improvement from baseline in abdominal pain for at least 6 of 12 weeks.
CSBM Responder 47.6%22.6%<0.0001
≥3 CSBMs per week and an increase of ≥1 from baseline for at least 6 of 12 weeks.

Data from two Phase III trials in patients with IBS-C.[6][17]

Conclusion

The discovery and development of Linaclotide represent a significant advancement in the treatment of chronic constipation and IBS-C. Its unique mechanism of action, targeting the guanylate cyclase-C receptor, provides a novel therapeutic approach to managing these common gastrointestinal disorders. The synthesis of this complex peptide has been optimized through various chemical strategies to enable large-scale production. Extensive clinical trials have demonstrated its efficacy and safety, leading to its approval and use in patients worldwide.

Appendix: Experimental Protocols

Guanylate Cyclase-C (GC-C) Agonist Assay (General Protocol)
  • Cell Culture: T84 human colon carcinoma cells, which endogenously express the GC-C receptor, are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

  • Assay Preparation: Cells are seeded in multi-well plates and grown to confluence. Prior to the assay, the cell monolayers are washed with a buffer (e.g., Hanks' Balanced Salt Solution) containing a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cGMP.

  • Treatment: Cells are incubated with varying concentrations of Linaclotide or a control substance for a specified period at 37°C.

  • Cell Lysis: The incubation is terminated by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl).

  • cGMP Quantification: The intracellular cGMP concentration in the cell lysates is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The concentration-response curve for Linaclotide-induced cGMP production is plotted, and the EC50 value (the concentration of agonist that gives half-maximal response) is calculated.

Phase III Clinical Trial Design for IBS-C (Generalized)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients meeting the Rome III criteria for IBS-C, with specified baseline levels of abdominal pain and constipation symptoms.

  • Treatment: Patients are randomized to receive a once-daily oral dose of Linaclotide (e.g., 290 mcg) or a matching placebo for a treatment period of 12 to 26 weeks.

  • Primary Endpoints: The primary efficacy endpoints are typically based on FDA guidance and may include a "combined responder" analysis, where a patient must show a clinically meaningful improvement in both abdominal pain (e.g., ≥30% reduction from baseline) and the frequency of complete spontaneous bowel movements (CSBMs) for a specified number of weeks during the treatment period.[17]

  • Secondary Endpoints: These may include the individual components of the primary endpoint, as well as other patient-reported outcomes such as stool consistency, straining, bloating, and overall relief of symptoms.

  • Safety Assessment: Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study.

Solid-Phase Synthesis of Linaclotide (Generalized Protocol)
  • Resin Preparation: A suitable solid support resin (e.g., 2-chlorotrityl chloride resin) is used as the starting material.

  • Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain on the resin using a standard Fmoc/tBu solid-phase peptide synthesis strategy. Cysteine residues are protected with appropriate protecting groups to allow for regioselective disulfide bond formation.

  • Cleavage from Resin: Once the linear peptide chain is assembled, it is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Disulfide Bond Formation: The linear peptide is subjected to one or more oxidation steps to form the three disulfide bonds. This can be done in a single step or in a stepwise manner by selectively removing the protecting groups from the cysteine residues.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified Linaclotide is lyophilized to obtain a stable, powdered final product.

Linaclotide_Development_Timeline cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development cluster_Approval Regulatory Approval Discovery 1998-2003 Discovery at Microbia, Inc. Preclinical Preclinical Studies Discovery->Preclinical Phase1 2004 Phase I Trials Begin Preclinical->Phase1 Phase2 Phase II Trials Phase1->Phase2 Phase3 2009 Phase III Trials Begin Phase2->Phase3 FDA_Approval 2012 US FDA Approval Phase3->FDA_Approval EU_Approval 2012 EU Approval Pediatric_Approval 2023 Pediatric Approval FDA_Approval->Pediatric_Approval

Key milestones in Linaclotide's timeline.

References

An In-depth Technical Guide to the Early Preclinical Studies of Linaclotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical research on Linaclotide (B608579), a first-in-class guanylate cyclase-C (GC-C) agonist. The following sections detail the mechanism of action, key quantitative data from in vitro and in vivo studies, and the experimental protocols employed in its early development.

Core Mechanism of Action

Linaclotide is a 14-amino acid peptide that is structurally and functionally analogous to the endogenous hormones guanylin (B122020) and uroguanylin.[1] It acts locally on the luminal surface of the intestinal epithelium, where it binds to and activates the guanylate cyclase-C (GC-C) receptor.[1][2][3] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][4][5] The elevated intracellular cGMP has two primary effects:

  • Increased Intestinal Fluid Secretion: Intracellular cGMP allosterically activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen.[1][2][3] This ionic gradient drives the osmotic movement of water into the intestines, increasing the luminal fluid content and accelerating intestinal transit.[1][2][3]

  • Reduction of Visceral Hypersensitivity: Increased cGMP is also released extracellularly, where it is thought to act on submucosal nociceptors, reducing their firing rate and thereby alleviating visceral pain and discomfort.[1][6][7] This antinociceptive effect has been demonstrated in several rodent models of visceral hypersensitivity.[6][8][9]

Linaclotide itself has minimal systemic absorption, with a very low oral bioavailability of approximately 0.10% in mice, ensuring its effects are localized to the gastrointestinal tract.[10] It is metabolized within the GI tract to a principal active metabolite, MM-419447, which also demonstrates high-affinity binding to the GC-C receptor and contributes to the pharmacological effects.[1][11]

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies of Linaclotide.

Table 1: In Vitro Receptor Binding and cGMP Stimulation

ParameterCell LineValueReference
Receptor Binding Affinity (Ki) Human Colon Carcinoma (T84)1.23 - 1.64 nM[8]
Human Colon Carcinoma (T84)3.1 nM (pH-independent)[6]
cGMP Stimulation (EC50) Human Colon Carcinoma (T84)99 nM[8]
Human Colon Carcinoma (T84)772 nM[1]
Human Colon Carcinoma (C2BBe)523 nM[1]

Table 2: In Vivo Efficacy in Animal Models

ModelSpeciesLinaclotide DoseKey FindingReference
Intestinal Fluid Secretion Rat5 µg (injected into ligated loops)Significant increase in luminal fluid volume and cGMP concentration.[4]
Gastrointestinal Transit Rat≥ 5 µg/kg (oral)Significant, dose-dependent increase in gastrointestinal transit rates.[8]
Mouse100 µg/kg (oral)Significantly accelerated transit times in wild-type mice compared to vehicle or GC-C null mice.[10]
Visceral Hypersensitivity (TNBS-induced) Rat & MouseNot specifiedSignificantly decreased abdominal contractions in response to colorectal distension in wild-type but not GC-C null mice.[2][9][10]
Visceral Hypersensitivity (Partial Restraint Stress) RatNot specifiedSignificantly decreased colonic hypersensitivity.[2][9]
Visceral Hypersensitivity (Water Avoidance Stress) RatNot specifiedSignificantly decreased colonic hypersensitivity.[2][9]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of Linaclotide to the GC-C receptor.

Methodology:

  • Cell Culture: Human colon carcinoma T84 cells, which endogenously express the GC-C receptor, are cultured to confluence.

  • Membrane Preparation: Cell membranes are harvested and prepared for the binding assay.

  • Competitive Binding: A competitive binding assay is performed using a radiolabeled ligand for the GC-C receptor, such as [¹²⁵I]-pSTa (a stable analog of heat-stable enterotoxin).

  • Incubation: T84 cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Linaclotide.

  • Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a gamma counter.

  • Data Analysis: The concentration of Linaclotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. Assays are conducted at various pH levels to assess pH-independent binding.[6]

Cellular Assay for cGMP Activation

Objective: To measure the ability of Linaclotide to stimulate cGMP production in intestinal epithelial cells.

Methodology:

  • Cell Culture: Confluent monolayers of T84 or C2BBe cells are used.

  • Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cGMP.

  • Stimulation: Cells are then stimulated with varying concentrations of Linaclotide for a defined period (e.g., 30 minutes).

  • cGMP Extraction: The reaction is stopped, and intracellular cGMP is extracted from the cells.

  • Quantification: The concentration of cGMP is measured using a competitive enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC/MS/MS).

  • Data Analysis: The effective concentration of Linaclotide that produces 50% of the maximal cGMP response (EC50) is determined by plotting the cGMP concentration against the Linaclotide concentration.[1][8]

In Vivo Model of Intestinal Fluid Secretion (Rat Ligated Loop Model)

Objective: To assess the pro-secretory effects of Linaclotide in vivo.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.

  • Anesthesia and Surgery: Animals are anesthetized, and a midline laparotomy is performed to expose the small intestine.

  • Loop Ligation: A segment of the jejunum is isolated, and ligatures are placed to create a closed intestinal loop.

  • Test Substance Injection: Linaclotide or vehicle is injected into the lumen of the ligated loop.

  • Incubation Period: The intestine is returned to the abdominal cavity, and the incision is closed. The animal is allowed to recover for a set period.

  • Measurement: After the incubation period, the animal is euthanized, and the ligated loop is excised. The length and weight of the loop are measured to determine the volume of accumulated fluid (fluid weight/loop length). The intraluminal fluid can also be collected to measure cGMP concentration.[8]

In Vivo Model of Visceral Hypersensitivity (TNBS-Induced Colitis)

Objective: To evaluate the antinociceptive effects of Linaclotide in a model of inflammatory visceral pain.

Methodology:

  • Induction of Colitis: Mice or rats are lightly anesthetized, and a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol (B145695) is administered intracolonically to induce a local inflammation, which leads to chronic visceral hypersensitivity.

  • Recovery Period: Animals are allowed to recover for a period (e.g., several days to weeks) during which visceral hypersensitivity develops.

  • Drug Administration: Linaclotide or vehicle is administered orally.

  • Assessment of Visceral Sensitivity: Visceral sensitivity is assessed by measuring the visceromotor response (VMR) to colorectal distension (CRD). This involves inserting a balloon into the colorectum and inflating it to various pressures. The VMR is quantified by measuring the number of abdominal muscle contractions.

  • Data Analysis: The number of abdominal contractions at each distension pressure is compared between the Linaclotide-treated and vehicle-treated groups.[2][9][10]

Visualizations

Signaling Pathway of Linaclotide

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell cluster_submucosa Submucosa Linaclotide Linaclotide GC_C Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GC_C Binds and Activates cGMP_intra Intracellular cGMP GC_C->cGMP_intra Converts GTP GTP GTP->GC_C CFTR CFTR cGMP_intra->CFTR Activates cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Released Cl_HCO3 Cl- / HCO3- Secretion CFTR->Cl_HCO3 H2O Water Efflux Cl_HCO3->H2O Drives Osmotic Nociceptor Nociceptor cGMP_extra->Nociceptor Inhibits Pain_Signal Reduced Pain Signal to Spinal Cord Nociceptor->Pain_Signal

Caption: Linaclotide signaling pathway in intestinal epithelial cells.

Experimental Workflow for In Vitro cGMP Assay

cGMP_Assay_Workflow start Start culture Culture T84/C2BBe cells to confluence start->culture pretreat Pre-treat with phosphodiesterase inhibitor (IBMX) culture->pretreat stimulate Stimulate with varying concentrations of Linaclotide pretreat->stimulate extract Extract intracellular cGMP stimulate->extract quantify Quantify cGMP using EIA or LC/MS/MS extract->quantify analyze Determine EC50 value quantify->analyze end End analyze->end

Caption: Workflow for determining Linaclotide-induced cGMP stimulation.

Logical Relationship in Visceral Hypersensitivity Model

Visceral_Hypersensitivity_Model induce Induce Visceral Hypersensitivity (e.g., TNBS, Stress) develop Development of Chronic Visceral Hypersensitivity induce->develop administer Oral Administration of Linaclotide or Vehicle develop->administer measure Measure Visceromotor Response (VMR) to Colorectal Distension (CRD) administer->measure compare Compare VMR between Linaclotide and Vehicle Groups measure->compare outcome Outcome: Reduced VMR indicates antinociceptive effect compare->outcome

Caption: Logical flow of a preclinical visceral hypersensitivity study.

References

Linaclotide: A Technical Guide to its Molecular Structure and Disulfide Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular structure, disulfide bond arrangement, and associated analytical methodologies for Linaclotide (B608579). Linaclotide is a first-in-class guanylate cyclase-C (GC-C) agonist approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] Its complex structure, characterized by a specific network of three disulfide bonds, is integral to its therapeutic function.

Molecular Structure and Physicochemical Properties

Linaclotide is a synthetic 14-amino acid peptide, structurally analogous to the endogenous guanylin (B122020) peptide family and heat-stable enterotoxins from E. coli.[1][3] The peptide's primary sequence and key properties are summarized below.

Quantitative Data Summary

The fundamental physicochemical properties of Linaclotide are presented in Table 1.

PropertyValueReference
Amino Acid Sequence (One-Letter) CCEYCCNPACTGCY[1]
Amino Acid Sequence (Three-Letter) H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH[1][4]
Molecular Formula C₅₉H₇₉N₁₅O₂₁S₆[1]
Molecular Weight (Mr) 1526.8 g/mol [4]
Disulfide Bond Connectivity Cys¹-Cys⁶, Cys²-Cys¹⁰, Cys⁵-Cys¹³[1][2][3]

Disulfide Bonds and Three-Dimensional Conformation

The defining structural feature of Linaclotide is its three intramolecular disulfide bonds. This specific arrangement (Cys¹-Cys⁶, Cys²-Cys¹⁰, Cys⁵-Cys¹³) is crucial for maintaining the peptide's compact, three-dimensional structure, which includes three β-turns.[3][5] This rigid conformation is essential for its high-affinity binding to the guanylate cyclase-C receptor and its overall biological activity.[2] The mispairing of these bonds can lead to inactive isomers, making the precise and controlled formation of these linkages a critical challenge in its chemical synthesis.[2][6]

cluster_0 Structural Hierarchy of Linaclotide seq Primary Sequence (14 Amino Acids) ss Three Regiospecific Disulfide Bonds (C1-C6, C2-C10, C5-C13) seq->ss Oxidative Folding conf Biologically Active 3D Conformation (Compact, with β-turns) ss->conf Stabilizes Structure

Diagram 1: Relationship between primary sequence, disulfide bonds, and final conformation.

Mechanism of Action: Signaling Pathway

Linaclotide exerts its therapeutic effect locally on the luminal surface of the intestinal epithelium.[7][8] Its mechanism is initiated by binding to the guanylate cyclase-C (GC-C) receptor.[9] This interaction triggers a downstream signaling cascade, as detailed below.

  • GC-C Receptor Activation : Linaclotide binds to and activates the transmembrane GC-C receptor on intestinal enterocytes.[7]

  • cGMP Production : This activation stimulates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[][11]

  • CFTR Activation : The rise in intracellular cGMP activates cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel.[11][12]

  • Ion and Fluid Secretion : Activated CFTR promotes the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[7][12] This increase in luminal anions leads to the osmotic movement of sodium and water into the intestine.

  • Clinical Effect : The resulting increase in intestinal fluid softens stool and accelerates colonic transit, alleviating constipation.[7] Additionally, extracellular cGMP is believed to decrease the activity of pain-sensing nerves in the colon, reducing abdominal pain.[8][11]

cluster_Lumen Intestinal Lumen cluster_Cell Enterocyte (Intestinal Epithelial Cell) cluster_Lumen2 Intestinal Lumen Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds & Activates cGMP Increased cGMP (intracellular) GCC->cGMP Catalyzes GTP GTP GTP->cGMP PKGII Protein Kinase II (PKG-II) cGMP->PKGII Activates CFTR_A CFTR Channel (active) PKGII->CFTR_A Phosphorylates CFTR CFTR Channel (inactive) CFTR->CFTR_A Secretion Cl- & HCO3- Secretion Increased Fluid CFTR_A->Secretion Mediates

Diagram 2: Linaclotide's signaling pathway in intestinal epithelial cells.

Experimental Protocols

The synthesis and structural verification of a complex peptide like Linaclotide require specialized and precise methodologies.

Peptide Synthesis and Regioselective Disulfide Bond Formation

The synthesis of Linaclotide is typically achieved using Fmoc solid-phase peptide synthesis (Fmoc-SPPS).[3] The primary challenge lies in the correct formation of the three specific disulfide bonds. While random oxidation in solution is a possible method, it can produce numerous incorrect isomers.[2] A more controlled, regioselective approach is preferred to ensure high yield of the correctly folded peptide.

Principle of Regioselective Synthesis: This method involves using different classes of thiol-protecting groups for specific cysteine pairs. These groups are orthogonal, meaning they can be removed selectively under different chemical conditions without affecting the others.

Generalized Protocol Outline:

  • Solid-Phase Synthesis : The linear 14-amino acid peptide is assembled on a solid support resin. Cysteine residues are introduced with their thiol groups protected by orthogonal protecting groups. For example:

    • Cys¹ and Cys⁶ might use an acid-labile group (e.g., Mmt - 4-methoxytrityl).

    • Cys² and Cys¹⁰ might use a group susceptible to mild oxidation (e.g., Dpm - diphenylmethyl).

    • Cys⁵ and Cys¹³ might use a photolabile or heavy-metal-labile group (e.g., o-NBn - 2-nitrobenzyl).[2]

  • First Disulfide Bond Formation : The first protecting group (e.g., Mmt) is selectively removed from its corresponding cysteine pair using a dilute acid solution. The first disulfide bond is then formed through mild oxidation on the solid phase.

  • Second Disulfide Bond Formation : The second protecting group (e.g., Dpm) is removed, and the second bond is formed.

  • Cleavage and Final Bond Formation : The peptide is cleaved from the resin, which also removes the final side-chain protecting groups. The final cysteine pair is then free to form the third disulfide bond in solution via air oxidation or another mild oxidant.[2]

  • Purification : The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Disulfide Bond Analysis by Mass Spectrometry

Verifying the correct disulfide connectivity is a critical quality control step. The most established method involves a bottom-up mass spectrometry approach comparing non-reduced and reduced peptide maps.[6][13]

Detailed Methodology:

  • Sample Preparation (Alkylation of Free Thiols - Optional but Recommended) : To prevent disulfide scrambling, any free sulfhydryl groups in the sample are first blocked (alkylated) with a reagent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM) at a neutral to slightly acidic pH (pH ~6.5-7.5).[14]

  • Enzymatic Digestion (Non-Reducing) : The alkylated protein is digested with a specific protease (e.g., Trypsin, Chymotrypsin, or Glu-C). The choice of enzyme is critical to ensure cleavage occurs between the cysteine residues involved in the disulfide bonds. The digestion is performed under non-reducing conditions at a controlled pH and temperature (e.g., 37 °C) to maintain the integrity of the disulfide bridges.[14][15]

  • LC-MS Analysis (Non-Reduced Sample) : The resulting peptide mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The disulfide-linked peptides will elute as single peaks with a mass corresponding to the two covalently linked peptide chains. The high-resolution mass spectrometer (e.g., Q-TOF) identifies the masses of these linked peptides.[16]

  • Reduction : A portion of the digest from step 2 is treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to cleave all disulfide bonds.[15]

  • LC-MS Analysis (Reduced Sample) : The reduced sample is analyzed by LC-MS. The previously linked peptides now appear as two separate, individual peptides at their respective elution times and with their corresponding individual masses.

  • Data Analysis : The mass spectra from the non-reduced and reduced samples are compared. By identifying which peptides disappear from the non-reduced map and which new peptides appear in the reduced map, the specific cysteine pairings can be definitively assigned.[6][13] MS/MS fragmentation of the non-reduced, disulfide-linked peptides can provide further confirmation.

cluster_workflow Disulfide Bond Analysis Workflow cluster_nr Non-Reduced Path cluster_r Reduced Path start Linaclotide Sample digest Enzymatic Digestion (Non-Reducing Conditions) start->digest split Split Sample digest->split lcms1 LC-MS Analysis 1 split->lcms1 Path A reduce Add Reducing Agent (e.g., DTT) split->reduce Path B data1 Identify Masses of Disulfide-Linked Peptides lcms1->data1 compare Data Comparison & Bond Assignment data1->compare lcms2 LC-MS Analysis 2 reduce->lcms2 data2 Identify Masses of Individual Peptides lcms2->data2 data2->compare

Diagram 3: Experimental workflow for disulfide bond mapping by mass spectrometry.

References

Linaclotide Target Identification and Validation In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro identification and validation of the molecular target for linaclotide (B608579), a therapeutic peptide for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). This document details the core methodologies, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.

Introduction: Linaclotide and its Clinical Significance

Linaclotide is a synthetic 14-amino acid peptide that is structurally and functionally related to the endogenous guanylin (B122020) peptides.[1] It is a first-in-class guanylate cyclase-C (GC-C) agonist approved for the treatment of IBS-C and CIC.[2] By acting locally in the gastrointestinal tract, linaclotide stimulates intestinal fluid secretion and accelerates transit, thereby alleviating the symptoms of constipation.[1] Its minimal systemic absorption contributes to a favorable safety profile.[1]

Molecular Target Identification: Guanylate Cyclase-C (GC-C)

The primary molecular target of linaclotide has been identified as guanylate cyclase-C (GC-C), a transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells.[2][3] Linaclotide and its principal active metabolite, MM-419447, bind to GC-C with high affinity and selectivity.[4]

In Vitro Models for Target Validation

The human colon adenocarcinoma cell lines, T84 and Caco-2BBe , are well-established in vitro models for studying the effects of linaclotide. These cell lines endogenously express GC-C and form polarized monolayers with tight junctions, mimicking the intestinal epithelium.[5]

Signaling Pathway of Linaclotide

Upon binding to the extracellular domain of GC-C, linaclotide triggers a conformational change that activates the intracellular catalytic domain of the receptor. This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent increase in intracellular cGMP initiates a downstream signaling cascade, as illustrated below.

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Linaclotide->GCC Binding GTP GTP cGMP cGMP GTP->cGMP Activation PKGII Protein Kinase G-II (PKG-II) cGMP->PKGII Activation CFTR_inactive CFTR (Inactive) PKGII->CFTR_inactive Phosphorylation CFTR_active CFTR (Active) Phosphorylated Cl_HCO3 Cl- and HCO3- Secretion CFTR_active->Cl_HCO3 Increased Ion Flow H2O Water Efflux Cl_HCO3->H2O Osmotic Gradient

Linaclotide's intracellular signaling cascade.

Quantitative In Vitro Validation Data

The interaction of linaclotide and its active metabolite with GC-C and their functional consequences have been quantified in various in vitro assays. The following tables summarize key data.

Table 1: Receptor Binding Affinity

CompoundCell LineRadioligandKi (nM)Reference(s)
LinaclotideT84[125I]-pSTa1.23 - 1.64[1]
MM-419447T84[125I]-pSTaComparable to Linaclotide[6]

Table 2: Functional Activity (cGMP Accumulation)

CompoundCell LineEC50 (nM)Reference(s)
LinaclotideT8499[1]

Table 3: Functional Activity (Ion Secretion)

CompoundTissueAssayEC50 (nM)Reference(s)
LinaclotideRat Colonic MucosaShort-Circuit Current (Isc)9.8[6]

Key Experimental Protocols for In Vitro Validation

The following sections provide detailed methodologies for the core experiments used to validate the interaction of linaclotide with GC-C.

Receptor Binding Assay (Competitive)

This assay quantifies the affinity of linaclotide for the GC-C receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of linaclotide for GC-C.

Materials:

  • Cells: T84 cells

  • Radioligand: [125I]-pSTa (a high-affinity GC-C agonist)

  • Competitor: Linaclotide (unlabeled)

  • Buffers:

    • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail, pH 7.4

    • Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

    • Wash Buffer: Ice-cold Binding Buffer

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter plates (e.g., GF/C), vacuum manifold, scintillation counter.

Protocol:

  • Membrane Preparation:

    • Harvest T84 cells and wash with cold PBS.

    • Homogenize cells in 20 volumes of cold Lysis Buffer.

    • Centrifuge at 1,000 x g for 3 minutes to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation.

    • Resuspend the final membrane pellet in Binding Buffer containing 10% sucrose (B13894) for cryopreservation and store at -80°C.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • Thaw the membrane preparation and resuspend in Binding Buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of varying concentrations of unlabeled linaclotide.

      • 50 µL of [125I]-pSTa (at a concentration at or below its Kd).

      • 150 µL of the membrane preparation (3-20 µg of protein).

    • For determining non-specific binding, use a high concentration of an unlabeled GC-C agonist instead of linaclotide. For total binding, use Binding Buffer instead of a competitor.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Pre-soak the filter plate with 0.3% polyethyleneimine (PEI).

    • Rapidly transfer the contents of the assay plate to the filter plate using a vacuum manifold.

    • Wash the filters four times with ice-cold Wash Buffer.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of linaclotide to generate a competition curve.

    • Determine the IC50 value (the concentration of linaclotide that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cGMP Accumulation Assay

This functional assay measures the downstream product of GC-C activation, providing a measure of linaclotide's agonist activity.

Objective: To determine the EC50 of linaclotide for cGMP production.

Materials:

  • Cells: T84 or Caco-2BBe cells grown to confluence in 24-well plates.

  • Reagents:

    • Linaclotide

    • IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation)

    • Lysis buffer (e.g., 0.1 M HCl or buffer from a commercial ELISA kit)

  • Assay Kit: Commercial cGMP enzyme immunoassay (EIA) or ELISA kit, or LC-MS/MS system.

Protocol:

  • Cell Culture and Treatment:

    • Seed T84 cells in 24-well plates and grow to confluence.

    • Wash the cells with serum-free medium.

    • Pre-treat the cells with IBMX (e.g., 1 mM) for 10 minutes at 37°C.[2]

    • Add varying concentrations of linaclotide to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.[2]

  • Cell Lysis and cGMP Measurement:

    • Aspirate the medium and lyse the cells according to the instructions of the cGMP assay kit (e.g., by adding 0.1 M HCl).

    • Measure the cGMP concentration in the cell lysates using a cGMP EIA/ELISA kit or by LC-MS/MS.

  • Data Analysis:

    • Plot the cGMP concentration as a function of the log concentration of linaclotide.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Short-Circuit Current (Isc) Measurement in an Ussing Chamber

This assay provides a functional measure of ion transport across an epithelial monolayer, which is the ultimate physiological effect of linaclotide's action.

Objective: To measure the linaclotide-induced increase in electrogenic ion secretion (primarily Cl- and HCO3-).

Materials:

  • Cells/Tissue: Polarized T84 cell monolayers grown on permeable supports (e.g., Transwell® inserts) or isolated rat colonic mucosa.

  • Ussing Chamber System: Including the chamber, electrodes, and voltage-clamp amplifier.

  • Ringer's Solution: A physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) gassed with 95% O2/5% CO2 and maintained at 37°C.

  • Reagents: Linaclotide, bumetanide (B1668049) (an inhibitor of the Na-K-Cl cotransporter), GlyH-101 (a CFTR inhibitor).

Protocol:

  • Chamber Setup and Tissue/Cell Mounting:

    • Assemble the Ussing chamber and fill both the apical and basolateral hemichambers with pre-warmed and gassed Ringer's solution.

    • Carefully mount the T84 cell monolayer on the permeable support or the isolated intestinal mucosa between the two hemichambers.

    • Allow the system to equilibrate for 15-20 minutes.

  • Short-Circuit Current Measurement:

    • Clamp the transepithelial voltage to 0 mV. The current required to maintain this voltage is the short-circuit current (Isc), which represents the net ion transport.

    • Record a stable baseline Isc.

    • Add linaclotide to the apical hemichamber in a cumulative concentration-dependent manner, allowing the Isc to stabilize after each addition.

    • To confirm the involvement of CFTR and the Na-K-Cl cotransporter, specific inhibitors can be added (e.g., bumetanide to the basolateral side or GlyH-101 to the apical side) after linaclotide stimulation to observe the inhibition of the Isc.[2]

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) from baseline for each concentration of linaclotide.

    • Plot the ΔIsc as a function of the log concentration of linaclotide to generate a dose-response curve and determine the EC50.

Experimental Workflow and Logic

The validation of linaclotide's target follows a logical progression from identifying the direct molecular interaction to confirming the downstream physiological effects.

Experimental_Workflow cluster_target_id Target Identification & Binding cluster_functional_validation Functional Validation cluster_data Data Output Binding_Assay Receptor Binding Assay (T84 cell membranes) cGMP_Assay cGMP Accumulation Assay (T84 cells) Binding_Assay->cGMP_Assay Confirms functional consequence of binding Ki_Value Binding Affinity (Ki) Binding_Assay->Ki_Value Isc_Assay Short-Circuit Current (Isc) (T84 monolayers/intestinal tissue) cGMP_Assay->Isc_Assay Links second messenger to physiological response EC50_cGMP Potency (EC50) for cGMP production cGMP_Assay->EC50_cGMP EC50_Isc Potency (EC50) for ion secretion Isc_Assay->EC50_Isc

Workflow for in vitro target validation.

This workflow demonstrates a robust approach to target validation, starting with the direct binding of linaclotide to its receptor, followed by the quantification of its ability to elicit a biochemical response (cGMP production), and culminating in the measurement of its ultimate physiological function (ion secretion).

Conclusion

The in vitro studies detailed in this guide provide compelling evidence for the identification and validation of guanylate cyclase-C as the molecular target of linaclotide. The use of specific cell-based assays allows for the quantitative characterization of its binding affinity, potency, and efficacy in a physiologically relevant context. These methodologies are fundamental for the preclinical assessment of GC-C agonists and provide a solid foundation for their development as therapeutic agents for gastrointestinal disorders.

References

An In-Depth Technical Guide to the Pharmacology of MM-419447, the Active Metabolite of Linaclotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linaclotide (B608579), a first-in-class guanylate cyclase-C (GC-C) agonist, is a therapeutic peptide indicated for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Its pharmacological activity is largely mediated by its principal and only known active metabolite, MM-419447. This technical guide provides a comprehensive overview of the pharmacology of MM-419447, including its formation, mechanism of action, pharmacokinetics, and pharmacodynamics. The information is intended for researchers, scientists, and drug development professionals engaged in the study of gastrointestinal motility disorders and secretagogues.

Introduction

Linaclotide is a 14-amino acid synthetic peptide that acts locally in the gastrointestinal (GI) tract with minimal systemic absorption.[1][2] Following oral administration, linaclotide is converted to its active metabolite, MM-419447, through the removal of the C-terminal tyrosine residue.[3] This conversion is primarily mediated by carboxypeptidase A in the small intestine.[1] MM-419447, a 13-amino acid peptide, is also a potent GC-C agonist and contributes significantly to the overall pharmacological effect of linaclotide.[1][4]

Mechanism of Action

MM-419447, like its parent compound linaclotide, is a selective agonist of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[5]

Signaling Pathway

The binding of MM-419447 to the GC-C receptor initiates a downstream signaling cascade, as depicted in the diagram below.

MM-419447 Signaling Pathway cluster_0 MM419447 MM-419447 GCC_receptor Guanylate Cyclase-C (GC-C) Receptor MM419447->GCC_receptor Binds to GTP GTP cGMP Increased intracellular cGMP GTP->cGMP Conversion PKGII Activation of Protein Kinase G-II (PKG-II) cGMP->PKGII CFTR Phosphorylation and activation of CFTR PKGII->CFTR Secretion Increased Cl- and HCO3- secretion into lumen CFTR->Secretion Fluid Increased intestinal fluid and accelerated transit Secretion->Fluid

Figure 1: MM-419447 signaling pathway in intestinal epithelial cells.

Activation of GC-C by MM-419447 catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G-II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR).[6] This results in increased secretion of chloride and bicarbonate ions into the intestinal lumen, leading to an increase in intestinal fluid and accelerated transit.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for MM-419447.

Table 1: Receptor Binding Affinity
LigandReceptorCell Line/TissueAssay TypeParameterValueReference(s)
MM-419447GC-CT84 cellsCompetitive Radioligand Binding ([125I]-pSTa)AffinityComparable to linaclotide[1][7]
LinaclotideGC-CT84 cellsCompetitive Radioligand Binding ([125I]-pSTa)Ki1.23-1.64 nM[8]

Note: While specific Ki or IC50 values for MM-419447 are not explicitly reported in the reviewed literature, multiple sources state that its binding affinity to the GC-C receptor is comparable or very similar to that of linaclotide.[1][7]

Table 2: In Vitro Activity
CompoundCell LineParameterValueReference(s)
LinaclotideT84 cellsEC50 for cGMP accumulation99 nM[8]

Note: MM-419447 is reported to cause a significant, concentration-dependent accumulation of intracellular cGMP in T84 cells, with potency similar to linaclotide.[2][4]

Table 3: Preclinical Pharmacokinetics in Rats (Oral Administration)
ParameterValueUnitsStudy ConditionsReference(s)
Cmax27ng/mL10 mg/kg oral gavage
Tmax0.33hours10 mg/kg oral gavage
AUC0-6≤ 29.7ng·h/mL10 mg/kg oral gavage
Oral Bioavailability< 0.1%N/A[9]

Note: Systemic exposure to MM-419447 is very low, confirming its minimal absorption after oral administration.[4]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the pharmacology of MM-419447.

Formation of MM-419447 from Linaclotide

The conversion of linaclotide to MM-419447 is studied both in vitro using purified enzymes and in vivo using intestinal fluid.

Linaclotide to MM-419447 Conversion Workflow Linaclotide Linaclotide Incubation Incubation (Time course) Linaclotide->Incubation CarboxypeptidaseA Carboxypeptidase A or Rat Intestinal Fluid CarboxypeptidaseA->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis Quantification Quantification of Linaclotide and MM-419447 Analysis->Quantification

Figure 2: Workflow for studying the conversion of linaclotide to MM-419447.

Protocol:

  • Incubation: Linaclotide is incubated with either purified carboxypeptidase A or rat intestinal fluid under non-reducing conditions for various time points (e.g., up to 6 hours).[10]

  • Sample Preparation: At each time point, an aliquot of the reaction mixture is taken, and the reaction is quenched.

  • LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor the disappearance of linaclotide and the appearance of MM-419447.[4]

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of MM-419447 to the GC-C receptor.

Protocol:

  • Cell/Membrane Preparation: T84 cells or isolated rat small intestine brush-border membranes, which express the GC-C receptor, are used.

  • Assay Setup: The cells or membranes are incubated with a fixed concentration of a radiolabeled GC-C agonist, such as [125I]-pSTa, in the presence of varying concentrations of unlabeled MM-419447 (the competitor).[7]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound radioligand is separated from unbound radioligand, typically by filtration.

  • Quantification: The amount of bound radioactivity is measured.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of MM-419447 that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) can then be calculated from the IC50.

cGMP Accumulation Assay

This assay measures the ability of MM-419447 to stimulate the production of intracellular cGMP in T84 cells.

cGMP Accumulation Assay Workflow T84_cells T84 Cells MM419447_treatment Treatment with varying concentrations of MM-419447 T84_cells->MM419447_treatment Lysis Cell Lysis MM419447_treatment->Lysis HTRF_assay HTRF cGMP Assay Lysis->HTRF_assay Detection Measurement of Fluorescence HTRF_assay->Detection Quantification Quantification of intracellular cGMP Detection->Quantification

Figure 3: Workflow for the cGMP accumulation assay.

Protocol:

  • Cell Culture: T84 cells are cultured to confluence.

  • Treatment: The cells are treated with varying concentrations of MM-419447 for a specified period (e.g., 30 minutes).

  • Cell Lysis: The cells are lysed to release intracellular cGMP.

  • HTRF Assay: The cGMP concentration in the cell lysates is determined using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay kit. This involves the use of a europium cryptate-labeled anti-cGMP antibody and a d2-labeled cGMP analog.[11]

  • Data Analysis: The fluorescence signal is measured, which is inversely proportional to the amount of cGMP in the sample. A standard curve is used to determine the concentration of cGMP, and an EC50 value is calculated.

Rat Ligated Intestinal Loop Model

This in vivo model is used to assess the effect of MM-419447 on intestinal fluid secretion.

Protocol:

  • Animal Preparation: Anesthetized rats are used. A midline abdominal incision is made to expose the small intestine.

  • Loop Ligation: A segment of the small intestine (e.g., jejunum) is isolated by ligating both ends with sutures, forming a closed loop.[12]

  • Injection: MM-419447 is injected directly into the ligated loop. A control loop may be injected with vehicle.

  • Incubation: The intestine is returned to the abdominal cavity, and the incision is temporarily closed. The animal is maintained under anesthesia for a set period.

  • Fluid Collection and Measurement: After the incubation period, the ligated loop is re-exposed and excised. The length and weight of the loop are measured. The fluid content is collected and its volume or weight is determined. The ratio of fluid weight to loop length is calculated as an index of fluid secretion.[4]

  • cGMP Measurement: The luminal fluid can also be collected to measure the concentration of cGMP.[4]

Conclusion

MM-419447 is the pharmacologically active metabolite of linaclotide and plays a crucial role in its therapeutic effects. It is a potent GC-C receptor agonist that acts locally within the gastrointestinal tract to stimulate intestinal fluid secretion and accelerate transit. Its minimal systemic absorption contributes to a favorable safety profile. This technical guide provides a consolidated resource for understanding the key pharmacological properties of MM-419447, which is essential for researchers and professionals in the field of gastrointestinal drug discovery and development.

References

Initial In Vivo Studies of Linaclotide in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational in vivo animal studies that elucidated the mechanism of action and therapeutic potential of Linaclotide (B608579). Linaclotide, a minimally absorbed, 14-amino acid peptide, is a guanylate cyclase-C (GC-C) agonist approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CC).[1][2] The following sections detail the core preclinical findings, experimental protocols, and signaling pathways that have been critical to its development.

Core Pharmacodynamic Effects in Animal Models

Initial in vivo studies in animal models were pivotal in demonstrating two primary pharmacological effects of Linaclotide: the stimulation of intestinal fluid secretion and the attenuation of visceral hypersensitivity (abdominal pain). These effects are mediated through the activation of the GC-C receptor on the apical surface of intestinal epithelial cells.[3][4][5]

Increased Intestinal Fluid Secretion and Transit

Oral administration of Linaclotide in rodent models demonstrated a significant, dose-dependent increase in gastrointestinal transit rates.[6] This pro-secretory effect is driven by the activation of GC-C, which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] Elevated cGMP, in turn, activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate into the intestinal lumen. This ionic gradient drives water into the intestines, softening stool and accelerating transit.[1][2][7] In rat models, orally administered Linaclotide at doses of 5, 10, and 20 μg/kg significantly increased gastrointestinal transit compared to vehicle-treated rats.[8]

Attenuation of Visceral Hypersensitivity

A key finding from early animal studies was Linaclotide's ability to reduce visceral pain, a primary symptom of IBS-C.[9][10] This analgesic effect was observed in various rodent models of visceral hypersensitivity, including those induced by chemical irritants and stress.[8][9][10] The mechanism for pain reduction is also linked to the GC-C/cGMP pathway but is independent of the secretory effects.[11] Activation of GC-C by Linaclotide leads to the production and release of extracellular cGMP, which acts on and inhibits colonic nociceptors, thereby reducing pain signaling.[3][12] This effect was confirmed in studies where the analgesic effects of Linaclotide were absent in GC-C null mice.[8][9]

Quantitative Data from Key Animal Studies

The following tables summarize the key quantitative findings from initial in vivo studies of Linaclotide in various animal models.

Table 1: Effect of Linaclotide on Visceral Hypersensitivity in Rodent Models

Animal ModelOutcome MeasuredTreatment GroupResult
TNBS-Induced Colonic Allodynia (Rats)Number of abdominal contractions in response to colorectal distensionLinaclotideSignificantly decreased compared to vehicle
Partial Restraint Stress (PRS) Model (Rats)Colonic hypersensitivityLinaclotideSignificantly decreased
Water Avoidance Stress (WAS) Model (Rats)Colonic hypersensitivityLinaclotideSignificantly decreased
TNBS-Induced Colonic Allodynia (Mice)Visceral hypersensitivityLinaclotide (in wild-type mice)Significantly reduced hypersensitivity
TNBS-Induced Colonic Allodynia (Mice)Visceral hypersensitivityLinaclotide (in GC-C null mice)No effect on hypersensitivity

TNBS: Trinitrobenzene sulfonic acid

Table 2: Effect of Linaclotide on Gastrointestinal Transit in Rodent Models

Animal ModelOutcome MeasuredTreatment GroupResult
Wild-Type MiceSmall bowel transit (charcoal progression)100 μg/kg LinaclotideSignificantly accelerated transit time
GC-C Null MiceSmall bowel transit (charcoal progression)LinaclotideNo difference in transit time compared to vehicle
RatsGastrointestinal transit rates≥5 μg/kg LinaclotideSignificant, dose-dependent increase

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the protocols for key experiments cited in the initial in vivo studies of Linaclotide.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colonic Allodynia Model

This model is used to induce a local inflammation of the colon, which leads to a state of visceral hypersensitivity, mimicking the abdominal pain experienced in IBS.

  • Animal Subjects: Wistar rats or wild-type and GC-C null mice are used.

  • Induction of Colitis: Animals are lightly anesthetized, and a catheter is inserted into the colon. TNBS is instilled intra-colonically to induce inflammation.

  • Linaclotide Administration: After a recovery period to allow for the development of hypersensitivity, Linaclotide or vehicle is administered orally.

  • Assessment of Visceral Sensitivity: Visceral sensitivity is measured by recording the number of abdominal contractions in response to colorectal distension (CRD) via a balloon catheter inserted into the colon. The balloon is inflated to various pressures, and the visceromotor response is quantified.

Stress-Induced Visceral Hypersensitivity Models

These models are used to investigate the effects of psychological stress on visceral sensitivity.

  • Animal Subjects: Wistar rats are commonly used.

  • Stress Induction:

    • Partial Restraint Stress (PRS): Animals are placed in a restraint device for a specified period.

    • Water Avoidance Stress (WAS): Animals are placed on a small platform in a container filled with water for a defined duration, inducing psychological stress without direct physical contact with the water.

  • Linaclotide Administration: Linaclotide or vehicle is administered orally prior to the stress exposure.

  • Assessment of Visceral Sensitivity: Similar to the TNBS model, colonic hypersensitivity is assessed by measuring the visceromotor response to colorectal distension.

Gastrointestinal Transit Assay

This assay measures the rate at which a non-absorbable marker travels through the gastrointestinal tract.

  • Animal Subjects: Mice (wild-type and GC-C null) or rats are used.

  • Linaclotide Administration: Linaclotide or vehicle is administered orally.

  • Marker Administration: After a set time following drug administration, a charcoal meal (activated charcoal mixed with a vehicle like gum acacia) is administered orally.

  • Measurement of Transit: After a specific duration, the animals are euthanized, and the small intestine is carefully excised. The total length of the small intestine and the distance traveled by the charcoal meal are measured. The transit is expressed as a percentage of the total length of the small intestine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway of Linaclotide and a typical experimental workflow for assessing its effect on visceral pain.

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell cluster_submucosa Submucosa Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds and Activates GTP GTP GCC->GTP cGMP_intra Intracellular cGMP GTP->cGMP_intra Activation CFTR CFTR cGMP_intra->CFTR Activates Efflux cGMP Efflux Pumps cGMP_intra->Efflux Transported by Chloride and Bicarbonate Secretion Chloride and Bicarbonate Secretion CFTR->Chloride and Bicarbonate Secretion cGMP_extra Extracellular cGMP Efflux->cGMP_extra Nociceptor Colonic Nociceptor cGMP_extra->Nociceptor Inhibits Reduced Pain Signaling Reduced Pain Signaling Nociceptor->Reduced Pain Signaling

Caption: Linaclotide's dual mechanism of action signaling pathway.

Experimental_Workflow_Visceral_Pain cluster_model Animal Model Induction cluster_treatment Treatment Administration cluster_assessment Outcome Assessment cluster_analysis Data Analysis Induction Induce Visceral Hypersensitivity (e.g., TNBS or Stress) Treatment Oral Administration of Linaclotide or Vehicle Induction->Treatment CRD Colorectal Distension (CRD) Treatment->CRD Measurement Measure Visceromotor Response (Abdominal Contractions) CRD->Measurement Analysis Compare Responses Between Linaclotide and Vehicle Groups Measurement->Analysis

Caption: Experimental workflow for assessing Linaclotide's effect on visceral pain.

References

Linaclotide: A Deep Dive into its Intellectual Property and Scientific Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intellectual property landscape and the core scientific principles of Linaclotide (B608579), a first-in-class guanylate cyclase-C (GC-C) agonist. Developed by Ironwood Pharmaceuticals and its partners, Linaclotide has a robust patent portfolio and a well-defined mechanism of action that has established it as a key therapeutic for irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).

Intellectual Property Landscape: A Multi-layered Shield

The commercial success of Linaclotide is underpinned by a comprehensive and multi-layered intellectual property strategy that extends beyond the core composition of matter patent. This "patent thicket" encompasses the molecule itself, its synthesis, various formulations, and methods of use, creating a formidable barrier to generic competition.[1]

Key to this strategy are patents covering:

  • Composition of Matter: These foundational patents protect the unique 14-amino acid sequence of Linaclotide and its fundamental structure. The primary U.S. composition of matter patent is expected to expire around 2026, including patent term extensions.[2]

  • Formulations: Significant patent protection surrounds the stable pharmaceutical compositions of Linaclotide. These patents cover various formulations designed to improve stability and optimize drug delivery, with some extending into the early 2030s.[1][3][4]

  • Manufacturing Processes: Patents also protect the specific methods of synthesizing and purifying Linaclotide, including techniques for forming the three critical disulfide bonds.[1]

  • Methods of Use: The therapeutic applications of Linaclotide for treating gastrointestinal disorders like IBS-C and CIC are also patented.[3][5]

This extensive patent portfolio is held by various entities across different regions, with Ironwood Pharmaceuticals being a predominant holder in the United States, often in collaboration with partners like Allergan (now part of AbbVie).[2][6] The earliest licensed entry for a generic version of the 145 mcg and 290 mcg doses of Linaclotide in the U.S. is anticipated in March 2029, as a result of settlement agreements.[7]

Table 1: Key Patents and Expiration Landscape for Linaclotide
Patent TypeGeneral Subject MatterKey AssigneesEstimated Expiration Period
Composition of Matter The Linaclotide molecule itself, a 14-amino acid peptide.[1]Ironwood Pharmaceuticals, Inc.U.S. patents expire around 2024-2026.[1][2] European patents expire around 2024.[1]
Formulation Stable pharmaceutical compositions, including delayed-release and low-dose formulations.[1][3][5]Ironwood Pharmaceuticals, Inc., Forest Laboratories Holdings LimitedU.S. patents extend into the early 2030s.[8][9]
Method of Use Treatment of gastrointestinal disorders such as IBS-C and chronic constipation.[3][5]Ironwood Pharmaceuticals, Inc.Aligned with composition of matter and formulation patents.
Manufacturing Process Methods for synthesizing and purifying Linaclotide, including disulfide bond formation.[1]Ironwood Pharmaceuticals, Inc., various others.Some process patents extend into the late 2030s and even 2040s in certain jurisdictions.[1]

Core Mechanism of Action: A Targeted Agonist of Guanylate Cyclase-C

Linaclotide is a synthetic peptide that functions as a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor, which is located on the luminal surface of the intestinal epithelium.[6][10] Its action is primarily localized to the gut, with minimal systemic absorption.[3]

The binding of Linaclotide to GC-C initiates a signaling cascade that results in increased intracellular and extracellular concentrations of cyclic guanosine (B1672433) monophosphate (cGMP).[1][6][11] This elevation in cGMP has two primary downstream effects:

  • Increased Intestinal Fluid Secretion: Intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate into the intestinal lumen.[6][11] This increased fluid content softens the stool and accelerates intestinal transit.[1][11]

  • Reduction of Visceral Pain: Extracellular cGMP is thought to act on and inhibit colonic nociceptors (pain-sensing nerves), thereby reducing the abdominal pain associated with IBS-C.[2][4]

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Epithelial Cell cluster_submucosa Submucosa Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds to cGMP_intra Intracellular cGMP GCC->cGMP_intra Converts GTP GTP GTP->GCC CFTR CFTR Ion Channel (Activation) cGMP_intra->CFTR Activates cGMP_efflux cGMP Efflux cGMP_intra->cGMP_efflux Cl_HCO3 Chloride & Bicarbonate Secretion CFTR->Cl_HCO3 Fluid Increased Intestinal Fluid & Transit Cl_HCO3->Fluid cGMP_extra Extracellular cGMP cGMP_efflux->cGMP_extra Nociceptor Colonic Nociceptors (Inhibition) cGMP_extra->Nociceptor Inhibits Pain Reduced Visceral Pain Nociceptor->Pain

Figure 1: Linaclotide's dual mechanism of action signaling pathway.

Quantitative Efficacy Data from Clinical Trials

Numerous Phase III clinical trials have demonstrated the efficacy of Linaclotide in treating IBS-C and CIC. These studies have consistently shown statistically significant improvements in abdominal and bowel symptoms compared to placebo.

Table 2: Summary of Key Efficacy Endpoints from a Phase III IBS-C Trial
Efficacy EndpointLinaclotide (290 μg)Placebop-value
12-week Abdominal Pain/Discomfort Responder Rate 62.1%53.3%0.023
12-week IBS Degree of Relief Responder Rate 32.7%16.9%<0.001
Change from Baseline in Abdominal Score -1.9-1.2<0.0001
6-week/12-week Abdominal Score Responder Rate 40.5%23.4%<0.0001

Data compiled from a Chinese sub-cohort analysis of a Phase III trial and another Phase 3B trial.[5][12]

Key Experimental Protocols

The characterization of Linaclotide's pharmacological properties has relied on a variety of in vitro and in vivo assays.

Guanylate Cyclase-C (GC-C) Receptor Binding Assay

Objective: To determine the binding affinity of Linaclotide to the GC-C receptor.

Methodology: A competitive radioligand binding assay is typically employed. This involves:

  • Preparation of Cell Membranes: Membranes are prepared from cells expressing the GC-C receptor, such as the human colon carcinoma cell line T84.

  • Radioligand: A radiolabeled ligand that binds to GC-C, such as 125I-labeled heat-stable enterotoxin (STa), is used.

  • Competition: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled Linaclotide.

  • Detection: The amount of bound radioactivity is measured. The concentration of Linaclotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated. Linaclotide has been shown to exhibit high-affinity, pH-independent binding to GC-C receptors on T84 cells, with a Ki in the nanomolar range.[13]

cGMP Accumulation Assay

Objective: To measure the functional activity of Linaclotide in stimulating cGMP production.

Methodology:

  • Cell Culture: T84 cells are cultured to confluence.

  • Stimulation: The cells are treated with varying concentrations of Linaclotide for a specific time period.

  • Lysis and Measurement: The cells are lysed, and the intracellular concentration of cGMP is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. Linaclotide has been shown to cause a significant, concentration-dependent accumulation of intracellular cGMP, with an EC50 of approximately 99 nM.[13]

In Vivo Intestinal Loop Model

Objective: To assess the pro-secretory effects of Linaclotide in a living organism.

Methodology:

  • Animal Model: Anesthetized rats are typically used.

  • Loop Creation: A segment of the jejunum is surgically isolated to create a closed loop.

  • Injection: Linaclotide or a vehicle control is injected into the lumen of the loop.

  • Measurement: After a set period, the loop is excised, and the volume of accumulated fluid is measured. Linaclotide has been demonstrated to induce robust fluid secretion in this model.[6]

Experimental_Workflow_Intestinal_Loop cluster_workflow In Vivo Intestinal Loop Experimental Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Laparotomy Perform Laparotomy Anesthesia->Laparotomy Loop_Creation Isolate Jejunal Loop Laparotomy->Loop_Creation Injection Inject Linaclotide or Vehicle Loop_Creation->Injection Incubation Incubate for Defined Period Injection->Incubation Excision Excise Loop Incubation->Excision Measurement Measure Fluid Accumulation Excision->Measurement End End Measurement->End

Figure 2: Workflow for the in vivo intestinal loop model.

References

Methodological & Application

Application Note and Protocol: Development of a Robust HPLC Method for the Quantification of Linaclotide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaclotide (B608579) (Linzess®) is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2][3] It acts locally in the gastrointestinal tract to increase intestinal fluid secretion and accelerate transit.[4][5][6] Given its therapeutic importance, a reliable and robust analytical method for the quantification of linaclotide in plasma is crucial for pharmacokinetic studies, drug monitoring, and bioequivalence assessments. This document provides a detailed application note and protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for determining linaclotide concentrations in human plasma samples.

Linaclotide is minimally absorbed, leading to very low systemic circulating plasma levels.[6][7] This presents a significant challenge for its quantification. While highly sensitive LC-MS/MS methods have been developed, achieving a lower limit of quantitation (LLOQ) of 10.0 pg/mL, this application note will focus on establishing a foundational HPLC-UV method, which can be adapted and optimized based on the specific sensitivity requirements of the user's research.[7]

Mechanism of Action Signaling Pathway

Linaclotide binds to the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells.[4][5][8] This binding activates GC-C, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[5][8] Elevated cGMP levels stimulate the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen.[4][5][9] This increase in intestinal fluid secretion and accelerated transit helps to alleviate constipation.[4][5]

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_effect Physiological Effect Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds to GTP GTP GCC->GTP Activates cGMP cGMP GTP->cGMP Converts to CFTR CFTR Ion Channel cGMP->CFTR Activates Secretion Chloride and Bicarbonate Secretion CFTR->Secretion Stimulates IncreasedFluid Increased Intestinal Fluid and Accelerated Transit Secretion->IncreasedFluid

Figure 1: Linaclotide Signaling Pathway.

Materials and Methods

Reagents and Chemicals
Equipment
  • HPLC system with a UV detector

  • Analytical balance

  • Centrifuge

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis MAX)

  • pH meter

  • Vortex mixer

  • Pipettes

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of linaclotide reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a mixture of acetonitrile and water to obtain working standard solutions at various concentrations.

  • Calibration Curve Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration curve standards at concentrations ranging from 1 ng/mL to 1000 ng/mL and QC samples at low, medium, and high concentrations.

Plasma Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from a UPLC-MS/MS method and may require optimization for HPLC-UV.[7]

  • Pre-treatment: To 300 µL of plasma sample, add 200 µL of 2 mM ammonium acetate solution containing 0.2% ammonium hydroxide.[7] Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol.[7]

  • Elution: Elute linaclotide from the cartridge with two 500 µL aliquots of a solution containing 10% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

HPLC Method Development

Chromatographic Conditions

The following are recommended starting conditions for method development. Optimization will be necessary to achieve the desired separation and sensitivity.

ParameterRecommended Condition
HPLC Column Zorbax Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[3]
Mobile Phase A 0.01 N Potassium dihydrogen orthophosphate buffer (pH adjusted to 2.8 with phosphoric acid).[1][3]
Mobile Phase B Acetonitrile.[1][3]
Gradient Elution 20% B to 80% B over 20 minutes.
Flow Rate 1.0 mL/min.[1][3]
Column Temperature 40°C.[1][3]
Detection UV at 220 nm.[3]
Injection Volume 20 µL.[1]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample Pretreat Pre-treatment (Ammonium Acetate) Plasma->Pretreat SPE Solid-Phase Extraction (Oasis MAX) Pretreat->SPE Elute Elution SPE->Elute Reconstitute Evaporation & Reconstitution Elute->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Figure 2: Experimental Workflow for Linaclotide Analysis.

Method Validation

The developed HPLC method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry."[7] Key validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.99.[7]
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ).[7]
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).[7]
Recovery Consistent, precise, and reproducible.
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision.
Stability Analyte stability should be demonstrated under various conditions including freeze-thaw, short-term (bench-top), and long-term storage.[10]

Data Presentation

The quantitative results from the method validation should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Linearity of Linaclotide in Human Plasma

Concentration (ng/mL)Peak Area (mean ± SD, n=3)
1Insert Data
5Insert Data
10Insert Data
50Insert Data
100Insert Data
500Insert Data
1000Insert Data
>0.99

Table 2: Accuracy and Precision of Linaclotide in Human Plasma

QC LevelNominal Conc. (ng/mL)Measured Conc. (mean ± SD, n=6)Accuracy (%)Precision (CV, %)
LLOQ1Insert Data±20%≤20%
Low3Insert Data±15%≤15%
Medium75Insert Data±15%≤15%
High750Insert Data±15%≤15%

Table 3: Stability of Linaclotide in Human Plasma

Stability ConditionConcentration (ng/mL)Mean Recovery (%)
Freeze-Thaw (3 cycles) Low QCInsert Data
High QCInsert Data
Short-Term (24h at room temp) Low QCInsert Data
High QCInsert Data
Long-Term (30 days at -80°C) Low QCInsert Data
High QCInsert Data
Processed Sample (48h at 4°C) Low QCInsert Data
High QCInsert Data

Conclusion

This application note provides a comprehensive starting point for the development of a robust HPLC-UV method for the quantification of linaclotide in human plasma. The detailed protocols for sample preparation and HPLC conditions, along with the method validation guidelines, will enable researchers to establish a reliable analytical method for their specific research needs. Further optimization of the sample preparation and chromatographic conditions may be required to achieve the desired sensitivity and selectivity for pharmacokinetic and other clinical studies.

References

Application Notes: Evaluating the Prokinetic Effects of Linaclotide using an In Vitro Gut Motility Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linaclotide (B608579) is a synthetic 14-amino acid peptide and a first-in-class guanylate cyclase-C (GC-C) agonist.[1][2] It is structurally and functionally analogous to the endogenous hormones guanylin (B122020) and uroguanylin.[3] Linaclotide is prescribed for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][4] Its mechanism of action is localized to the luminal surface of the intestinal epithelium, where it binds to and activates the GC-C receptor.[1][3] This activation triggers a downstream signaling cascade, resulting in increased intestinal fluid secretion and accelerated transit, which helps alleviate constipation.[2][3] Furthermore, extracellular cGMP, a product of this pathway, has been shown to reduce the activity of colonic pain-sensing nerves, addressing the abdominal pain associated with IBS-C.[1][5] Given its minimal systemic absorption, in vitro models provide an excellent platform to study its direct effects on intestinal motility.[3][6]

This document provides a detailed protocol for assessing the effects of Linaclotide on gut motility using an isolated tissue organ bath preparation. This assay allows for the direct measurement of smooth muscle contractility and provides a quantitative assessment of the prokinetic activity of Linaclotide.

Mechanism of Action: The GC-C Signaling Pathway

Linaclotide exerts its therapeutic effects by activating GC-C receptors on the apical membrane of intestinal enterocytes.[7] This binding event stimulates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP has two primary effects. First, it activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, likely through the action of cGMP-dependent protein kinase II (PKG-II).[3][8] This activation promotes the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[7][9] The resulting osmotic gradient drives water into the intestines, softening stool and increasing intestinal transit.[2] Second, cGMP is released into the extracellular space, where it can act to inhibit colonic nociceptors, thereby reducing visceral pain.[5][8]

Linaclotide_Signaling_Pathway cluster_secretion Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC GTP GTP GCC->GTP Activates cGMP_intra Intracellular cGMP GTP->cGMP_intra Conversion PKGII Protein Kinase G-II (PKG-II) cGMP_intra->PKGII Activates CFTR CFTR Channel (Activated) PKGII->CFTR Activates ions Cl⁻, HCO₃⁻ Efflux CFTR->ions water Water Efflux ions->water

Caption: Linaclotide GC-C signaling pathway in intestinal epithelial cells.

Experimental Protocol: In Vitro Gut Motility Assay

Principle

This protocol describes an ex vivo method to assess the effects of Linaclotide on the contractility of isolated intestinal segments. A section of rodent intestine is suspended under physiological conditions in an organ bath. The tissue is attached to an isometric force transducer that records smooth muscle contractions. Changes in the frequency and amplitude of these contractions following the cumulative addition of Linaclotide are measured to determine its effect on gut motility.

Materials and Reagents

  • Tissue: Jejunum or colon segment from a male Sprague-Dawley rat (250-300g) or other suitable rodent model.

  • Organ Bath System: Multi-chamber organ bath with thermoregulation (37°C), carbogen (B8564812) gas inlet, and ports for solution exchange.[10]

  • Isometric Force Transducer and Data Acquisition System: To record tissue contractions.[11]

  • Linaclotide: Stock solution prepared in distilled water.

  • Carbogen Gas: 95% O₂ / 5% CO₂ mixture.[11]

  • Krebs-Henseleit Solution: Physiological salt solution.

  • Standard dissection tools, sutures, and pipettes.

Methodology

  • Preparation of Krebs-Henseleit Solution: Prepare the solution fresh on the day of the experiment. The composition is detailed in Table 1. Maintain the solution at 37°C and continuously bubble with carbogen gas.[11]

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Perform a laparotomy and carefully excise a 10-15 cm segment of the jejunum or distal colon.

    • Immediately place the tissue segment in a petri dish containing ice-cold, oxygenated Krebs-Henseleit solution.

    • Gently flush the lumen with Krebs solution to remove its contents.

    • Cut the segment into 2-3 cm long pieces.

    • Critical Note: Linaclotide acts on the luminal (mucosal) side of the epithelium.[1] To ensure drug access to the GC-C receptor, an everted sac preparation is recommended. To do this, carefully insert a thin glass rod into the lumen of the intestinal segment and evert the tissue over the rod.

  • Organ Bath Setup and Equilibration:

    • Mount the everted intestinal segment in the organ bath chamber containing pre-warmed (37°C) and oxygenated Krebs-Henseleit solution.

    • Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to the isometric force transducer using a silk suture.[11]

    • Apply a resting tension of 1.0 gram and allow the tissue to equilibrate for 60 minutes.

    • During equilibration, flush the chamber with fresh Krebs-Henseleit solution every 15 minutes.[12]

  • Experimental Procedure:

    • After equilibration, record the baseline spontaneous contractile activity for 20-30 minutes.

    • Prepare serial dilutions of Linaclotide from the stock solution.

    • Generate a cumulative concentration-response curve by adding increasing concentrations of Linaclotide directly to the organ bath at regular intervals (e.g., every 15-20 minutes or once the previous response has stabilized). Refer to Table 2 for a suggested concentration range.

    • Record the contractile response continuously throughout the experiment.

  • Data Analysis:

    • Measure the amplitude (force of contraction in grams) and frequency (contractions per minute) of intestinal contractions.

    • The motility index (Area Under the Curve, AUC) can be calculated to represent the overall contractile activity.

    • Normalize the response to the baseline activity recorded before the addition of the drug.

    • Plot the change in contractile response against the logarithm of the Linaclotide concentration to generate a concentration-response curve.

    • From this curve, calculate key pharmacological parameters as listed in Table 3, such as the maximum effect (Emax) and the effective concentration causing 50% of the maximal response (EC₅₀).

Data Presentation

Quantitative data from the experiment should be organized for clarity and comparison.

Table 1: Composition of Krebs-Henseleit Solution

Component Concentration (mM)
NaCl 118.4
KCl 4.7
CaCl₂ 2.5
MgSO₄ 1.2
KH₂PO₄ 1.2
NaHCO₃ 25.0

| Glucose | 11.7 |

Table 2: Example Linaclotide Concentration Range for Motility Assay

Concentration Step Final Bath Concentration
1 1 nM
2 10 nM
3 100 nM
4 500 nM
5 1 µM
6 10 µM

Note: This range is a suggested starting point and should be optimized based on preliminary experiments.

Table 3: Key Parameters for Data Analysis

Parameter Description
Baseline Motility The average amplitude, frequency, and/or AUC of contractions before drug administration.
Emax The maximum contractile response induced by Linaclotide.
EC₅₀ The molar concentration of Linaclotide that produces 50% of the maximum possible response.
Frequency Number of contractions per unit of time (e.g., per minute).

| Amplitude | The force of individual contractions (grams or mN). |

Experimental Workflow

The following diagram outlines the major steps in the in vitro gut motility assay protocol.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Euthanasia & Tissue Dissection B Isolate Jejunum Segment A->B C Prepare Everted Sac (2-3 cm) B->C E Mount Tissue in Organ Bath C->E D Prepare Krebs Solution and Linaclotide Dilutions F Equilibrate (60 min under 1g tension) E->F G Record Baseline Activity (20 min) F->G H Add Cumulative Concentrations of Linaclotide G->H I Record Contractile Response H->I J Measure Amplitude, Frequency, AUC I->J K Generate Concentration-Response Curve J->K L Calculate EC50 and Emax K->L

Caption: Workflow for the Linaclotide in vitro gut motility assay.

References

Preparation of Linaclotide Standard for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) that is structurally related to the endogenous guanylin (B122020) peptide family.[1] It is approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Linaclotide acts locally on the luminal surface of the intestinal epithelium, where it binds to and activates the GC-C receptor.[1][2] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in increased chloride and bicarbonate secretion into the intestinal lumen.[3] This influx of ions leads to increased intestinal fluid and accelerated transit.[2] Due to its localized action and minimal systemic absorption, Linaclotide is a valuable tool for studying gut motility and visceral pain.[2][4]

These application notes provide detailed protocols for the preparation and use of Linaclotide as a standard in cell-based assays designed to investigate its mechanism of action and pharmacological effects.

Mechanism of Action and Signaling Pathway

Linaclotide initiates its pharmacological effect by binding to the GC-C receptor on the apical surface of intestinal epithelial cells.[5] This binding event triggers the conversion of guanosine triphosphate (GTP) to cGMP.[5] The elevated intracellular cGMP levels have two primary downstream effects:

  • Activation of Protein Kinase G II (PKGII): Increased cGMP activates PKGII, which then phosphorylates and activates the CFTR ion channel.[3][5] This leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[3][5]

  • Extracellular cGMP Signaling: A portion of the intracellular cGMP is released into the extracellular space, where it can act on and inhibit nociceptors, thereby reducing visceral pain.[4]

The net result of these actions is increased intestinal fluid secretion, accelerated transit, and a reduction in abdominal pain.[2][4]

Linaclotide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intestinal Epithelial Cell cluster_membrane Apical Membrane Linaclotide Linaclotide GC_C GC-C Receptor Linaclotide->GC_C Binds to cGMP_intra Intracellular cGMP GC_C->cGMP_intra Activates conversion of GTP GTP GTP GTP->cGMP_intra PKGII PKGII cGMP_intra->PKGII Activates cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Released CFTR CFTR PKGII->CFTR Phosphorylates & Activates Cl_HCO3 Cl⁻, HCO₃⁻ Secretion CFTR->Cl_HCO3 Nociceptor_inhibition Inhibition of Nociceptors cGMP_extra->Nociceptor_inhibition cGMP_Assay_Workflow A Seed cells in a 96-well plate B Culture until confluent A->B C Pre-treat with a phosphodiesterase inhibitor (e.g., IBMX) B->C D Stimulate with varying concentrations of Linaclotide C->D E Lyse cells D->E F Measure cGMP levels using a competitive ELISA E->F G Analyze data and determine EC₅₀ F->G

References

Application Notes and Protocols for the Preclinical Use of Linaclotide Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Linaclotide (B608579) reference standard in preclinical research settings. This document outlines the mechanism of action, key in vitro and in vivo experimental protocols, and presents relevant quantitative data to facilitate study design and interpretation.

Introduction to Linaclotide

Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C), a receptor located on the apical surface of intestinal epithelial cells.[1][2][3] It is structurally related to the endogenous guanylin (B122020) peptide family and is approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[3][4][5] In preclinical research, the Linaclotide reference standard is crucial for establishing dose-response relationships, elucidating mechanisms of action, and evaluating potential therapeutic efficacy in models of gastrointestinal disorders.

Mechanism of Action

Linaclotide and its active metabolite, MM-419447, bind to and activate GC-C on the luminal surface of the intestinal epithelium.[6] This activation triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7] The subsequent increase in intracellular cGMP leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen.[6][7] This increased ion flow promotes water secretion, leading to accelerated intestinal transit and softer stool consistency.[3][5]

Furthermore, the increase in cGMP is not confined to the intracellular space. Extracellular cGMP has been shown to decrease the activity of pain-sensing nerves in the colon, contributing to the visceral analgesic effects of Linaclotide observed in preclinical models.[8][9]

Data Presentation

The following tables summarize key quantitative data from preclinical studies involving Linaclotide.

Table 1: In Vitro Activity of Linaclotide

ParameterCell LineValueReference
Binding Affinity (Ki) Human T84 cells1.23-1.64 nM[10]
cGMP Accumulation (EC50) Human T84 cells99 nM[10]
cGMP Accumulation (EC50) - Reference Formulation Human T84 cells167.6 nmol · L-1[11]
cGMP Accumulation (EC50) - Test Formulation Human T84 cells112.1 nmol · L-1[11]

Table 2: In Vivo Efficacy of Linaclotide in Rodent Models

ModelSpeciesDoseEffectReference
Gastrointestinal Transit (Charcoal Meal) Rat≥5 µg/kg (oral)Significant, dose-dependent increase in transit rates[12]
Gastrointestinal Transit (Charcoal Meal) Wild-type Mice100 µg/kgSignificantly accelerated transit times[1][13]
Intestinal Fluid Secretion Rat (ligated jejunal loops)Not specifiedSignificant increase in fluid secretion and intraluminal cGMP[12][14]
Visceral Pain (TNBS-induced allodynia) RatNot specifiedSignificant decrease in abdominal contractions[14]
Visceral Pain (Bladder-Colon Cross-Sensitization) Rat3 µg/kg (oral, daily for 7 days)Attenuated bladder and colonic hyperalgesia[15]

Table 3: Pharmacokinetic Parameters of Linaclotide in Preclinical Studies

SpeciesRoute of AdministrationOral BioavailabilityKey FindingsReference
Rat Oral0.10%Very low systemic exposure.[12][14]
General OralNegligibleMinimally absorbed with plasma concentrations often below the level of quantification.[2][2][16]

Experimental Protocols

In Vitro: cGMP Accumulation Assay in T84 Cells

This protocol describes the measurement of intracellular cyclic guanosine monophosphate (cGMP) in the human colon carcinoma cell line T84 following stimulation with Linaclotide.

Materials:

  • Linaclotide reference standard

  • T84 cells

  • Cell culture medium (e.g., DMEM/F-12)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 3-isobutyl-1-methylxanthine (IBMX)

  • 0.1 M HCl

  • cGMP enzyme immunoassay (EIA) kit or LC-MS/MS system

  • LC-MS/MS System:

    • Kromasil 100-5-C18 column (150 mm×2.1 mm, 5 μm)[11]

    • Mobile phase A: 0.1% formic acid in water[11]

    • Mobile phase B: 0.1% formic acid in methanol[11]

    • ESI- source in MRM mode[11]

    • Ion transitions: cGMP (m/z 344.20 → 150.00), 8-Br-cGMP internal standard (m/z 423.90 → 230.00)[11]

Procedure:

  • Cell Culture: Culture T84 cells to confluence in appropriate cell culture flasks or plates.

  • Cell Plating: Seed T84 cells into 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with HBSS containing 20 mM HEPES. Pre-incubate the cells with HBSS containing 1 mM IBMX for 10 minutes at 37°C to inhibit phosphodiesterase activity.

  • Linaclotide Stimulation: Add varying concentrations of Linaclotide reference standard to the wells and incubate for 30 minutes at 37°C.[11]

  • Lysis: Aspirate the medium and lyse the cells by adding 0.1 M HCl.

  • Sample Preparation for EIA: Centrifuge the cell lysates to pellet cellular debris. The supernatant can be directly used or acetylated according to the EIA kit manufacturer's instructions to improve sensitivity.

  • Sample Preparation for LC-MS/MS: Neutralize the HCl lysate and perform a solid-phase extraction if necessary to concentrate the sample and remove interfering substances.

  • Quantification: Determine the cGMP concentration in the samples using a cGMP EIA kit or by LC-MS/MS analysis.[11]

  • Data Analysis: Plot the cGMP concentration against the Linaclotide concentration to determine the EC50 value.

In Vivo: Gastrointestinal Transit (Charcoal Meal Assay) in Mice

This protocol measures the effect of Linaclotide on gastrointestinal transit time in mice.

Materials:

  • Linaclotide reference standard

  • Male CD-1 or similar strain mice

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

  • Oral gavage needles

Procedure:

  • Acclimation and Fasting: Acclimate mice to the experimental conditions. Fast the mice for a defined period (e.g., 6-18 hours) before the experiment, with free access to water.[6][8]

  • Linaclotide Administration: Administer Linaclotide reference standard or vehicle control orally via gavage at the desired doses.

  • Charcoal Meal Administration: After a set time following drug administration (e.g., 30 minutes), administer the charcoal meal orally (e.g., 0.3 mL per mouse).[17]

  • Euthanasia and Tissue Collection: At a predetermined time after charcoal administration (e.g., 20-30 minutes), euthanize the mice by an approved method.[6]

  • Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.

  • Data Analysis: Express the gastrointestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the transit percentage between Linaclotide-treated and vehicle-treated groups.

In Vivo: Visceral Pain Model (Colorectal Distension) in Rats

This protocol assesses the effect of Linaclotide on visceral pain in a rat model of colorectal hypersensitivity.

Materials:

  • Linaclotide reference standard

  • Male Wistar or Sprague-Dawley rats

  • Colorectal distension balloon catheter

  • Pressure transducer and data acquisition system

  • Electromyography (EMG) electrodes (optional, for measuring abdominal muscle contractions)

  • Anesthetic (for catheter placement, if necessary)

Procedure:

  • Induction of Hypersensitivity (Optional): To model chronic pain states, visceral hypersensitivity can be induced, for example, by intracolonic administration of trinitrobenzene sulfonic acid (TNBS).[14]

  • Linaclotide Administration: Administer Linaclotide reference standard or vehicle control orally at the desired doses and time points before the distension procedure.

  • Catheter Placement: Insert a lubricated balloon catheter into the colon of a conscious or lightly anesthetized rat.

  • Colorectal Distension: After an acclimation period, inflate the balloon to various pressures in a graded manner (e.g., 20, 40, 60, 80 mmHg). Each distension should last for a set duration (e.g., 20 seconds) with a rest period in between.

  • Pain Response Measurement: Quantify the visceral pain response by either:

    • Visceromotor Response (VMR): Visually score the behavioral response of the animal to distension (e.g., abdominal licking, arching of the back).

    • Abdominal Muscle Contraction: Record EMG activity of the abdominal muscles as a quantitative measure of the pain response.

  • Data Analysis: Compare the pain response (VMR score or EMG activity) at each distension pressure between the Linaclotide-treated and vehicle-treated groups.

Visualizations

G cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell cluster_submucosa Submucosa Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Linaclotide->GCC Binds and Activates GTP GTP GCC->GTP Converts cGMP_intra Intracellular cGMP GTP->cGMP_intra CFTR CFTR cGMP_intra->CFTR Activates cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Transported out Cl_HCO3 Cl-, HCO3- Secretion CFTR->Cl_HCO3 Mediates PainNerve Pain-Sensing Nerve cGMP_extra->PainNerve Inhibits Activity

Caption: Linaclotide Signaling Pathway in the Intestine.

G cluster_invitro In Vitro Workflow (cGMP Assay) cluster_invivo In Vivo Workflow (GI Transit) T84_Culture Culture T84 Cells Preincubation Pre-incubate with IBMX T84_Culture->Preincubation Stimulation Stimulate with Linaclotide Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Quantify cGMP (EIA or LC-MS/MS) Lysis->Quantification Fasting Fast Mice Drug_Admin Administer Linaclotide Fasting->Drug_Admin Charcoal_Admin Administer Charcoal Meal Drug_Admin->Charcoal_Admin Euthanasia Euthanize and Collect Intestine Charcoal_Admin->Euthanasia Measurement Measure Transit Distance Euthanasia->Measurement

Caption: Preclinical Experimental Workflows for Linaclotide Evaluation.

G Linaclotide Linaclotide Administration (Oral) GCC_Activation GC-C Receptor Activation Linaclotide->GCC_Activation cGMP_Increase Increased cGMP Production GCC_Activation->cGMP_Increase Fluid_Secretion Increased Intestinal Fluid Secretion cGMP_Increase->Fluid_Secretion Pain_Reduction Reduced Visceral Pain cGMP_Increase->Pain_Reduction GI_Transit Accelerated GI Transit Fluid_Secretion->GI_Transit Constipation_Relief Relief of Constipation Symptoms GI_Transit->Constipation_Relief Pain_Reduction->Constipation_Relief

Caption: Logical Relationship of Linaclotide's Mechanism of Action.

References

Solid-Phase Peptide Synthesis of Linaclotide for Research Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaclotide (B608579) is a 14-amino acid peptide agonist of guanylate cyclase-C approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1][2] Its structure is characterized by three disulfide bonds that are crucial for its biological activity.[2] The synthesis of Linaclotide, particularly the correct formation of these disulfide bridges (Cys1-Cys6, Cys2-Cys10, and Cys5-Cys13), presents a significant challenge.[2][3][4] This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of Linaclotide for research purposes, employing Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol described here is a regioselective strategy, which allows for the controlled, stepwise formation of the disulfide bonds, thereby minimizing the formation of misfolded isomers.[2]

Principle

The synthesis of Linaclotide is performed on a solid support (resin) using Fmoc-protected amino acids. The peptide chain is assembled by a stepwise addition of amino acids. The cysteine residues are protected with orthogonal protecting groups that can be selectively removed to direct the formation of the correct disulfide bonds. Following the assembly of the linear peptide, the disulfide bridges are formed sequentially. Finally, the peptide is cleaved from the resin, and the remaining protecting groups are removed. The crude peptide is then purified and analyzed.

Materials and Reagents

Reagent Grade Supplier Notes
Rink Amide AM ResinSynthesis GradeVarious100-200 mesh, ~0.5 mmol/g substitution
Fmoc-Cys(Mmt)-OHSynthesis GradeVariousFor Cys1 and Cys6
Fmoc-Cys(Dpm)-OHSynthesis GradeVariousFor Cys2 and Cys10
Fmoc-Cys(o-NBn)-OHSynthesis GradeVariousFor Cys5 and Cys13
Fmoc-Tyr(tBu)-OHSynthesis GradeVarious
Fmoc-Glu(tBu)-OHSynthesis GradeVarious
Fmoc-Asn(Trt)-OHSynthesis GradeVarious
Fmoc-Pro-OHSynthesis GradeVarious
Fmoc-Ala-OHSynthesis GradeVarious
Fmoc-Thr(tBu)-OHSynthesis GradeVarious
Fmoc-Gly-OHSynthesis GradeVarious
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeVariousCoupling agent
Oxyma PureSynthesis GradeVariousCoupling additive
Piperidine (B6355638)ACS GradeVariousFor Fmoc deprotection
N,N-Dimethylformamide (DMF)HPLC GradeVariousSolvent
Dichloromethane (DCM)HPLC GradeVariousSolvent
Trifluoroacetic acid (TFA)Reagent GradeVariousCleavage reagent
Triisopropylsilane (TIS)Reagent GradeVariousScavenger
N-Chlorosuccinimide (NCS)Reagent GradeVariousOxidizing agent for disulfide bond formation
Diisopropylethylamine (DIPEA)Reagent GradeVariousBase
Acetonitrile (B52724) (ACN)HPLC GradeVariousFor HPLC
Guanidine hydrochloride (Gdn·HCl)Molecular Biology GradeVariousFor oxidative folding buffer
Sodium phosphate (B84403) (NaH2PO4)ACS GradeVariousFor oxidative folding buffer

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Linear Linaclotide

This protocol is based on a standard Fmoc/tBu strategy. The sequence of Linaclotide is: H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.

1. Resin Swelling and First Amino Acid Coupling:

  • Swell Rink Amide AM resin in DMF for 1 hour.

  • Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin with DMF (5x) and DCM (5x).

  • Couple the first amino acid, Fmoc-Tyr(tBu)-OH (3 eq.), using DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 2 hours.

2. Chain Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid according to the Linaclotide sequence. Use the appropriate protected Fmoc-amino acids as listed in the materials section.

Table 1: Coupling Protocol per Amino Acid

Step Reagent/Solvent Volume/Concentration Duration
1. Fmoc Deprotection20% Piperidine in DMF10 mL/g resin2 x 10 min
2. WashingDMF10 mL/g resin5 times
DCM10 mL/g resin5 times
3. CouplingFmoc-Amino Acid (3 eq.)In DMF2 hours
DIC (3 eq.)
Oxyma Pure (3 eq.)
4. WashingDMF10 mL/g resin5 times
II. On-Resin Formation of the First Disulfide Bond (Cys1-Cys6)

1. Selective Deprotection of Mmt Group:

  • Wash the peptide-resin with DCM.

  • Treat the resin with a solution of 1% TFA in DCM until the yellow color disappears (monitoring the deprotection).[5]

  • Wash the resin with DCM (5x) and DMF (5x).

2. Oxidation to Form the First Disulfide Bond:

  • Add a solution of N-Chlorosuccinimide (NCS) (2 eq.) in DMF to the resin.

  • Shake the reaction mixture for 1 hour at room temperature.

  • Wash the resin with DMF (5x) and DCM (5x).

III. Cleavage from Resin and Deprotection of Dpm Group
  • Prepare a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5, v/v/v).[5]

  • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.[5]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide under vacuum.

IV. Formation of the Second and Third Disulfide Bonds

1. Purification of the Monocyclic Peptide:

  • Dissolve the crude peptide in 50% ACN/water.

  • Purify by preparative RP-HPLC.

  • Lyophilize the fractions containing the desired product.

2. Formation of the Second Disulfide Bond (Cys2-Cys10):

  • The Dpm groups are removed during the TFA cleavage step.[5]

  • The formation of the second disulfide bond can be achieved through air oxidation in a basic buffer or by using other oxidizing agents. A common method is to dissolve the peptide in an aqueous buffer at pH 8-9 and stir overnight.

3. Formation of the Third Disulfide Bond (Cys5-Cys13):

  • The o-NBn protecting group is photosensitive.

  • Dissolve the dicyclic peptide in a suitable buffer (e.g., phosphate buffer, pH 7).

  • Expose the solution to UV light (around 365 nm) to remove the o-NBn groups and facilitate the formation of the final disulfide bond.[5]

Alternative: One-Pot Oxidative Folding

For a less controlled but simpler approach, after cleavage and full deprotection, the linear peptide can be subjected to oxidative folding.

  • Dissolve the crude linear peptide in an oxidation buffer (e.g., 100 mM NaH2PO4, 2 M Gdn·HCl, pH 7.0) at a low concentration (~200 µM).[4][6][7][8]

  • Stir the solution at room temperature for 24 hours, open to the atmosphere.[4][6][7][8]

  • Monitor the reaction by RP-HPLC.

V. Purification and Analysis

1. Purification:

  • Purify the final crude Linaclotide by preparative RP-HPLC using a C18 column.

  • A typical gradient is 10-40% acetonitrile in water (with 0.1% TFA) over 30 minutes.

Table 2: Analytical HPLC Conditions

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-35% B over 30 min
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Column Temperature 40°C[1]

2. Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected molecular weight of Linaclotide is approximately 1526.8 g/mol .[1]

  • Purity Analysis: Determine the purity of the final product by analytical RP-HPLC. Purity should be >95% for research use.[4]

Visualizations

SPPS_Workflow Resin Rink Amide Resin Elongation Stepwise Fmoc-SPPS (Chain Elongation) Resin->Elongation ProtectedPeptide Fully Protected Linear Peptide-Resin Elongation->ProtectedPeptide Mmt_Deprotection Selective Mmt Deprotection (1% TFA in DCM) ProtectedPeptide->Mmt_Deprotection Mono_Thiol Resin-Bound Peptide with Free Cys1 & Cys6 Thiols Mmt_Deprotection->Mono_Thiol First_Oxidation On-Resin Oxidation (NCS in DMF) (Cys1-Cys6) Mono_Thiol->First_Oxidation MonocyclicPeptide_Resin Monocyclic Peptide-Resin First_Oxidation->MonocyclicPeptide_Resin Cleavage Cleavage from Resin & Dpm Deprotection (TFA/H2O/TIS) MonocyclicPeptide_Resin->Cleavage Crude_Monocyclic Crude Monocyclic Peptide Cleavage->Crude_Monocyclic Purification1 RP-HPLC Purification Crude_Monocyclic->Purification1 Pure_Monocyclic Pure Monocyclic Peptide Purification1->Pure_Monocyclic Second_Third_Oxidation Formation of 2nd & 3rd Disulfide Bonds (Sequential or One-Pot) Pure_Monocyclic->Second_Third_Oxidation Crude_Linaclotide Crude Linaclotide Second_Third_Oxidation->Crude_Linaclotide Purification2 Final RP-HPLC Purification Crude_Linaclotide->Purification2 Pure_Linaclotide Pure Linaclotide (>95%) Purification2->Pure_Linaclotide Analysis Analysis (HPLC, MS) Pure_Linaclotide->Analysis

Caption: Regioselective SPPS workflow for Linaclotide synthesis.

One_Pot_Folding Start Crude Linear Peptide (All Cys deprotected) Oxidation Oxidative Folding (e.g., 100 mM NaH2PO4, 2 M Gdn·HCl, pH 7.0, 24h) Start->Oxidation Mixture Mixture of Isomers (Correctly folded Linaclotide and misfolded species) Oxidation->Mixture Purification RP-HPLC Purification Mixture->Purification Final Pure Linaclotide Purification->Final

Caption: One-pot oxidative folding strategy for Linaclotide.

Troubleshooting

Problem Possible Cause Solution
Low Coupling Efficiency Steric hindrance of amino acidsDouble couple the problematic amino acid; increase coupling time.
Incomplete Fmoc Deprotection Inefficient piperidine treatmentIncrease deprotection time; use fresh piperidine solution.
Formation of Deletion Peptides Incomplete coupling or deprotectionOptimize coupling and deprotection steps; purify final product carefully.
Multiple Peaks in HPLC after Oxidation Formation of disulfide bond isomersUse a regioselective strategy for disulfide bond formation; optimize oxidative folding conditions (pH, peptide concentration, additives).
Low Yield after Cleavage Incomplete cleavageIncrease cleavage time; ensure fresh cleavage cocktail.
Side Reactions during Cleavage Scavenger inefficiencyUse appropriate scavengers (e.g., TIS for Trp, Tyr, Met, Cys).

Conclusion

The solid-phase synthesis of Linaclotide is a complex but achievable process for research purposes. The main challenge lies in the correct formation of the three disulfide bonds. A regioselective strategy, as outlined in this protocol, provides a controlled method to achieve the desired product with higher purity and yield compared to random oxidation methods. Careful optimization of each step, from peptide elongation to the final purification, is crucial for obtaining high-quality Linaclotide for research applications. Analytical techniques such as RP-HPLC and mass spectrometry are indispensable for monitoring the synthesis and characterizing the final product.

References

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Linaclotide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Linaclotide (B608579) and its degradation products. Linaclotide, a 14-amino acid peptide, is susceptible to degradation under various stress conditions.[1][2] This method is crucial for assessing the stability of Linaclotide in bulk drug substance and pharmaceutical formulations, ensuring its quality, safety, and efficacy. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3]

Introduction

Linaclotide is a guanylate cyclase-C agonist used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[4][5] As a peptide-based therapeutic, Linaclotide's complex structure, featuring three disulfide bonds, makes it prone to physical and chemical instability.[6][7] Therefore, a validated stability-indicating analytical method is essential to separate and quantify Linaclotide from its potential degradation products, which may form during manufacturing, storage, or handling. This application note provides a detailed protocol for such a method, which has been demonstrated to be specific, accurate, precise, and robust.

Experimental

Instrumentation & Reagents
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector, autosampler, and column oven is required.

  • Chemicals & Reagents:

    • Linaclotide reference standard

    • Acetonitrile (B52724) (HPLC grade)

    • Potassium dihydrogen orthophosphate (analytical grade)

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (B78521) (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

    • Ultrapure water

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. These conditions were established to achieve optimal separation between Linaclotide and its degradation products.[8][1][2]

ParameterCondition
Column Zorbax Eclipse XDB C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.01 N Potassium Dihydrogen Orthophosphate Buffer : Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 220 nm
Injection Volume 20 µL
Run Time As required for complete elution of all peaks
Table 1: Optimized RP-HPLC Chromatographic Conditions.

Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Linaclotide reference standard in a diluent consisting of water and acetonitrile (90:10 v/v).[9]

  • Working Standard Solution (50 µg/mL): Dilute the stock solution with the diluent to achieve a final concentration of 50 µg/mL.[9]

  • Sample Solution: Prepare the sample solution from the drug product or substance to achieve a theoretical Linaclotide concentration of 50 µg/mL using the same diluent.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10] The following conditions are recommended:

Stress ConditionProcedure
Acid Hydrolysis Treat the drug solution with 1 N HCl at 60 °C for 30 minutes.[9]
Base Hydrolysis Treat the drug solution with 1 N NaOH at 60 °C for 30 minutes.[9]
Oxidative Degradation Treat the drug solution with an appropriate concentration of hydrogen peroxide at room temperature for a specified duration.
Thermal Degradation Heat the drug solution at 60 °C for 6 hours.[9]
Photolytic Degradation Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Neutral Hydrolysis Heat the drug solution in water at 60 °C for 6 hours.[9]
Table 2: Forced Degradation Conditions.
Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][11] The key validation parameters are summarized in Table 3.

Validation ParameterAcceptance CriteriaExample Results
Specificity The peak for Linaclotide should be pure and well-resolved from degradation products and placebo components.Peak purity index > 0.999. No interference from degradants.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.r² = 0.999 for a range of 12.5 to 75 µg/mL[8]
Range The range should cover the expected concentrations of the analyte.25% to 150% of the working concentration.[8]
Accuracy (% Recovery) Typically between 98.0% and 102.0%.99.5% - 101.2%
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0%. Intermediate Precision (Inter-day): ≤ 2.0%.Intra-day RSD < 1.0%, Inter-day RSD < 1.1%[8]
Detection Limit (LOD) Signal-to-Noise ratio of 3:1.2.34 µg/mL[8]
Quantitation Limit (LOQ) Signal-to-Noise ratio of 10:1.7.09 µg/mL[8]
Robustness %RSD of results should be within acceptable limits after deliberate variations in method parameters.%RSD < 2.0% for variations in flow rate and mobile phase composition.
Table 3: Method Validation Parameters and Example Results.

Visualizations

Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2) cluster_analysis Analysis Prep_Standard Prepare Standard System_Suitability System Suitability Test Prep_Standard->System_Suitability Prep_Sample Prepare Sample Analysis Sample Analysis Prep_Sample->Analysis Optimization Optimize Chromatographic Conditions Forced_Degradation Forced Degradation Studies Optimization->Forced_Degradation Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy Optimization->Accuracy Precision Precision Optimization->Precision LOD_LOQ LOD & LOQ Optimization->LOD_LOQ Robustness Robustness Optimization->Robustness Specificity Specificity Forced_Degradation->Specificity System_Suitability->Analysis Reporting Data Reporting Analysis->Reporting

Caption: Workflow for the development and validation of a stability-indicating RP-HPLC method.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products Linaclotide Linaclotide Acid Acidic Linaclotide->Acid Base Basic Linaclotide->Base Oxidative Oxidative Linaclotide->Oxidative Neutral Neutral Linaclotide->Neutral Thermal Thermal Linaclotide->Thermal Photolytic Photolytic Linaclotide->Photolytic DP_Acid DP-1, DP-2 Acid->DP_Acid DP_Base DP-3, DP-4, DP-5 Base->DP_Base DP_Oxidative DP-6, DP-7 Oxidative->DP_Oxidative DP_Neutral_Thermal_Photo DP-5 Neutral->DP_Neutral_Thermal_Photo Thermal->DP_Neutral_Thermal_Photo Photolytic->DP_Neutral_Thermal_Photo

Caption: Potential degradation pathways of Linaclotide under various stress conditions.

Results and Discussion

The developed RP-HPLC method successfully separated Linaclotide from its degradation products generated under acidic, basic, and oxidative stress conditions.[8][1][2] Linaclotide was found to be particularly labile to oxidative and hydrolytic conditions, with significant degradation observed.[8][1][2] The method demonstrated excellent linearity with a correlation coefficient of 0.999 over the concentration range of 12.5 to 75 µg/mL.[8] The precision of the method was confirmed with relative standard deviation (%RSD) values of less than 2% for both repeatability and intermediate precision.[8] The accuracy was established by the good recovery of the analyte. The robustness of the method was demonstrated by making deliberate small changes to the chromatographic parameters, which did not significantly affect the results.

Conclusion

The stability-indicating RP-HPLC method described in this application note is suitable for the routine quality control and stability testing of Linaclotide. The method is specific, accurate, precise, and robust, and it complies with the requirements of the ICH guidelines. This method can be effectively used to monitor the purity and stability of Linaclotide in both bulk drug and finished pharmaceutical products, ensuring their quality and safety.

References

Application Notes and Protocols for Linaclotide Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation of Linaclotide from biological matrices, primarily human plasma, for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) used in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] Following oral administration, Linaclotide acts locally in the gastrointestinal tract and has minimal systemic absorption, leading to very low circulating plasma concentrations (<50 pg/mL).[3][4] Its analysis in biological matrices is challenging due to its low levels, peptide nature, and the presence of three disulfide bonds.[3][5] Accurate and precise quantification of Linaclotide is crucial for pharmacokinetic and pharmacodynamic studies.

This document outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). A detailed, validated protocol for SPE is provided, along with general protocols for LLE and PPT that can be adapted and optimized for Linaclotide analysis.

Signaling Pathway of Linaclotide

Linaclotide and its active metabolite bind to and activate the guanylate cyclase-C (GC-C) receptor on the luminal surface of the intestinal epithelium.[6][7] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[8][9] The elevated intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen.[8][10] This increased ion concentration leads to an influx of water, accelerating intestinal transit.[9] Extracellular cGMP is also believed to play a role in reducing visceral pain.[3][11]

Linaclotide_Signaling_Pathway Linaclotide Signaling Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds to GTP GTP GCC->GTP Activates cGMP_intra Intracellular cGMP GTP->cGMP_intra Converts to CFTR CFTR cGMP_intra->CFTR Activates cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Transported out Secretion Cl- and HCO3- Secretion CFTR->Secretion Stimulates Water Water Influx Secretion->Water Leads to Pain_Reduction Reduced Visceral Pain cGMP_extra->Pain_Reduction Contributes to

Caption: Linaclotide signaling cascade in intestinal epithelial cells.

Sample Preparation Methodologies

The choice of sample preparation technique is critical for achieving the required sensitivity and selectivity for Linaclotide analysis. The low circulating concentrations necessitate a method that can effectively remove interfering matrix components and concentrate the analyte.

Comparison of Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Differential partitioning of analyte and interferences between a solid and a liquid phase.High selectivity and recovery, effective removal of matrix components, potential for automation.Can be more time-consuming and expensive to develop methods, requires specific cartridges.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good for removing non-polar interferences, can be cost-effective.Can be labor-intensive, may have lower recovery for polar peptides, requires volatile and potentially hazardous organic solvents.
Protein Precipitation (PPT) Removal of proteins by adding a precipitating agent (e.g., organic solvent, acid).Simple, fast, and inexpensive.Less selective, may result in significant matrix effects due to co-precipitation of other components, supernatant may require further cleanup.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Linaclotide in Human Plasma

This protocol is adapted from a validated UPLC-MS/MS method for the quantification of Linaclotide in human plasma.[5]

Materials:

Procedure:

  • Sample Pre-treatment:

    • To 300 µL of human plasma, add 200 µL of a solution containing 2 M ammonium acetate and 0.2% ammonium hydroxide.

    • Vortex mix thoroughly.

  • SPE Cartridge Conditioning:

    • Condition the Oasis MAX 96-well µElution plate wells with 200 µL of methanol followed by 200 µL of water. Do not allow the wells to dry out.

  • Sample Loading:

    • Load the entire pre-treated plasma sample (approximately 500 µL) onto the conditioned SPE plate.

    • Apply a gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the sorbent with 200 µL of 5% ammonium hydroxide in water.

    • Wash the sorbent with 200 µL of methanol.

  • Elution:

    • Place a clean 96-well collection plate under the SPE plate.

    • Elute Linaclotide from the sorbent with two aliquots of 50 µL of the elution solvent.

  • Final Sample Preparation:

    • Dilute the eluted sample with 100 µL of water for a final volume of 200 µL.

    • Vortex mix and inject onto the LC-MS/MS system.

Workflow Diagram:

SPE_Workflow Solid-Phase Extraction Workflow for Linaclotide Start Start: 300 µL Plasma Pretreat Pre-treat: Add 200 µL 2M Ammonium Acetate with 0.2% NH4OH Start->Pretreat Load Load Sample onto SPE Plate Pretreat->Load Condition Condition SPE Plate: Methanol, then Water Condition->Load Wash1 Wash 1: 200 µL 5% NH4OH in Water Load->Wash1 Wash2 Wash 2: 200 µL Methanol Wash1->Wash2 Elute Elute: 2 x 50 µL Elution Solvent Wash2->Elute Dilute Dilute: Add 100 µL Water Elute->Dilute Analyze Analyze by LC-MS/MS Dilute->Analyze

Caption: Step-by-step workflow for Linaclotide extraction from plasma using SPE.

Quantitative Data Summary (from validated method):

ParameterValue
Lower Limit of Quantification (LLOQ)10.0 pg/mL
Linear Dynamic Range10–4000 pg/mL
Mean % Accuracy98.18 - 107.07%
% Coefficient of Variation (%CV)1.73 - 7.65%
Protocol 2: Liquid-Liquid Extraction (LLE) for Peptides in Plasma (General Protocol)

This is a general protocol for peptide extraction and should be optimized for Linaclotide.

Materials:

  • Plasma sample

  • Internal standard (a stable isotope-labeled version of Linaclotide is recommended)

  • Extraction solvent (e.g., a mixture of ethyl acetate and n-hexane, or methyl tert-butyl ether)

  • Acid (e.g., formic acid, trifluoroacetic acid)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with LC mobile phase)

Procedure:

  • Sample Preparation:

    • To a polypropylene (B1209903) tube, add 100 µL of plasma sample.

    • Add the internal standard solution.

    • Acidify the sample by adding a small volume of acid (e.g., 10 µL of 1% formic acid) and vortex.

  • Extraction:

    • Add 500 µL of the extraction solvent.

    • Vortex vigorously for 5-10 minutes.

    • Centrifuge at high speed (e.g., 4000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Evaporation:

    • Carefully transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of reconstitution solvent.

    • Vortex to dissolve the residue.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram:

LLE_Workflow Liquid-Liquid Extraction Workflow for Peptides Start Start: 100 µL Plasma Spike Add Internal Standard and Acid Start->Spike Extract Add Extraction Solvent and Vortex Spike->Extract Centrifuge Centrifuge to Separate Layers Extract->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: A general workflow for peptide extraction from plasma using LLE.

Protocol 3: Protein Precipitation (PPT) for Peptides in Plasma (General Protocol)

This is a general protocol and requires optimization for Linaclotide, particularly to minimize matrix effects.

Materials:

  • Plasma sample

  • Internal standard

  • Precipitating solvent (e.g., acetonitrile, methanol, often containing an acid like 0.1% formic acid)

  • Centrifuge

  • Filtration device (optional)

Procedure:

  • Precipitation:

    • To a microcentrifuge tube, add 100 µL of plasma sample.

    • Add the internal standard solution.

    • Add 300 µL of cold precipitating solvent (a 3:1 ratio of solvent to sample is common).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Incubate the mixture at a low temperature (e.g., -20°C) for 20-30 minutes to enhance precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.

    • (Optional) The supernatant can be filtered through a 0.22 µm filter to remove any remaining particulate matter.

  • Analysis:

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a more suitable solvent if necessary.

Workflow Diagram:

PPT_Workflow Protein Precipitation Workflow for Peptides Start Start: 100 µL Plasma Spike Add Internal Standard Start->Spike Precipitate Add Cold Precipitating Solvent and Vortex Spike->Precipitate Incubate Incubate at Low Temperature Precipitate->Incubate Centrifuge Centrifuge to Pellet Proteins Incubate->Centrifuge Transfer Collect Supernatant Centrifuge->Transfer Analyze Analyze by LC-MS/MS Transfer->Analyze

Caption: A general workflow for peptide sample preparation using protein precipitation.

Conclusion

The choice of sample preparation method for Linaclotide analysis is a critical determinant of assay performance. Due to the very low circulating concentrations of Linaclotide, a highly selective and efficient extraction method is required. The validated Solid-Phase Extraction (SPE) protocol presented here demonstrates the necessary sensitivity and robustness for the quantitative analysis of Linaclotide in human plasma.[5] While Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are alternative techniques, they may require significant optimization to overcome challenges such as lower recovery and more pronounced matrix effects, which can be particularly problematic for peptide quantification at low pg/mL levels. It is recommended that any chosen method be thoroughly validated to ensure accuracy, precision, and reliability of the analytical data.

References

Application Notes and Protocols for Linaclotide Quantification using a Competitive ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) that is used in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). It acts locally in the gastrointestinal tract to stimulate intestinal fluid secretion and transit. Accurate quantification of Linaclotide in various biological matrices is crucial for pharmacokinetic studies, drug monitoring, and quality control in drug manufacturing. This document provides a detailed protocol and validation information for a representative competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Linaclotide.

Principle of the Competitive ELISA

The competitive ELISA is an immunoassay technique used to quantify antigens. In this assay, a known amount of labeled antigen (e.g., biotinylated Linaclotide) competes with the unlabeled antigen in the sample for a limited number of binding sites on a specific antibody coated on a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample. The signal is then detected using a substrate that reacts with the enzyme conjugated to the labeled antigen, producing a colorimetric output.

Linaclotide Signaling Pathway

Linaclotide initiates its pharmacological effect by binding to and activating the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells. This binding triggers a downstream signaling cascade, as depicted in the diagram below.

Linaclotide_Signaling_Pathway cluster_extracellular Extracellular Lumen cluster_membrane Cell Membrane cluster_intracellular Intracellular Linaclotide Linaclotide GC_C Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GC_C Binds to cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->GC_C PKGII Protein Kinase G-II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates & Activates Ion_Secretion Cl- and HCO3- Secretion CFTR->Ion_Secretion Leads to Fluid_Secretion Increased Intestinal Fluid Ion_Secretion->Fluid_Secretion Results in

Caption: Linaclotide signaling pathway in intestinal epithelial cells.

Experimental Workflow for Linaclotide Competitive ELISA

The following diagram outlines the major steps involved in performing a competitive ELISA for Linaclotide.

ELISA_Workflow Start Start Prepare_Reagents Prepare Reagents and Standards Start->Prepare_Reagents Add_Samples_Standards Add Samples and Standards to Antibody-Coated Plate Prepare_Reagents->Add_Samples_Standards Add_Biotinylated_Linaclotide Add Biotinylated Linaclotide Add_Samples_Standards->Add_Biotinylated_Linaclotide Incubate_1 Incubate Add_Biotinylated_Linaclotide->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Streptavidin_HRP Add Streptavidin-HRP Wash_1->Add_Streptavidin_HRP Incubate_2 Incubate Add_Streptavidin_HRP->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Substrate Add TMB Substrate Wash_2->Add_Substrate Incubate_3 Incubate in Dark Add_Substrate->Incubate_3 Add_Stop_Solution Add Stop Solution Incubate_3->Add_Stop_Solution Read_Absorbance Read Absorbance at 450 nm Add_Stop_Solution->Read_Absorbance Analyze_Data Analyze Data and Calculate Concentration Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a Linaclotide competitive ELISA.

Detailed Experimental Protocol

This protocol is a representative example for a competitive ELISA and should be adapted based on the specific instructions provided with the commercial kit being used.

Materials Required:

  • Linaclotide ELISA Kit (containing antibody-coated microplate, biotinylated Linaclotide, standards, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Vortex mixer

  • Tubes for sample and standard dilution

Sample Preparation:

  • Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge for 15 minutes at 1000 x g. Aliquot the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Serum: Collect whole blood in a tube without anticoagulant. Allow to clot for 30 minutes at room temperature. Centrifuge for 15 minutes at 1000 x g. Aliquot the serum and store at -20°C or -80°C.

  • Cell Culture Supernatants: Centrifuge cell culture media at 1500 rpm for 10 minutes to remove particulates. Aliquot the supernatant and store at -20°C or -80°C.

  • Urine: Collect a fresh urine sample. Centrifuge to remove any particulates. Aliquot and store at -20°C or -80°C.

Assay Procedure:

  • Prepare Reagents: Bring all reagents and samples to room temperature before use. Reconstitute or dilute standards, controls, and other kit components as per the manufacturer's instructions.

  • Standard and Sample Addition: Add 50 µL of each standard, control, and sample into the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate.

  • Biotinylated Linaclotide Addition: Add 50 µL of the biotinylated Linaclotide solution to each well.

  • Incubation: Gently tap the plate to mix and incubate for 1-2 hours at 37°C (or as specified in the kit manual).

  • Washing: Aspirate the liquid from each well and wash each well 3-5 times with 300 µL of wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Addition: Add 90 µL of TMB substrate solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.

  • Read Absorbance: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.

Data Analysis

  • Calculate Mean Absorbance: Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Generate Standard Curve: Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs.

  • Determine Sample Concentrations: Interpolate the mean absorbance of the unknown samples from the standard curve to determine the Linaclotide concentration.

  • Apply Dilution Factor: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.

Validation of the Linaclotide ELISA Kit

The performance of a Linaclotide ELISA kit should be validated to ensure reliable and accurate results. Key validation parameters are summarized in the table below. The values presented are representative and may vary between different kits and laboratories.

Validation ParameterRepresentative Performance
Sensitivity (Lower Limit of Quantification, LLOQ) 10 - 50 pg/mL
Assay Range 50 - 5000 pg/mL
Specificity High specificity for Linaclotide with minimal cross-reactivity to its metabolites or other related peptides.
Intra-Assay Precision (CV%) < 10%
Inter-Assay Precision (CV%) < 15%
Recovery 85 - 115%
Linearity of Dilution 80 - 120%

Note: The validation data presented here are illustrative. Users must refer to the specific validation data provided by the manufacturer of the ELISA kit being used.

Troubleshooting

IssuePossible CauseSolution
High background Insufficient washingIncrease the number of washes and ensure complete removal of wash buffer.
Contaminated reagentsUse fresh, properly stored reagents.
Low signal Inactive reagentsCheck expiration dates and storage conditions of all reagents.
Incorrect incubation times or temperaturesFollow the protocol precisely for all incubation steps.
Poor standard curve Improper standard dilutionPrepare fresh standards and ensure accurate pipetting.
Pipetting errorsUse calibrated pipettes and proper pipetting technique.
High variability between duplicates Inconsistent pipettingEnsure consistent pipetting technique for all wells.
Inadequate mixingGently tap the plate to ensure thorough mixing of reagents in the wells.

Conclusion

This document provides a comprehensive overview of the protocol and validation considerations for a competitive ELISA designed to quantify Linaclotide. By following a well-defined protocol and understanding the key performance characteristics of the assay, researchers can obtain accurate and reproducible data for their studies in drug development and other scientific investigations. It is imperative to always adhere to the specific instructions provided with the commercial ELISA kit being utilized.

Troubleshooting & Optimization

Technical Support Center: Analysis of Linaclotide and its Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying Linaclotide degradation products using High-Performance Liquid Chromatography (HPLC). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of known degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Linaclotide?

A1: Linaclotide is susceptible to degradation under specific stress conditions. The primary degradation pathways observed are hydrolysis (both acidic and basic) and oxidation.[1][2][3][4] It has been reported to be stable under thermal, photolytic, and neutral hydrolytic stress conditions.[3] However, another study indicated some degradation under neutral, thermal, and photolytic conditions.[5]

Q2: What are the known degradation products of Linaclotide?

A2: Forced degradation studies have identified several degradation products (DPs). Under acidic hydrolysis, two primary products (DP 1 and DP 2) are typically formed.[1][3] Basic hydrolysis leads to the formation of at least three degradation products (DP 3, DP 4, and DP 5).[1][3] Oxidative stress results in one major degradant (DP 6).[1][3] Other identified impurities include oxidized methionine forms, deamidated asparagine or glutamine residues, truncated sequences, and disulfide-scrambled isomers.[6]

Q3: What type of HPLC column is recommended for Linaclotide analysis?

A3: A reversed-phase C8 column, such as a Zorbax Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm), has been shown to provide good separation of Linaclotide from its degradation products.[1][2][3][4] A Waters Symmetry C18 column (150 × 4.6 mm, 3.5 µm) has also been used effectively.[5]

Q4: What is a typical mobile phase for this analysis?

A4: A common mobile phase consists of a mixture of a phosphate (B84403) buffer and acetonitrile (B52724).[1][2][3][4] For example, a mobile phase of 0.01 N potassium dihydrogen orthophosphate buffer and acetonitrile (80:20 v/v) has been successfully used.[1][2][3][4]

Q5: At what wavelength should I monitor the separation?

A5: Detection is typically performed at 220 nm using a photodiode array (PDA) detector.[1][2][3][4]

Summary of Linaclotide Degradation Products

The following table summarizes the degradation products of Linaclotide identified under various stress conditions as reported in a stability-indicating HPLC method study.

Stress ConditionDegradation Product (DP)Relative Retention Time (RRT)Percentage of Degradation
Acid HydrolysisDP 11.368.72%
DP 21.21
Base HydrolysisDP 30.8822.43%
DP 40.69
DP 50.55
Oxidative StressDP 60.8317.82%

Data sourced from Pyla et al.[1][3]

Experimental Protocol: Stability-Indicating HPLC Method

This section provides a detailed methodology for the analysis of Linaclotide and its degradation products based on published literature.[1][2][3][4]

1. Instrumentation:

  • HPLC system equipped with a quaternary gradient pump, autosampler, column oven, and photodiode array detector.

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 0.01 N Potassium Dihydrogen Orthophosphate Buffer and Acetonitrile (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • Diluent: Water and Acetonitrile (90:10 v/v)

  • Standard Stock Solution (1 mg/mL): Dissolve an appropriate amount of Linaclotide standard in the diluent.

  • Working Standard Solution (50 µg/mL): Dilute the stock solution with the diluent to reach the final concentration.

4. Forced Degradation Studies (Stress Testing):

  • Acid Hydrolysis: Treat the drug solution with 1 N HCl at 60 °C for 30 minutes.

  • Base Hydrolysis: Treat the drug solution with 1 N NaOH at 60 °C for 30 minutes.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid drug to heat.

  • Photolytic Degradation: Expose the drug solution to UV light.

  • Neutral Hydrolysis: Reflux the drug solution in water.

After exposure to the stress conditions, neutralize the acidic and basic solutions and dilute all samples with the diluent to the working concentration before injection.

Troubleshooting Guide

This troubleshooting guide addresses common issues encountered during the HPLC analysis of Linaclotide.

IssuePossible Cause(s)Suggested Solution(s)
High Backpressure 1. Blockage in the system (e.g., guard column, column frit).2. Particulate matter from the sample or mobile phase.1. Remove the column and check the system pressure.2. If column pressure is high, back-flush the column.3. Filter all samples and mobile phases through a 0.45 µm filter.4. Replace the column frit if necessary.
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Column degradation.2. Sample solvent incompatible with the mobile phase.3. Column overloading.4. Secondary interactions with the stationary phase.1. Use a new or validated column.2. Dissolve the sample in the mobile phase whenever possible.3. Reduce the injection volume or sample concentration.4. Adjust the mobile phase pH to minimize silanol (B1196071) interactions.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition.2. Inconsistent column temperature.3. Air bubbles in the pump.4. Column aging.1. Ensure proper mixing and degassing of the mobile phase.2. Use a reliable column oven and allow the system to equilibrate.3. Purge the pump to remove air bubbles.4. Equilibrate a new column or re-validate the method with the aged column.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell.2. Mobile phase not properly mixed or degassed.3. Detector lamp nearing the end of its life.1. Use high-purity solvents and salts.2. Flush the system and detector cell with a strong solvent like isopropanol.3. Ensure thorough mixing and degassing of the mobile phase.4. Replace the detector lamp if necessary.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Sample Preparation (Standard/Stressed) Injector Autosampler/Injector SamplePrep->Injector MobilePhasePrep Mobile Phase Preparation (Buffer + Acetonitrile) Pump Pump MobilePhasePrep->Pump Pump->Injector Column C8/C18 Column Injector->Column Detector PDA Detector (220 nm) Column->Detector DataAcquisition Data Acquisition System Detector->DataAcquisition Analysis Chromatogram Analysis (Peak Integration, RRT Calculation) DataAcquisition->Analysis

Caption: Workflow for Linaclotide HPLC analysis.

Linaclotide Signaling Pathway

Linaclotide_Pathway Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) (on intestinal epithelium) Linaclotide->GCC binds to cGMP_intra ↑ Intracellular cGMP GCC->cGMP_intra stimulates cGMP_extra ↑ Extracellular cGMP GCC->cGMP_extra stimulates PKGII Protein Kinase G-II (PKG-II) Activation cGMP_intra->PKGII CFTR CFTR Activation PKGII->CFTR Secretion ↑ Cl- and HCO3- Secretion into Intestinal Lumen CFTR->Secretion Fluid ↑ Intestinal Fluid & Accelerated Transit Secretion->Fluid PainRelief ↓ Visceral Pain cGMP_extra->PainRelief

Caption: Linaclotide's mechanism of action.

HPLC Troubleshooting Logic

Troubleshooting_Logic start HPLC Problem? pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? start->peak_shape no retention Retention Time Issue? start->retention no high_pressure High Pressure? pressure->high_pressure yes low_pressure Low Pressure? pressure->low_pressure no tailing Tailing/Fronting? peak_shape->tailing yes split Split Peaks? peak_shape->split no drifting Drifting RT? retention->drifting yes no_peaks No Peaks? retention->no_peaks no sol_blockage Check for Blockage (Frit, Tubing) high_pressure->sol_blockage sol_leak Check for Leaks low_pressure->sol_leak sol_column Check Column (Overload, Degradation) tailing->sol_column split->sol_column sol_mobile_phase Check Mobile Phase (Composition, Degassing) drifting->sol_mobile_phase no_peaks->sol_leak

Caption: HPLC troubleshooting decision tree.

References

Technical Support Center: Troubleshooting Linaclotide Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common instability issues encountered with Linaclotide (B608579) in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: My Linaclotide solution appears cloudy or has visible precipitates. What could be the cause?

A1: Cloudiness or precipitation of your Linaclotide solution can be attributed to several factors, primarily peptide aggregation. Linaclotide, being a peptide, is susceptible to aggregation in aqueous environments, which can be influenced by factors such as pH, temperature, ionic strength, and the concentration of the peptide itself. It is also sparingly soluble in aqueous buffers.[1] For maximum solubility, it is recommended to first dissolve Linaclotide in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1]

Q2: I am observing a loss of Linaclotide concentration over time in my aqueous solution. What are the likely degradation pathways?

A2: The loss of Linaclotide concentration in an aqueous solution is typically due to chemical degradation. The primary degradation pathways for Linaclotide include:

  • Hydrolysis: Linaclotide is susceptible to hydrolysis under both acidic and basic conditions.[2][3] It is more sensitive to alkaline hydrolysis compared to acidic conditions.[3][4]

  • Oxidation: The cysteine residues and their disulfide bridges in Linaclotide's structure are prone to oxidation, especially in the presence of oxidizing agents.[2][3]

  • Proteolysis: In environments mimicking the gastrointestinal tract, Linaclotide can be proteolytically cleaved. The initial step is often the removal of the C-terminal tyrosine to form its active metabolite, MM-419447.[5][6][7] Subsequently, the disulfide bonds can be reduced, leading to further proteolysis.[5][8]

Q3: How does pH affect the stability of Linaclotide in my experiments?

A3: The pH of the aqueous solution is a critical factor influencing Linaclotide's stability. While Linaclotide is relatively stable in acidic conditions, such as simulated gastric fluid (pH 1), it degrades under neutral and basic conditions.[2][7][9] Forced degradation studies have shown that Linaclotide is susceptible to degradation under acidic, basic, and neutral pH conditions.[2] Specifically, it is highly labile to alkali hydrolysis.[3][4] However, its binding affinity to its target receptor, guanylate cyclase C (GC-C), appears to be pH-independent across a physiologically relevant range (pH 5-8).[10]

Q4: I suspect my Linaclotide is degrading. What analytical techniques can I use to confirm this and identify the degradation products?

A4: To analyze Linaclotide stability and its degradation products, the following analytical methods are commonly employed:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary technique for separating Linaclotide from its degradation products and quantifying its purity and concentration over time.[3][6][11][12]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This powerful technique is used to identify and characterize the chemical structures of degradation products by providing accurate mass measurements.[2]

  • Tandem Mass Spectrometry (MS/MS): Used in conjunction with LC-HRMS, MS/MS helps in elucidating the fragmentation pathways of Linaclotide and its degradants, aiding in their structural identification.[2]

Q5: What steps can I take to improve the stability of Linaclotide in my aqueous solutions for in vitro experiments?

A5: To enhance the stability of Linaclotide in your experimental solutions, consider the following:

  • pH Control: Maintain the pH of your solution within a range where Linaclotide is most stable. Based on available data, slightly acidic conditions may be preferable to neutral or alkaline conditions.

  • Temperature Control: Store Linaclotide solutions at recommended temperatures, typically refrigerated or frozen, to slow down degradation reactions. The solid form should be stored at -20°C.[1]

  • Use of Stabilizers: For formulation development, certain excipients have been shown to stabilize Linaclotide. These include sterically hindered primary amines like leucine (B10760876) and meglumine, and cations such as Ca2+.[13][14]

  • Minimize Oxygen Exposure: To prevent oxidation, consider preparing solutions with degassed buffers and storing them under an inert atmosphere (e.g., nitrogen or argon).

  • Fresh Preparation: Whenever possible, prepare Linaclotide solutions fresh before each experiment to minimize degradation over time. It is not recommended to store aqueous solutions for more than one day.[1]

Quantitative Data Summary

Table 1: Summary of Linaclotide Degradation under Stress Conditions

Stress ConditionObservationsDegradation Products (DPs) IdentifiedReference
Acidic Hydrolysis (1N HCl, 60°C, 30 min) 8.72% decrease in peak areaDP 1, DP 2[3]
Basic Hydrolysis (1N NaOH, 60°C, 30 min) 22.43% decrease in peak areaDP 3, DP 4, DP 5[3]
Oxidative (Peroxide) 17.82% decrease in peak areaDP 6[3]
Neutral Hydrolysis (Water, 60°C, 6 h) StableNo degradation observed[3]
Thermal & Photolytic StableNo degradation observed[3]
Acidic (with Methanol co-solvent) SusceptiblePseudo DPs: DP-1, DP-2, DP-3[2]
Basic Stress SusceptibleDP-4[2]
Neutral, Thermal, Photolytic Stress SusceptibleDP-5[2]
Oxidative Stress SusceptibleDP-6, DP-7[2]

Key Experimental Protocols

Protocol 1: Stability Analysis of Linaclotide using RP-HPLC

This protocol outlines a general procedure for assessing the stability of Linaclotide in an aqueous solution.

1. Materials and Equipment:

  • Linaclotide standard
  • HPLC grade acetonitrile (B52724) and water
  • Potassium dihydrogen orthophosphate
  • RP-HPLC system with a UV detector (e.g., PDA detector)
  • C8 or C18 analytical column (e.g., Zorbax Eclipse XDB C8, 250 mm x 4.6 mm, 5 µm)[3][11][12]
  • pH meter
  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • Mobile Phase: Prepare a buffer of 0.01 N potassium dihydrogen orthophosphate and acetonitrile (e.g., in a ratio of 80:20 v/v).[3][11][12] Adjust the pH as required for optimal separation.
  • Diluent: A mixture of water and acetonitrile (e.g., 90:10 v/v) can be used.[3]
  • Linaclotide Stock Solution: Accurately weigh and dissolve Linaclotide in the diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).[3]
  • Working Standard Solution: Dilute the stock solution with the diluent to a suitable working concentration (e.g., 50 µg/mL).[3]

3. Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB C8 (250 mm x 4.6 mm, 5 µm)[3][11][12]
  • Mobile Phase: 0.01 N potassium dihydrogen orthophosphate buffer and acetonitrile (80:20 v/v)[3][11][12]
  • Flow Rate: 1.0 mL/min[3][11][12]
  • Column Temperature: 40°C[3][11][12]
  • Detection Wavelength: 220 nm[3][11][12]
  • Injection Volume: 20 µL

4. Stability Study Procedure:

  • Prepare the Linaclotide solution in the aqueous buffer of interest.
  • Store the solution under the desired experimental conditions (e.g., specific pH, temperature).
  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.[15]
  • Inject the sample into the HPLC system.
  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main Linaclotide peak.
  • Calculate the percentage of remaining Linaclotide at each time point relative to the initial time point.

Visualizations

Linaclotide_Degradation_Pathway Linaclotide Linaclotide MM419447 MM-419447 (Active Metabolite) Linaclotide->MM419447 Proteolysis (Cleavage of C-terminal Tyr) Reduced_Peptides Reduced & Unfolded Peptides Linaclotide->Reduced_Peptides Reduction of Disulfide Bonds MM419447->Reduced_Peptides Reduction of Disulfide Bonds Smaller_Fragments Smaller Peptide Fragments & Amino Acids Reduced_Peptides->Smaller_Fragments Further Proteolysis

Caption: Primary degradation pathway of Linaclotide in a proteolytic environment.

Troubleshooting_Workflow Start Instability Observed (e.g., precipitation, loss of activity) Check_pH Measure pH of Solution Start->Check_pH Check_Temp Verify Storage Temperature Start->Check_Temp Check_Conc Review Peptide Concentration Start->Check_Conc Adjust_pH Adjust pH to a more stable range (slightly acidic) Check_pH->Adjust_pH pH is neutral or alkaline Adjust_Temp Store at recommended temperature (e.g., 4°C or -20°C) Check_Temp->Adjust_Temp Incorrect storage Adjust_Conc Lower concentration or use organic co-solvent (e.g., DMSO) Check_Conc->Adjust_Conc Precipitation occurs Analyze_Degradation Analyze for Degradation (RP-HPLC, LC-MS) Adjust_pH->Analyze_Degradation Adjust_Temp->Analyze_Degradation Adjust_Conc->Analyze_Degradation End Optimized Stable Solution Analyze_Degradation->End Stability Improved

References

Technical Support Center: Optimizing Linaclotide Concentration for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Linaclotide (B608579) concentration for in vivo rodent studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Linaclotide?

Linaclotide is a guanylate cyclase-C (GC-C) agonist.[1][2] It is a 14-amino acid synthetic peptide that is structurally related to the endogenous peptides guanylin (B122020) and uroguanylin.[1] When administered orally, Linaclotide binds to GC-C receptors on the luminal surface of the intestinal epithelium.[1][2] This binding action triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) within the intestinal epithelial cells.[1] The subsequent increase in intracellular cGMP has two primary effects:

  • Increased Intestinal Fluid Secretion: Elevated cGMP levels activate the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1][3] This activation leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, which in turn draws water into the intestines, resulting in increased intestinal fluid and accelerated transit.[1][4]

  • Reduced Visceral Pain: The increase in cGMP is also believed to have an analgesic effect by modulating the activity of pain-sensing nerves in the gut.[1][5]

Q2: What are the common rodent models used to study the effects of Linaclotide?

Commonly used rodent models include:

  • Visceral Hypersensitivity Models: These models are used to study abdominal pain. Hypersensitivity can be induced by methods such as intracolonic administration of trinitrobenzene sulfonic acid (TNBS) or through stress-induced models like partial restraint stress (PRS) or water avoidance stress (WAS) in rats.[5] Another model involves inducing bladder-colon cross-sensitization by infusing protamine sulfate (B86663) into the bladder of female rats.

  • Gastrointestinal Transit Models: These models assess the pro-motility effects of Linaclotide. A common method involves administering a colored marker, such as carmine (B74029) red, via oral gavage and measuring the time it takes for the first colored fecal pellet to appear.

Q3: How is Linaclotide typically administered in rodent studies?

Oral gavage is the most common route of administration for Linaclotide in rodent studies to mimic its clinical use.[5][6] Intracolonic administration has also been used in some studies to investigate local effects within the colon.[7][8]

Q4: What is the bioavailability of orally administered Linaclotide?

Linaclotide has very low systemic bioavailability (around 0.10%) following oral administration.[6] It primarily acts locally on the luminal surface of the gastrointestinal tract.[9]

Troubleshooting Guide

Issue 1: High variability in gastrointestinal transit time measurements.

  • Question: We are observing significant variability in our gastrointestinal transit time measurements between animals in the same treatment group. What could be the cause?

  • Answer:

    • Fasting: Ensure that all animals are fasted for a consistent period before the experiment. Food in the gastrointestinal tract can significantly affect transit time. A 12-hour fasting period with free access to water is a common practice.

    • Gavage Technique: Improper oral gavage technique can cause stress to the animals, which may affect gastrointestinal motility. Ensure all personnel are properly trained in oral gavage to minimize stress and ensure consistent delivery of the drug and marker. The volume administered should not exceed 1% of the animal's body weight.

    • Marker Suspension: Ensure the carmine red or other marker is homogenously suspended in the vehicle before and during administration to ensure each animal receives the same concentration.

    • Acclimation: Allow sufficient time for animals to acclimate to their housing and handling to reduce stress-related effects on gut motility.

Issue 2: Lack of a significant effect of Linaclotide on visceral hypersensitivity.

  • Question: We are not observing a significant reduction in visceral pain responses in our rodent model after Linaclotide administration. What are some potential reasons?

  • Answer:

    • Dosage: The dose of Linaclotide may be too low. Refer to the dose-response tables below and published literature to select an appropriate starting dose. A dose of 3 µg/kg administered orally has been shown to be effective in a rat model of visceral organ crosstalk.

    • Timing of Administration: The timing of Linaclotide administration relative to the induction of hypersensitivity and the pain assessment is crucial. Ensure the drug is administered with sufficient time to exert its effect before the assessment. For example, some studies administer Linaclotide daily for 7 days prior to the experiment.

    • Model Induction: Verify that the method used to induce visceral hypersensitivity is consistently producing a hyperalgesic state. Include appropriate positive and negative controls in your experimental design.

    • Pain Assessment Method: The method used to assess pain, such as measuring abdominal contractions in response to colorectal distension, should be well-validated and performed consistently across all animals.

Issue 3: Diarrhea or excessive fluid loss in treated animals.

  • Question: Some of our animals treated with higher doses of Linaclotide are developing diarrhea. How can we manage this?

  • Answer:

    • Dose Reduction: Diarrhea is a known dose-dependent side effect of Linaclotide.[10] If excessive fluid loss is a concern, consider reducing the dose.

    • Hydration: Ensure animals have free access to water at all times to prevent dehydration.

    • Monitoring: Closely monitor the animals for signs of dehydration, such as lethargy, sunken eyes, and skin tenting. If severe dehydration occurs, veterinary intervention may be necessary. In neonatal mice, linaclotide has been associated with mortality due to dehydration.[11]

Quantitative Data Summary

Table 1: Linaclotide Concentration and Effects on Visceral Hypersensitivity in Rodents

Animal ModelLinaclotide ConcentrationAdministration RouteKey Findings
Wistar Rats (TNBS-induced allodynia)Not specifiedOralSignificantly decreased abdominal contractions in response to colorectal distension.[5]
Wistar Rats (PRS and WAS models)Not specifiedOralSignificantly decreased colonic hypersensitivity.[5]
Female Rats (Bladder-colon cross-sensitization)3 µg/kg (daily for 7 days)OralAttenuated bladder and colonic hyperalgesia.
Mice (Chronic visceral hypersensitivity)100-1000 nMIntra-colonicDose-dependently decreased colonic nociceptor activity.[7]

Table 2: Linaclotide Concentration and Effects on Gastrointestinal Transit in Rodents

Animal ModelLinaclotide ConcentrationAdministration RouteKey Findings
Rats≥5 µg/kgOralSignificant, dose-dependent increase in gastrointestinal transit rates.[6]
Cystic Fibrosis MiceNot specifiedNot specifiedImproved intestinal transit.[12]

Table 3: Linaclotide Concentration and cGMP Levels

SystemLinaclotide ConcentrationKey Findings
Rat colonic submucosal layer (in vivo)0.5, 1.7, and 5 mgDose-dependent increase in submucosal cGMP levels.[3]
Mouse colonic mucosa (ex vivo)1 µMInduced release of cGMP from both apical and basolateral sides of the epithelium.[2]
Human jejunum, ileum, and ascending colon biopsies1 µmol/LIncreased intracellular and extracellular cGMP levels.[1]
T84 human colon carcinoma cellsEC₅₀: 99 nMConcentration-dependent accumulation of intracellular cGMP.[6]

Experimental Protocols

Protocol 1: Assessment of Visceral Hypersensitivity in Rats (Bladder-Colon Cross-Sensitization Model)
  • Animal Model: Use female rats.

  • Induction of Hypersensitivity:

    • Anesthetize the rats.

    • Infuse dilute protamine sulfate (PS) into the bladder.

  • Linaclotide Administration:

    • Administer Linaclotide (e.g., 3 µg/kg) or vehicle daily via oral gavage for 7 days prior to sensitivity assessment.

  • Assessment of Bladder Sensitivity:

    • Apply von Frey filaments to the suprapubic area and record the frequency of withdrawal responses.

  • Assessment of Colonic Sensitivity:

    • Measure the visceromotor behavioral response (e.g., abdominal muscle contractions) to graded pressures of colorectal distension (CRD).

Protocol 2: Measurement of Gastrointestinal Transit in Mice
  • Animal Preparation:

    • Fast mice for approximately 12-16 hours with free access to water.

  • Marker Administration:

    • Administer a non-absorbable colored marker, such as 6% carmine red in 0.5% methylcellulose, via oral gavage.

  • Observation:

    • Place each mouse in a separate clean cage with a white paper lining for easy observation of fecal pellets.

    • Record the time of marker administration.

    • Monitor the mice continuously and record the time of the first appearance of a red-colored fecal pellet.

  • Calculation:

    • The gastrointestinal transit time is the time elapsed between the administration of the marker and the appearance of the first red fecal pellet.

Visualizations

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell cluster_submucosa Submucosa Linaclotide Linaclotide GC_C Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GC_C Binds to cGMP_intra Intracellular cGMP GC_C->cGMP_intra Converts GTP to cGMP GTP GTP GTP->GC_C PKGII Protein Kinase G II (PKG-II) cGMP_intra->PKGII Activates cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Efflux CFTR CFTR Ion Channel PKGII->CFTR Activates Secretion Cl- and HCO3- Secretion CFTR->Secretion Promotes Fluid Increased Intestinal Fluid Secretion->Fluid Leads to Pain_Nerve Pain-Sensing Nerve cGMP_extra->Pain_Nerve Inhibits Analgesia Analgesia Pain_Nerve->Analgesia Results in

Caption: Linaclotide's dual mechanism of action signaling pathway.

Experimental_Workflow_Visceral_Hypersensitivity start Start induction Induce Visceral Hypersensitivity (e.g., TNBS, Stress, PS) start->induction treatment Daily Oral Gavage: Linaclotide or Vehicle (e.g., 7 days) induction->treatment assessment Assess Visceral Pain (e.g., Colorectal Distension) treatment->assessment analysis Data Analysis and Comparison assessment->analysis end End analysis->end

Caption: Workflow for a visceral hypersensitivity rodent study.

Logical_Relationship_Troubleshooting issue Observed Issue High Data Variability No Significant Effect Adverse Effects (Diarrhea) causes Potential Causes Inconsistent Fasting Improper Gavage Suboptimal Dosage Incorrect Timing Dose Too High issue:issue1->causes:cause1_1 issue:issue1->causes:cause1_2 issue:issue2->causes:cause2_1 issue:issue2->causes:cause2_2 issue:issue3->causes:cause3_1 solutions Solutions Standardize Fasting Protocol Provide Gavage Training Perform Dose-Response Study Optimize Administration Time Reduce Linaclotide Dose causes:cause1_1->solutions:sol1_1 causes:cause1_2->solutions:sol1_2 causes:cause2_1->solutions:sol2_1 causes:cause2_2->solutions:sol2_2 causes:cause3_1->solutions:sol3_1

Caption: Troubleshooting logic for common in vivo issues.

References

Technical Support Center: Preventing Linaclotide Aggregation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with linaclotide (B608579). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with linaclotide aggregation in experimental buffers.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to linaclotide aggregation during your experiments.

Q1: I observed precipitation or turbidity after dissolving linaclotide in my aqueous buffer. What should I do?

A1: This is a common issue as linaclotide is sparingly soluble in aqueous buffers.[1] Precipitation indicates that the peptide's solubility limit has been exceeded. Here’s a step-by-step approach to resolve this:

  • Initial Dissolution in Organic Solvent: For maximum solubility, first dissolve lyophilized linaclotide in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.[1] Linaclotide is reported to be soluble in these solvents at approximately 30 mg/mL.[1]

  • Slow Dilution: While vigorously stirring your desired aqueous buffer (e.g., PBS or Tris), slowly add the linaclotide stock solution drop-by-drop.[2] Rapid dilution can cause the peptide to crash out of solution.

  • Monitor for Turbidity: If the solution becomes cloudy, you have reached the solubility limit in that specific buffer.[2] It is recommended to prepare a new solution at a lower final concentration.

  • Final Concentration: Be mindful of the final concentration. For instance, in a 1:4 solution of DMSO:PBS (pH 7.2), the solubility of linaclotide is approximately 0.20 mg/ml.[1]

Q2: My linaclotide solution, which was initially clear, has formed aggregates over time. How can I improve its stability?

A2: Peptide aggregation can be a time-dependent process influenced by several factors. To enhance the stability of your linaclotide solution, consider the following strategies:

  • Ionic Strength Adjustment: The ionic strength of the buffer can influence aggregation. The effect is peptide-specific; sometimes increasing ionic strength can shield charges and reduce aggregation, while in other cases it can promote it. It is recommended to test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to find the optimal condition for linaclotide.

  • Inclusion of Stabilizing Excipients: The commercial formulation of linaclotide includes stabilizers.[5] Consider adding these to your experimental buffers:

    • Divalent Cations: Calcium chloride (CaCl₂) is used in the commercial formulation and can help stabilize the peptide structure.[5]

    • Amino Acids: L-histidine and L-leucine are also part of the commercial formulation and can act as stabilizers, potentially by inhibiting aggregation.[5][6][7]

  • Temperature Control: Store linaclotide stock solutions at -20°C or -80°C.[8] For working solutions, it is best to prepare them fresh. If short-term storage is necessary, keep them at 2-8°C. Avoid repeated freeze-thaw cycles.[8]

Q3: I am unsure if my linaclotide is aggregating. How can I detect and quantify it?

A3: Several analytical techniques can be used to detect and quantify linaclotide aggregation. It is often recommended to use orthogonal methods to confirm your findings.

  • Size Exclusion Chromatography (SEC-HPLC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their size in solution.[4][9]

  • Dynamic Light Scattering (DLS): DLS is a rapid and sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.[10][11][12][13]

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect the formation of amyloid-like fibrils, which are a specific type of aggregate with a cross-beta sheet structure.[11][14][15][16]

Frequently Asked Questions (FAQs)

Q1: What is the best buffer for dissolving linaclotide for in vitro experiments?

A1: There is no single "best" buffer, as the optimal choice depends on your specific experimental requirements. However, based on available data and general principles, here are some recommendations:

  • Phosphate-Buffered Saline (PBS): PBS is a common physiological buffer. A protocol for dissolving linaclotide in a DMSO:PBS (pH 7.2) mixture to a final concentration of 0.20 mg/mL has been reported.[1] However, be aware that peptides can sometimes precipitate in PBS.[17]

  • Tris Buffer: Tris buffers are also widely used. They are known to interact with the peptide backbone and can have a stabilizing effect.[18][19] The optimal pH and concentration should be determined empirically for your specific assay.

  • Slightly Acidic Buffers: Given that linaclotide is stable at acidic pH,[4] a buffer with a pH in the range of 4.5-6.5 might be beneficial for stability. A dissolution method for linaclotide capsules uses a 50 mM phosphate (B84403) buffer at pH 4.5.[20]

Q2: What is the recommended procedure for preparing a linaclotide stock solution?

A2: The following is a recommended starting protocol:

  • Bring the lyophilized linaclotide vial to room temperature before opening to avoid condensation.

  • Add a small amount of a suitable organic solvent, such as DMSO, to the vial to dissolve the peptide completely. Aim for a high concentration (e.g., 10-50 mg/mL).[1][21]

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[8]

Q3: How should I handle and store linaclotide to maintain its integrity?

A3: Proper handling and storage are crucial for preventing degradation and aggregation:

  • Lyophilized Peptide: Store at -20°C in a desiccator.[1]

  • Stock Solutions: Store in an organic solvent like DMSO at -20°C or -80°C.[8]

  • Aqueous Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of use. If temporary storage is unavoidable, keep the solution at 2-8°C and use it within 24 hours.[1]

  • General Handling: Always use sterile, nuclease-free water and high-purity buffer components. When preparing solutions, work on ice to minimize degradation.

Data Presentation

Table 1: Factors Influencing Linaclotide Aggregation and Recommended Starting Conditions

ParameterGeneral Effect on Peptide AggregationRecommended Starting Conditions for Linaclotide
pH Aggregation is often maximal near the isoelectric point (pI).Maintain a buffer pH of 4.5 - 7.4. Linaclotide is stable across a wide pH range.[3][4]
Ionic Strength Can either increase or decrease aggregation depending on the peptide's charge distribution.Start with a physiological ionic strength (e.g., 150 mM NaCl) and optimize if aggregation is observed.
Temperature Higher temperatures can accelerate aggregation.Prepare and handle solutions on ice. Store stock solutions at -20°C or -80°C.[8]
Peptide Concentration Higher concentrations increase the likelihood of intermolecular interactions and aggregation.Work with the lowest concentration that is feasible for your experiment.
Excipients Can stabilize the peptide and prevent aggregation.Consider adding stabilizers used in the commercial formulation, such as CaCl₂ (e.g., 1-5 mM), L-histidine (e.g., 1-10 mM), or L-leucine (e.g., 1-10 mM).[5]

Table 2: Solubility of Linaclotide in Various Solvents

SolventSolubilityReference
DMSO~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
WaterSlightly soluble[5]
0.9% Aqueous Sodium ChlorideSlightly soluble[5]
1:4 DMSO:PBS (pH 7.2)~0.20 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a Stable Linaclotide Working Solution

This protocol provides a general guideline for preparing a linaclotide solution for in vitro assays. Optimization may be required for your specific experimental conditions.

  • Prepare Stock Solution:

    • Allow the lyophilized linaclotide to equilibrate to room temperature.

    • Reconstitute the peptide in 100% DMSO to a concentration of 10 mg/mL.

    • Vortex gently until fully dissolved.

    • Aliquot and store at -80°C.

  • Prepare Working Solution:

    • Thaw a single aliquot of the linaclotide stock solution on ice.

    • Prepare your desired aqueous buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Consider adding stabilizers such as 2 mM CaCl₂ and 5 mM L-histidine.

    • While vigorously stirring the buffer, slowly add the required volume of the linaclotide stock solution to achieve your final desired concentration.

    • Visually inspect for any signs of precipitation.

    • Use the working solution immediately.

Protocol 2: Detection of Linaclotide Aggregation using SEC-HPLC
  • System: An HPLC system equipped with a UV detector.

  • Column: A size-exclusion column suitable for peptides (e.g., a column with a pore size of 100-300 Å).

  • Mobile Phase: A common mobile phase is 100-150 mM sodium phosphate buffer with 150-300 mM NaCl, pH 6.8-7.4. The addition of a small percentage of an organic solvent like acetonitrile (B52724) (e.g., 10-20%) may be necessary to reduce hydrophobic interactions with the column matrix.[22]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Sample Preparation: Dilute your linaclotide solution in the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram for peaks eluting earlier than the monomeric linaclotide peak, which correspond to aggregates.

Protocol 3: Thioflavin T (ThT) Assay for Fibril Formation
  • Reagents:

    • ThT stock solution: 1 mM in water (store in the dark).

    • Assay buffer: e.g., 50 mM Glycine-NaOH, pH 8.5.

  • Procedure:

    • In a 96-well black plate, add your linaclotide sample.

    • Add the ThT stock solution to the assay buffer to a final concentration of 10-25 µM.

    • Add the ThT-containing buffer to each well.

    • Incubate for 5-10 minutes at room temperature in the dark.

    • Measure the fluorescence with excitation at ~440-450 nm and emission at ~480-490 nm.

    • An increase in fluorescence intensity compared to a monomeric control indicates the presence of amyloid-like fibrils.

Mandatory Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Aggregation Analysis cluster_results Results start Lyophilized Linaclotide dissolve Dissolve in DMSO (High Concentration Stock) start->dissolve dilute Slowly Dilute into Aqueous Buffer dissolve->dilute working Clear Working Solution dilute->working Soluble precipitate Precipitation Occurs dilute->precipitate Insoluble sec SEC-HPLC working->sec dls DLS working->dls tht Thioflavin T Assay working->tht monomer Monomeric Linaclotide sec->monomer Single Peak aggregates Aggregated Linaclotide sec->aggregates Multiple/Early Peaks dls->monomer Low Polydispersity dls->aggregates High Polydispersity/ Larger Particle Size tht->monomer Low Fluorescence tht->aggregates High Fluorescence (Fibrils)

Caption: Workflow for preparing and analyzing linaclotide solutions.

Troubleshooting_Aggregation cluster_solutions Potential Solutions start Aggregation Observed? ph Adjust Buffer pH start->ph Yes no_agg No Aggregation Proceed with Experiment start->no_agg No ionic Modify Ionic Strength ph->ionic excipients Add Stabilizers (e.g., CaCl2, L-histidine) ionic->excipients concentration Lower Peptide Concentration excipients->concentration temp Control Temperature (Work on ice) concentration->temp end Re-analyze for Aggregation temp->end Linaclotide_Signaling_Pathway Linaclotide Linaclotide (in intestinal lumen) GCC Guanylate Cyclase-C (GC-C) (on apical membrane) Linaclotide->GCC binds & activates GTP GTP GCC->GTP cGMP_intra Intracellular cGMP GTP->cGMP_intra converts to CFTR CFTR cGMP_intra->CFTR activates Secretion Cl- and HCO3- Secretion CFTR->Secretion Water Water Efflux Secretion->Water Transit Increased Intestinal Transit Water->Transit

References

Linaclotide Analytical Method Validation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Linaclotide Analytical Method Validation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical methodologies for Linaclotide.

High-Performance Liquid Chromatography (HPLC) Methods

Frequently Asked Questions (FAQs) - HPLC

Q1: What are the common challenges in developing a stability-indicating HPLC method for Linaclotide?

A1: The primary challenges stem from Linaclotide's susceptibility to degradation under various stress conditions. It is particularly prone to degradation through hydrolysis (acidic and basic conditions) and oxidation.[1][2][3][4] Therefore, the main challenge is to develop a method that can effectively separate the intact Linaclotide from its various degradation products to ensure the method is truly stability-indicating.[1][2][3][4]

Q2: What is a typical starting point for an HPLC method for Linaclotide analysis?

A2: A good starting point is a reversed-phase HPLC (RP-HPLC) method. A C8 or C18 column can be effective.[1][3] For example, a Zorbax Eclipse XDB C8 column (250 mm × 4.6 mm, 5 µm) has been used successfully.[1][2][3][4] The mobile phase often consists of a buffer (e.g., 0.01 N potassium dihydrogen orthophosphate) and an organic modifier like acetonitrile (B52724).[1][2][3][4] Detection is typically performed at a low UV wavelength, such as 214 nm or 220 nm, due to the peptide nature of Linaclotide.[1][2][5]

Q3: My peak shape for Linaclotide is poor (tailing or fronting). What can I do?

A3: Poor peak shape can be caused by several factors. Here are a few troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For peptides like Linaclotide, a slightly acidic pH (e.g., pH 2.8) can improve peak shape by controlling the ionization state of the molecule.[5]

  • Column Condition: The column may be degraded or contaminated. Try washing the column with a strong solvent or replace it if necessary.

  • Sample Overload: Injecting too much sample can lead to peak broadening and tailing.[6] Try reducing the injection volume or the concentration of your sample.

  • Injection Solvent: The solvent used to dissolve the sample can affect peak shape. Ideally, the sample should be dissolved in the initial mobile phase.[7] Using a solvent much stronger than the mobile phase can cause peak distortion.

Troubleshooting Guide - HPLC

This guide addresses common issues encountered during the HPLC analysis of Linaclotide.

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Between Linaclotide and Degradation Peaks Inappropriate mobile phase composition.Optimize the gradient, mobile phase pH, or the organic modifier percentage.[3][5]
Incorrect column selection.Try a different column chemistry (e.g., C18 vs. C8) or a column with a different particle size or length.[3]
Noisy Baseline Contaminated mobile phase or detector cell.Use high-purity solvents and freshly prepared mobile phase.[6] Flush the detector cell.
Air bubbles in the system.Degas the mobile phase.[6]
Inconsistent Retention Times Fluctuations in pump flow rate or column temperature.Check the pump for leaks and ensure it is properly primed. Use a column oven to maintain a consistent temperature.[6]
Changes in mobile phase composition.Prepare the mobile phase carefully and consistently.
Low Sensitivity Incorrect detection wavelength.Ensure the detector is set to an appropriate wavelength for peptide bonds (e.g., 214-220 nm).[1][5]
Low sample concentration.Concentrate the sample if possible, or increase the injection volume (while monitoring for peak shape issues).
Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is based on a validated method for the determination of Linaclotide and its degradation products.[1][2][3][4]

  • Instrumentation: HPLC system with a photodiode array detector.

  • Column: Zorbax Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 0.01 N Potassium Dihydrogen Orthophosphate buffer and Acetonitrile (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in a diluent of water and acetonitrile (90:10 v/v).[3]

Quantitative Data Summary: HPLC Method Validation

The following table summarizes the validation parameters for a stability-indicating RP-HPLC method for Linaclotide.[1]

Validation ParameterResult
Linearity Range 12.5 to 75 µg/mL
Correlation Coefficient (r²) 0.999
Intra-day Precision (%RSD) < 1.0%
Inter-day Precision (%RSD) < 1.044%
Limit of Detection (LOD) 2.34 µg/mL
Limit of Quantification (LOQ) 7.09 µg/mL
Robustness Method is robust for small variations in flow rate (±0.1 mL/min) and mobile phase composition (±1% acetonitrile).[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Frequently Asked Questions (FAQs) - LC-MS/MS

Q1: Why is achieving high sensitivity for Linaclotide in LC-MS/MS challenging?

A1: Several factors contribute to this challenge. As a peptide, Linaclotide has low volatility, which can lead to poor transfer into the gas phase in the mass spectrometer.[8][9] Its cyclic structure, due to disulfide bonds, makes it resistant to fragmentation, resulting in fewer and less intense product ions for detection.[8][9] Furthermore, after oral administration, systemic circulating levels of Linaclotide are very low (<50 pg/mL), requiring a highly sensitive assay.[8][9]

Q2: How can I improve the sensitivity of my LC-MS/MS method for Linaclotide?

A2: To enhance sensitivity, consider the following:

  • Sample Preparation: A selective sample preparation technique is crucial. Solid-phase extraction (SPE) with a mixed-mode sorbent, such as Oasis MAX, can effectively remove matrix components and concentrate the analyte.[8][9]

  • Chromatography: Utilize UPLC (Ultra-Performance Liquid Chromatography) with a sub-2-micron column to achieve better peak resolution and signal-to-noise ratios.[9]

  • Mass Spectrometry: Optimize MS parameters carefully. For Linaclotide, multiple charged precursor ions may be observed; selecting the most predominant one (e.g., the 2+ ion at m/z 764) for fragmentation can improve the signal.[8]

Q3: What are some key considerations for quantifying Linaclotide in biological matrices like plasma?

A3: The main consideration is the significant matrix effect from components in plasma that can interfere with the ionization of Linaclotide, leading to ion suppression or enhancement.[10][11] A robust sample cleanup procedure is essential. Additionally, due to the very low expected concentrations, minimizing adsorptive losses during sample handling and using a sensitive mass spectrometer are critical.[9]

Troubleshooting Guide - LC-MS/MS
IssuePossible Cause(s)Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity Inefficient ionization.Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Try different mobile phase additives to enhance protonation.
Poor fragmentation.Optimize collision energy. Investigate different precursor ions (e.g., different charge states).[8]
Matrix effects (ion suppression).Improve sample cleanup (e.g., optimize SPE protocol).[8][9] Use a matrix-matched calibration curve.
High Background Noise Contamination from sample matrix or system.Implement a more selective sample preparation method. Clean the ion source and mass spectrometer inlet.
Poor Reproducibility Variability in sample preparation.Ensure consistent execution of the extraction procedure. Use an internal standard.
Inconsistent chromatographic performance.Check for column degradation and ensure mobile phase is prepared consistently.
Experimental Protocol: UPLC-MS/MS for Linaclotide in Plasma

This protocol is based on a published method for the quantification of Linaclotide in human plasma.[8][9]

  • Sample Preparation (SPE):

    • Sorbent: Oasis MAX 96-well µElution plate.

    • Wash Steps: 5% Ammonium hydroxide (B78521) in water, followed by methanol.

    • Elution: With an appropriate acidic organic solvent.

  • Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.

  • Column: ACQUITY UPLC HSS PFP 1.8 µm.

  • Mobile Phase: Gradient elution with water and acetonitrile containing an appropriate modifier (e.g., formic acid).

  • MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: m/z 764 (2+ charge state).

    • Product Ion: m/z 182.

Quantitative Data Summary: UPLC-MS/MS Method

The following table summarizes the performance of a UPLC-MS/MS method for Linaclotide in plasma.[9]

ParameterResult
Lower Limit of Quantification (LLOQ) 10.0 pg/mL
Linear Dynamic Range 10–4000 pg/mL
Correlation Coefficient (r²) > 0.997
Accuracy 85–115%
Precision (CV) < 15%

Immunoassay Methods

Frequently Asked Questions (FAQs) - Immunoassays

Q1: Are immunoassays commonly used for the quantitative validation of Linaclotide itself?

A1: Based on available literature, direct immunoassays for Linaclotide quantification in method validation are not commonly reported. Immunoassays, such as competitive ELISAs, have been used to measure the downstream product of Linaclotide's activity, cyclic GMP (cGMP), in biological samples to assess its pharmacological effect.[1]

Q2: What are the general challenges when developing an immunoassay for a peptide like Linaclotide?

A2: General challenges for peptide immunoassays that would apply to Linaclotide include:

  • Matrix Effects: Components in biological samples (e.g., plasma, serum) can interfere with the antibody-antigen binding, leading to inaccurate results.[2][9][12][13] Sample dilution or specific blocking buffers may be needed to mitigate these effects.

  • Cross-Reactivity: Antibodies raised against Linaclotide might also recognize its metabolites or related endogenous peptides, leading to a lack of specificity.[14] Thorough validation with potential cross-reactants is necessary.

  • Sensitivity: Achieving the low picogram-per-milliliter sensitivity required for in-vivo samples can be challenging.

  • High-Dose Hook Effect: In sandwich immunoassays, very high concentrations of the analyte can paradoxically lead to a lower signal, potentially causing underestimation if samples are not appropriately diluted.[15]

Q3: How can I troubleshoot a high background signal in my ELISA?

A3: A high background can be caused by several factors:

  • Insufficient Blocking: Ensure the blocking buffer is effective and the incubation time is adequate.

  • Inadequate Washing: Increase the number of wash steps or the volume of wash buffer to remove unbound reagents.

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Titrating the antibodies to find the optimal concentration is recommended.

  • Contamination: Ensure all reagents and plates are free from contamination.

Visualizations

Experimental Workflow and Troubleshooting

The following diagrams illustrate a general workflow for Linaclotide analytical method validation and a troubleshooting guide for common issues.

cluster_workflow General Workflow for Linaclotide Analytical Method Validation A Method Development (HPLC/LC-MS) B Method Optimization (Column, Mobile Phase, MS Parameters) A->B C Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) B->C D Method Validation (ICH Guidelines) C->D E Specificity / Selectivity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I J Solution Stability D->J K Routine Sample Analysis J->K

Caption: General workflow for Linaclotide analytical method validation.

cluster_troubleshooting Troubleshooting Guide for Linaclotide Analysis Start Problem Encountered Problem Poor Peak Shape (Tailing/Fronting) Start->Problem Problem2 Poor Resolution Start->Problem2 Problem3 Low Sensitivity (LC-MS) Start->Problem3 Problem4 High Background (Immunoassay) Start->Problem4 Sol1 Adjust Mobile Phase pH Check for Column Overload Use Weaker Injection Solvent Problem->Sol1 Sol2 Optimize Gradient Profile Try Different Column Chemistry Adjust Mobile Phase pH Problem2->Sol2 Sol3 Optimize Ion Source & Collision Energy Improve Sample Cleanup (SPE) Select Different Precursor Ion Problem3->Sol3 Sol4 Optimize Blocking Step Increase Wash Steps Titrate Antibody Concentration Problem4->Sol4 End Problem Resolved Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting guide for common Linaclotide analysis issues.

References

Technical Support Center: Linaclotide pH Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Linaclotide (B608579).

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of Linaclotide?

A1: Linaclotide exhibits high stability in acidic environments, simulating gastric conditions.[1][2] It is stable for at least 3 hours in simulated gastric fluid (SGF) at pH 1 and is resistant to pepsin hydrolysis.[3][4][5] However, it is susceptible to degradation under hydrolytic conditions, particularly in alkaline environments.[6][7][8] Stress testing has shown that linaclotide degrades more rapidly in basic conditions compared to acidic conditions when subjected to heat.[6][7] The primary degradation pathway in the gastrointestinal tract involves the cleavage of the C-terminal tyrosine to form its principal active metabolite, MM-419447, followed by the reduction of its three disulfide bonds and subsequent proteolysis.[1][2]

Q2: What is the optimal pH range for Linaclotide's activity?

A2: Linaclotide's binding affinity to its receptor, guanylate cyclase-C (GC-C), and its subsequent activation are pH-independent across a broad and physiologically relevant range of pH 5 to 8.[9][10] This pH independence allows linaclotide to be active along the entire length of the intestinal tract.[9]

Q3: Can I expect Linaclotide to be active in the stomach?

A3: While Linaclotide is stable in the acidic environment of the stomach, its therapeutic target, the guanylate cyclase-C (GC-C) receptor, is located on the luminal surface of the intestinal epithelium.[1][2] Therefore, its pharmacological activity is exerted in the intestines, not in the stomach.

Q4: My experiment shows decreased Linaclotide activity at a specific pH. What could be the cause?

A4: While Linaclotide's activity is generally considered pH-independent, several factors in your experimental setup could lead to perceived decreased activity:

  • Degradation: If the experimental buffer is alkaline (pH > 8) and contains other components that could promote hydrolysis or if the experiment is conducted over a prolonged period at elevated temperatures, Linaclotide degradation could occur.

  • Assay Interference: Components of your buffer system at a specific pH might interfere with the downstream measurement of cGMP, the secondary messenger produced upon GC-C activation.

  • Cell Viability: The pH of your cell culture medium could be affecting the viability or physiological state of the intestinal epithelial cells (e.g., T84 cells) used in the assay, thereby impacting their ability to respond to Linaclotide.

Q5: What are the degradation products of Linaclotide under acidic and basic stress conditions?

A5: Under acidic stress (1 N HCl at 60°C for 30 minutes), two primary degradation products have been identified.[6][7] Under basic stress (1 N NaOH at 60°C for 30 minutes), three major degradation products are formed.[6][7] The primary metabolic degradation in the intestine involves the cleavage of the C-terminal tyrosine to form the active metabolite MM-419447.[1][2] Further degradation involves the reduction of the disulfide bonds.[1][2]

Troubleshooting Guides

Issue: Inconsistent Linaclotide Activity in Cell-Based Assays
Potential Cause Troubleshooting Steps
pH shift in media Regularly monitor the pH of the cell culture medium throughout the experiment. Ensure the buffering capacity of your medium is sufficient to maintain a stable physiological pH (typically 7.2-7.4).
Linaclotide degradation in stock solution Prepare fresh stock solutions of Linaclotide in an appropriate solvent and buffer. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, use buffers within the stable pH range.
Sub-optimal cell health Ensure cells are healthy, within a low passage number, and have formed a confluent monolayer if using cell lines like T84. Poor cell health can lead to variable GC-C receptor expression and signaling.
Issue: Rapid Degradation of Linaclotide in Intestinal Fluid Simulations
Potential Cause Troubleshooting Steps
High concentration of proteases The simulated intestinal fluid (SIF) should contain proteases like trypsin and chymotrypsin (B1334515) to mimic physiological conditions. However, excessively high concentrations can lead to unnaturally rapid degradation. Verify the enzyme concentrations in your SIF preparation.
Presence of reducing agents The intestinal lumen has a reducing environment that can break disulfide bonds. Ensure your SIF realistically mimics this environment if studying this aspect of degradation. The presence of strong, non-physiological reducing agents will accelerate degradation.
Incorrect pH of SIF The pH of the small intestine varies along its length. Ensure the pH of your SIF accurately reflects the specific region you are modeling (e.g., duodenum pH ~6.0-6.5, ileum pH ~7.4).

Data Presentation

Table 1: Summary of Linaclotide Stability Under Stress Conditions

Condition pH Temperature Duration Degradation (%) Degradation Products
Acid Hydrolysis1 (1 N HCl)60°C30 min8.722 major products
Alkaline Hydrolysis>13 (1 N NaOH)60°C30 min22.433 major products
Neutral HydrolysisNeutral60°C6 hoursNo decompositionNot applicable
Simulated Gastric Fluid137°C3 hoursStableNot applicable
Simulated Intestinal Fluid~6.837°C48 minHalf-lifeMM-419447 and others

Data synthesized from stress testing studies.[3][4][5][6][7][11]

Table 2: Linaclotide Binding Affinity (Ki) at Different pH Values

pH Binding Affinity (Ki) in nM
5.01.23 - 1.64
6.01.23 - 1.64
7.01.23 - 1.64
8.01.23 - 1.64

Data reflects pH-independent binding to GC-C receptors on human T84 cells.[4][5][9][10]

Experimental Protocols

Protocol 1: Assessing Linaclotide Stability in Simulated Gastric and Intestinal Fluids
  • Preparation of Simulated Fluids:

    • Simulated Gastric Fluid (SGF): Prepare according to USP standards, typically containing sodium chloride and pepsin, with pH adjusted to ~1.2 with hydrochloric acid.

    • Simulated Intestinal Fluid (SIF): Prepare according to USP standards, typically containing monobasic potassium phosphate, pancreatin, and sodium hydroxide (B78521) to adjust the pH to ~6.8.

  • Incubation:

    • Dissolve a known concentration of Linaclotide in both SGF and SIF.

    • Incubate the solutions at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Withdraw aliquots at various time points (e.g., 0, 30, 60, 120, 180 minutes for SGF; 0, 15, 30, 45, 60, 90 minutes for SIF).

  • Analysis:

    • Immediately quench the enzymatic activity in the SIF samples (e.g., by adding an organic solvent like acetonitrile (B52724) with trifluoroacetic acid).

    • Analyze the concentration of remaining Linaclotide and the formation of its metabolite (MM-419447) using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

    • The mobile phase typically consists of a gradient of aqueous buffer (e.g., potassium dihydrogen orthophosphate) and acetonitrile.[6][7] Detection is commonly performed using a photodiode array detector at 220 nm.[6][7]

Protocol 2: Evaluating Linaclotide Activity (cGMP Production) in T84 Cells
  • Cell Culture:

    • Culture human colon carcinoma T84 cells to confluence in an appropriate medium.

  • Assay Preparation:

    • Wash the confluent cell monolayers with a buffered salt solution.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Linaclotide Treatment:

    • Prepare solutions of Linaclotide at various concentrations in a buffer adjusted to the desired experimental pH (within the range of 5-8).

    • Add the Linaclotide solutions to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cGMP Measurement:

    • Terminate the reaction by lysing the cells.

    • Measure the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP) using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

    • Calculate the EC50 value, which is the concentration of Linaclotide that produces 50% of the maximal cGMP response.

Visualizations

Linaclotide_Signaling_Pathway cluster_cell Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC Binds (pH-independent) GTP GTP cGMP_intra Intracellular cGMP GTP->cGMP_intra Activation PKGII PKG-II cGMP_intra->PKGII Activates cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Export CFTR CFTR Ion Channel PKGII->CFTR Phosphorylates & Activates Secretion Cl- and HCO3- Secretion CFTR->Secretion Opens Lumen Intestinal Lumen Epithelium Intestinal Epithelial Cell Nociceptor Colonic Nociceptors cGMP_extra->Nociceptor Inhibits Pain Reduced Pain Signal Nociceptor->Pain

Caption: Linaclotide signaling pathway in intestinal epithelial cells.

Experimental_Workflow start Start: Linaclotide Sample prep_sgf Prepare Simulated Gastric Fluid (SGF) pH ~1.2 start->prep_sgf prep_sif Prepare Simulated Intestinal Fluid (SIF) pH ~6.8 start->prep_sif incubate_sgf Incubate at 37°C prep_sgf->incubate_sgf incubate_sif Incubate at 37°C prep_sif->incubate_sif sample_sgf Sample at Time Points incubate_sgf->sample_sgf sample_sif Sample at Time Points incubate_sif->sample_sif analyze RP-HPLC Analysis sample_sgf->analyze quench Quench SIF Samples sample_sif->quench quench->analyze end End: Determine Degradation Profile analyze->end

Caption: Workflow for pH-dependent stability testing of Linaclotide.

pH_Impact_Logic pH_gastric Gastric pH (1-3) stability High Stability Resistant to Pepsin pH_gastric->stability pH_intestinal Intestinal pH (5-8) binding pH-Independent Binding to GC-C pH_intestinal->binding activity pH-Independent Activity pH_intestinal->activity degradation Metabolic Degradation (Proteolysis, Disulfide Reduction) pH_intestinal->degradation result_gastric Intact Linaclotide Passes to Intestine stability->result_gastric result_intestinal Therapeutic Effect Exerted binding->result_intestinal activity->result_intestinal

Caption: Logical relationship of pH's impact on Linaclotide.

References

Navigating Linaclotide Solubility: A Technical Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing linaclotide (B608579) in in vitro experiments, ensuring its proper dissolution and stability is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to troubleshoot common solubility issues and offers detailed protocols for effective experimental design.

Linaclotide, a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C), is sparingly soluble in aqueous solutions, a characteristic that can present challenges in the laboratory setting. Understanding its physicochemical properties and adhering to best practices for its handling are crucial for success.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of linaclotide?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of linaclotide. It is soluble in DMSO at approximately 30 mg/mL. For aqueous-based experiments, a common practice is to first dissolve linaclotide in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice, such as Phosphate-Buffered Saline (PBS).

Q2: What is the solubility of linaclotide in aqueous buffers like PBS?

A2: Linaclotide is sparingly soluble in aqueous buffers alone. When a stock solution in DMSO is diluted with PBS, a solubility of approximately 0.20 mg/mL can be achieved in a 1:4 DMSO:PBS (pH 7.2) solution. It is not recommended to store aqueous solutions of linaclotide for more than one day.

Q3: Can I dissolve linaclotide directly in cell culture media?

A3: Direct dissolution in cell culture media is not recommended due to linaclotide's poor aqueous solubility and the potential for interaction with media components, which can lead to precipitation. The preferred method is to prepare a concentrated stock in DMSO and then dilute it to the final working concentration in the pre-warmed cell culture medium immediately before use.

Q4: How stable is linaclotide in solution?

A4: Linaclotide is stable in a DMSO stock solution when stored properly at -20°C or -80°C. Aqueous solutions are less stable and should be prepared fresh for each experiment. Studies have shown that linaclotide is labile under acidic (pH < 4.5) and basic (pH > 8.0) conditions. One study indicated that a linaclotide solution is stable for up to 24 hours at room temperature.

Q5: What is the recommended final concentration of DMSO in my cell culture experiment?

A5: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 1% DMSO, but it is always best to perform a vehicle control to assess the effect of DMSO on your specific cell line.

Troubleshooting Guide: Linaclotide Precipitation

Encountering precipitation when working with linaclotide can be a frustrating roadblock. This guide addresses common scenarios and provides actionable solutions.

Issue Potential Cause Recommended Solution
Immediate precipitation upon adding linaclotide stock to aqueous buffer or media. "Crashing out" due to poor aqueous solubility. The rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous solution can cause the peptide to immediately precipitate.1. Use a two-step dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO. Then, add this intermediate stock to the pre-warmed aqueous buffer or media while gently vortexing. 2. Decrease the final concentration: The desired final concentration of linaclotide may exceed its solubility limit in the final solution. Try a lower working concentration.
Cloudiness or precipitate forms in the cell culture plate after incubation. Delayed precipitation. This can be due to interactions with media components, especially proteins in fetal bovine serum (FBS), or changes in pH over time in the incubator.1. Reduce serum concentration: If using serum-containing media, try reducing the FBS percentage or switching to a serum-free medium for the duration of the experiment, if your cells can tolerate it. 2. Test in different media: The composition of the basal media can influence solubility. If possible, test linaclotide's solubility in different media formulations (e.g., DMEM vs. RPMI-1640). 3. Ensure pH stability: Use a well-buffered medium and ensure your incubator's CO2 levels are stable to maintain the correct pH.
Inconsistent results between experiments. Incomplete dissolution or precipitation of linaclotide. If the peptide is not fully dissolved, the actual concentration in your experiment will be lower and variable.1. Visually inspect your stock solution: Before each use, ensure your DMSO stock solution is clear and free of any visible particles. If crystals are present, gently warm the vial and vortex to redissolve. 2. Prepare fresh dilutions: Always prepare fresh dilutions of linaclotide in your aqueous buffer or media for each experiment. Do not store diluted aqueous solutions.

Quantitative Solubility Data

Solvent/Buffer Approximate Solubility Notes
Dimethyl Sulfoxide (DMSO)~30 mg/mLRecommended for primary stock solutions.
WaterSparingly solubleNot recommended for preparing stock solutions.
1:4 DMSO:PBS (pH 7.2)~0.20 mg/mLPrepare by diluting a DMSO stock into PBS.
Cell Culture Media (e.g., DMEM, RPMI-1640)Data not readily available; empirically determineSolubility is expected to be low and influenced by media components and serum. It is crucial to perform a solubility test in your specific media and conditions.

Experimental Protocols

Protocol 1: Preparation of Linaclotide Stock Solution
  • Materials:

    • Linaclotide (lyophilized powder)

    • Anhydrous DMSO

    • Sterile, RNase/DNase-free microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized linaclotide to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Gently vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro cGMP Assay in T84 Cells

This protocol outlines the measurement of cyclic guanosine (B1672433) monophosphate (cGMP) production in the human colon carcinoma cell line T84 upon stimulation with linaclotide.

  • Cell Culture:

    • Culture T84 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

    • Seed T84 cells in 24-well plates at a density of 2 x 10^5 cells/well and grow to confluence.

  • Assay Procedure:

    • Prepare a fresh serial dilution of linaclotide in serum-free DMEM/F-12 medium from your DMSO stock solution immediately before the experiment. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).

    • Wash the confluent T84 cell monolayers twice with pre-warmed PBS.

    • Pre-incubate the cells with a phosphodiesterase inhibitor, such as 0.5 mM isobutylmethylxanthine (IBMX), in serum-free medium for 15-30 minutes at 37°C to prevent cGMP degradation.

    • Remove the pre-incubation medium and add the linaclotide dilutions (and vehicle control) to the respective wells.

    • Incubate the plate at 37°C for the desired time period (e.g., 30 minutes).

    • Terminate the reaction by aspirating the medium and lysing the cells with 0.1 M HCl.

    • Quantify the intracellular cGMP levels in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

    • Normalize the cGMP concentration to the protein content of each well, which can be determined using a standard protein assay (e.g., BCA assay).

Visualizing Key Processes

To further aid in understanding the experimental workflow and the underlying biological mechanism of linaclotide, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Linaclotide Stock in DMSO Add_Linaclotide Add Linaclotide Dilutions Stock_Solution->Add_Linaclotide Cell_Culture Culture T84 Cells to Confluence Wash_Cells Wash Cells with PBS Cell_Culture->Wash_Cells Pre_Incubate Pre-incubate with IBMX Wash_Cells->Pre_Incubate Pre_Incubate->Add_Linaclotide Incubate Incubate at 37°C Add_Linaclotide->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells cGMP_Assay Perform cGMP EIA Assay Lyse_Cells->cGMP_Assay Protein_Assay Perform Protein Assay Lyse_Cells->Protein_Assay Data_Analysis Normalize and Analyze Data cGMP_Assay->Data_Analysis Protein_Assay->Data_Analysis

Experimental workflow for a linaclotide cGMP assay.

linaclotide_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Linaclotide Linaclotide GC_C Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GC_C Binds and Activates cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->GC_C PKGII Protein Kinase GII (PKGII) cGMP->PKGII Activates CFTR CFTR Channel PKGII->CFTR Phosphorylates and Activates Secretion Cl- and HCO3- Secretion CFTR->Secretion Opens to allow

Linaclotide signaling pathway in intestinal epithelial cells.

Technical Support Center: Minimizing Variability in Linaclotide Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and standardized protocols to minimize variability and ensure robust, reproducible results in Linaclotide (B608579) bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Linaclotide that the bioassay measures? A1: Linaclotide is a peptide agonist of the Guanylate Cyclase-C (GC-C) receptor located on the luminal surface of intestinal epithelial cells[1][2]. The bioassay measures the functional consequence of this interaction: the intracellular accumulation of cyclic guanosine (B1672433) monophosphate (cGMP)[3]. Binding of Linaclotide to GC-C stimulates the conversion of guanosine triphosphate (GTP) to cGMP[2][4]. This increase in intracellular cGMP is the primary endpoint quantified to determine Linaclotide's potency and activity[3].

Q2: Which cell line is most appropriate for a Linaclotide cell-based bioassay? A2: The human colon carcinoma cell line, T84, is widely used and recommended for Linaclotide bioassays[1][3]. These cells endogenously express the GC-C receptor and demonstrate a robust, concentration-dependent increase in intracellular cGMP upon stimulation with Linaclotide[1][3].

Q3: My cGMP assay results show high inter-assay variability. What are the common causes? A3: High inter-assay variability often stems from inconsistencies in cell culture and assay procedures. Key factors include:

  • Cell Passage Number: Using cells of a high passage number can lead to altered receptor expression and signaling response. It is critical to use cells within a consistent, low-passage range.

  • Cell Confluency: Seeding cells at different confluencies can significantly impact results. Assays should be performed at a consistent confluency (e.g., 80-90%).

  • Reagent Preparation: Inconsistent reagent concentrations, especially of the detection antibody or standards in cGMP ELISA kits, can cause significant variability. Prepare fresh reagents and use aliquots to avoid multiple freeze-thaw cycles[5].

  • Procedural Timing: Strict adherence to incubation times for cell stimulation, lysis, and ELISA steps is crucial for reproducibility[5].

Q4: I am observing a high background signal in my cGMP ELISA. How can I reduce it? A4: A high background signal can mask the specific signal from Linaclotide stimulation. Common causes and solutions include:

  • Insufficient Washing: Inadequate washing between ELISA steps fails to remove unbound antibodies or reagents. Increase the number or duration of wash steps[5].

  • Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to the plate. Ensure that a high-quality, compatible blocking buffer is used for an adequate amount of time[5].

  • Antibody Cross-Reactivity: In cGMP assays, the anti-cGMP antibody may cross-react with cAMP, which is often present at much higher concentrations[6]. Using a highly specific monoclonal anti-cGMP antibody is recommended to minimize this issue[6].

Q5: The assay signal (fold-change in cGMP) is lower than expected. What could be the issue? A5: Low signal or sensitivity can lead to false negatives or inaccurate potency measurements. Consider the following:

  • Suboptimal Reagent Concentrations: The concentration of the detection antibody or the Linaclotide stock solution may be incorrect. Verify all concentrations and ensure the quality of the reagents[5].

  • Cell Health: Unhealthy or stressed cells will not respond optimally. Ensure proper cell culture techniques and check for signs of stress or contamination.

  • Phosphodiesterase (PDE) Activity: Intracellular cGMP is rapidly degraded by PDEs. Including a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the pre-incubation and stimulation steps can significantly increase the cGMP signal by preventing its degradation.

Experimental Protocols & Data

Key Experimental Parameters

This table summarizes critical parameters for performing a cell-based cGMP assay for Linaclotide using T84 cells.

ParameterRecommended Value/ConditionNotes
Cell Line T84 (Human Colorectal Carcinoma)Endogenously expresses the target receptor, GC-C[1][3].
Cell Seeding Density 2.5 x 10⁵ cells/wellFor a standard 24-well plate; should be optimized for other plate formats.
Culture Medium DMEM/F-12 (1:1), 10% FBS, 1% Pen-StrepStandard growth medium.
Assay Medium Serum-free medium (e.g., DMEM/F-12)Serum can interfere with the assay; cells are serum-starved prior to stimulation.
PDE Inhibitor 0.5 mM IBMXPre-incubate with cells for 15-30 minutes prior to adding Linaclotide.
Linaclotide Stimulation 30 minutes at 37°CA 30-minute stimulation is sufficient to see robust cGMP accumulation[4].
Reported EC₅₀ ~99 nMThe effective concentration for 50% of maximal cGMP accumulation in T84 cells[3].
Cell Lysis 0.1 M HCl or 5% TCAAcidic solutions stop enzymatic activity (PDEs, GC-C) and lyse cells[7].
cGMP Quantification Competitive ELISA or RIAUse a highly specific monoclonal antibody for cGMP[6].
Detailed Protocol: cGMP Accumulation Bioassay
  • Cell Culture:

    • Culture T84 cells in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed 2.5 x 10⁵ cells per well in a 24-well plate and allow them to adhere and grow to 80-90% confluency (typically 48-72 hours).

  • Assay Procedure:

    • Wash the cell monolayer twice with pre-warmed, serum-free medium.

    • Pre-incubate the cells in 0.5 mL of serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

    • Prepare serial dilutions of Linaclotide in assay medium (serum-free medium with PDE inhibitor).

    • Remove the pre-incubation medium and add the Linaclotide dilutions to the wells. Include a vehicle control (assay medium only).

    • Incubate the plate for exactly 30 minutes at 37°C[4].

  • Cell Lysis and Sample Collection:

    • Aspirate the Linaclotide-containing medium from the wells.

    • Immediately add 200 µL of 0.1 M HCl to each well to lyse the cells and stop the reaction.

    • Incubate at room temperature for 10-15 minutes with gentle shaking.

    • Scrape the wells to ensure complete lysis and collect the lysate. Centrifuge the lysate to pellet cellular debris.

  • cGMP Quantification:

    • Quantify the cGMP concentration in the supernatant using a commercial cGMP competitive immunoassay kit (e.g., ELISA) according to the manufacturer's instructions.

    • Ensure the kit utilizes a highly specific monoclonal antibody to prevent cross-reactivity with cAMP[6].

  • Data Analysis:

    • Generate a standard curve using the cGMP standards provided in the kit.

    • Calculate the cGMP concentration for each sample.

    • Normalize the data (e.g., as a percentage of the maximal response) and plot the concentration-response curve using a four-parameter logistic regression to determine the EC₅₀ value.

Visual Guides: Workflows and Pathways

Linaclotide Signaling Pathway

Linaclotide_Pathway Linaclotide Linaclotide GC_C Guanylate Cyclase-C (GC-C) Linaclotide->GC_C Binds & Activates cGMP cGMP GC_C->cGMP CFTR CFTR Channel Secretion Cl- & HCO3- Secretion CFTR->Secretion GTP GTP GTP->GC_C PKGII PKG-II cGMP->PKGII Activates PKGII->CFTR Phosphorylates & Activates Assay_Workflow start Start culture Culture T84 Cells to 80-90% Confluency start->culture wash Wash Cells with Serum-Free Medium culture->wash preincubate Pre-incubate with PDE Inhibitor (IBMX) wash->preincubate stimulate Stimulate with Linaclotide Dilutions (30 min, 37°C) preincubate->stimulate lyse Lyse Cells & Stop Reaction (0.1M HCl) stimulate->lyse quantify Quantify cGMP in Lysate (ELISA) lyse->quantify analyze Analyze Data: Generate Curve, Calc EC50 quantify->analyze end_node End analyze->end_node Troubleshooting_Tree Start High Variability or Poor Results? HighCV High CV% ? Start->HighCV e.g., >15% LowSignal Low Signal ? Start->LowSignal e.g., <2-fold change HighBG High Background ? Start->HighBG e.g., High vehicle signal CheckCells Check Cell Consistency: - Passage Number - Seeding Density - Confluency HighCV->CheckCells Yes CheckPipetting Review Pipetting Technique & Reagent Prep CheckCells->CheckPipetting If OK EdgeEffects Check for Edge Effects: - Use outer wells for blanks - Ensure uniform temp. CheckPipetting->EdgeEffects If OK CheckPDEi Is PDE Inhibitor (IBMX) Included & Fresh? LowSignal->CheckPDEi Yes CheckLinaclotide Verify Linaclotide Stock Concentration & Age CheckPDEi->CheckLinaclotide If Yes CheckCells2 Assess Cell Health (Viability, Contamination) CheckLinaclotide->CheckCells2 If OK CheckWashing Increase Wash Steps (Volume & Duration) HighBG->CheckWashing Yes CheckBlocking Optimize Blocking (Buffer, Time, Temp) CheckWashing->CheckBlocking If still high CheckAntibody Use High-Specificity Monoclonal anti-cGMP Ab CheckBlocking->CheckAntibody If still high

References

addressing matrix effects in Linaclotide LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Linaclotide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects and ensure accurate and robust quantification of Linaclotide in biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of Linaclotide?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of Linaclotide, a 14-amino acid peptide, components from biological matrices like plasma (e.g., phospholipids (B1166683), salts, and proteins) can co-elute and interfere with the ionization process.[1][4][5] This interference can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the analytical method.[6][7][8] Given that Linaclotide is present at very low concentrations in systemic circulation (<50 pg/mL), mitigating matrix effects is critical for reliable quantification.[9][10][11]

Q2: I'm observing significant ion suppression and poor sensitivity in my Linaclotide analysis. What are the likely causes and how can I troubleshoot this?

A2: Significant ion suppression in Linaclotide analysis is often caused by endogenous matrix components, particularly phospholipids, which are not effectively removed during sample preparation.[5][12] Peptides like Linaclotide can be challenging to analyze via LC-MS/MS due to lower sensitivity from poor gas-phase transfer and fragmentation.[9]

Troubleshooting Steps:

  • Evaluate Sample Preparation: Protein precipitation alone is often insufficient for removing phospholipids.[13] Consider more rigorous sample cleanup techniques.

  • Optimize Chromatography: Ensure chromatographic separation of Linaclotide from the regions where matrix components, especially phospholipids, typically elute.[1][14]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[15]

Sample Preparation Strategies to Mitigate Matrix Effects

Effective sample preparation is the most critical step in reducing matrix effects. Below is a comparison of common techniques.

Q3: Which sample preparation method is most effective for reducing matrix effects in Linaclotide analysis?

A3: Solid Phase Extraction (SPE) is generally superior to protein precipitation (PPT) and liquid-liquid extraction (LLE) for minimizing matrix effects in peptide analysis.[4][13] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, is particularly effective for selectively extracting Linaclotide while removing a high degree of interfering matrix components.[13]

Comparison of Sample Preparation Techniques
Technique Mechanism Advantage Disadvantage Effectiveness for Linaclotide
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple and fast.Ineffective at removing phospholipids and other endogenous components, leading to significant matrix effects.[13]Low
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide clean extracts.Can have low recovery for polar peptides like Linaclotide; requires significant method development.[13]Moderate
Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High selectivity and provides the cleanest extracts, significantly reducing matrix effects.[13][16]More complex and time-consuming than PPT.High

Detailed Experimental Protocols

Protocol 1: Mixed-Mode Solid Phase Extraction (SPE) for Linaclotide from Human Plasma

This protocol is adapted from validated methods for Linaclotide quantification and is designed to maximize the removal of phospholipids and other interferences.

Materials:

  • Oasis MAX 96-well µElution plate (or equivalent mixed-mode anion exchange SPE sorbent)

  • Human plasma containing Linaclotide

  • Stable Isotope-Labeled Linaclotide (Internal Standard)

  • 5% Ammonium (B1175870) hydroxide (B78521) in water

  • Methanol (B129727)

  • Elution solvent (e.g., 2% formic acid in acetonitrile/methanol)

  • Water (LC-MS grade)

Procedure:

  • Pre-treatment: Thaw plasma samples and vortex. Spike with the internal standard.

  • Conditioning: Condition the SPE plate wells with methanol followed by water.

  • Loading: Load the pre-treated plasma samples onto the SPE plate.

  • Washing:

    • Wash with 200 µL of 5% ammonium hydroxide in water.

    • Wash with 200 µL of methanol.

  • Elution: Elute Linaclotide with two 50 µL aliquots of the elution solvent.

  • Dilution: Dilute the eluate with 100 µL of water before injection into the LC-MS/MS system.

Visualizing the SPE Workflow

SPE_Workflow cluster_plasma Plasma Sample cluster_spe SPE Plate cluster_analysis Analysis plasma Plasma + IS load Load Sample plasma->load condition Condition (Methanol, Water) wash1 Wash 1 (5% NH4OH) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute wash2->elute dilute Dilute elute->dilute inject Inject to LC-MS/MS dilute->inject Matrix_Effect cluster_process Ionization Process cluster_outcome Observed Signal analyte Linaclotide ion_source ESI Source analyte->ion_source matrix_comp Matrix Components (e.g., Phospholipids) matrix_comp->ion_source suppression Signal Suppression ion_source->suppression accurate Accurate Signal analyte_clean Linaclotide (Clean Sample) ion_source_clean ESI Source analyte_clean->ion_source_clean ion_source_clean->accurate

References

strategies to improve Linaclotide recovery during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing linaclotide (B608579) recovery during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the bioanalysis of linaclotide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of linaclotide from biological matrices.

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Non-Specific Binding (NSB): Peptides like linaclotide are prone to adsorbing to surfaces such as glass or certain plastics, leading to significant analyte loss.[1][2]- Use polypropylene (B1209903) or other low-binding microplates and pipette tips.[1] - Consider using sample containers with high-performance surfaces designed for low peptide binding.[1] - Minimize sample transfer steps to reduce surface contact.
Protein Binding: Linaclotide may bind to proteins in the plasma matrix, preventing its efficient extraction.[1]- Pretreat the plasma sample to disrupt protein binding. Diluting the plasma 1:1 with a solution like 4% phosphoric acid or 5% ammonium (B1175870) hydroxide (B78521) can be effective.[1] - For stronger protein binding, more aggressive denaturation with agents like Guanidine HCl or Urea may be necessary.[1]
Poor Solubility: Linaclotide's solubility can be a factor, especially after elution in organic solvents.[1]- To prevent precipitation, limit the organic solvent concentration in the final extract to no more than 75%.[2] - Use solubility-enhancing modifiers in your reconstitution solvent, such as 1% to 10% of an acid (e.g., formic acid, TFA) or a base (e.g., ammonium hydroxide).[1]
Inefficient Solid-Phase Extraction (SPE): The choice of SPE sorbent and the protocol itself are critical for good recovery.- Utilize a mixed-mode SPE sorbent, such as the Oasis MAX, which employs both reversed-phase and ion-exchange retention mechanisms for enhanced selectivity. - Ensure proper conditioning and equilibration of the SPE plate before loading the sample. - Optimize the wash and elution steps. A weak wash might not remove interferences, while a strong wash could lead to analyte loss. The elution solvent must be strong enough to desorb the analyte completely.
High Variability in Results Inconsistent Sample Handling: Variability in pre-analytical handling can introduce significant errors.- Standardize all sample handling procedures, from collection and storage to the extraction workflow. - Ensure consistent timing for each step of the extraction process.
Analyte Degradation: Linaclotide is susceptible to proteolytic degradation in certain environments.[3][4]- Work quickly and keep samples on ice to minimize enzymatic activity. - Consider the addition of protease inhibitors to the sample, although this should be validated to ensure no interference with the assay.
Matrix Effects (Ion Suppression/Enhancement) Co-elution of Endogenous Components: Phospholipids and other matrix components can interfere with the ionization of linaclotide in the mass spectrometer.- Employ a selective sample preparation technique like mixed-mode SPE to effectively remove interfering substances. - Optimize the chromatographic separation to resolve linaclotide from co-eluting matrix components.

Frequently Asked Questions (FAQs)

Q1: Why is linaclotide challenging to analyze by LC-MS/MS?

A1: Linaclotide presents several analytical challenges. As a cyclic peptide with 14 amino acids and three disulfide bonds, it has low MS sensitivity due to inefficient transfer into the gas phase and limited fragmentation.[5] Its structure, with 14 chiral centers, also adds to the complexity. Furthermore, its susceptibility to non-specific binding, protein binding, and proteolytic degradation requires careful optimization of sample handling and extraction procedures.[1][3]

Q2: What is the most effective SPE sorbent for linaclotide extraction from plasma?

A2: A mixed-mode sorbent, specifically the Oasis MAX (Mixed-Mode Anion Exchange), has been shown to be highly effective. This type of sorbent utilizes both reversed-phase and anion-exchange retention mechanisms, providing enhanced selectivity for separating linaclotide from complex plasma matrix components.

Q3: How can I prevent non-specific binding of linaclotide during sample preparation?

A3: To mitigate non-specific binding, it is crucial to avoid glass containers and use polypropylene or specially designed low-binding tubes and plates.[1] Minimizing the number of transfer steps and avoiding sample dry-down and reconstitution steps can also reduce analyte loss.[1] Using a µElution plate format, for example, allows for elution in a small volume that can be directly diluted and injected, bypassing the need for evaporation.[1]

Q4: What are the key stability considerations for linaclotide during sample handling?

A4: Linaclotide is relatively stable in acidic conditions, similar to the gastric environment.[6][7] However, it is susceptible to proteolytic degradation in the intestinal environment, which can also occur in biological samples if not handled properly.[3][4] It is recommended to process samples promptly and at low temperatures to minimize enzymatic activity.

Q5: What is the primary active metabolite of linaclotide and should I be monitoring it?

A5: The primary and only pharmacologically active metabolite of linaclotide is MM-419447 (or Des-Tyr14), which is formed by the cleavage of the C-terminal tyrosine.[7][8] In many in vivo studies, MM-419447 is the predominant peptide recovered.[6] Therefore, depending on the goals of your study, simultaneous quantification of both linaclotide and MM-419447 may be necessary.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of Linaclotide from Human Plasma

This protocol is based on a validated method for the quantification of linaclotide from plasma samples.

Materials:

  • Oasis MAX 96-well µElution plate

  • Human plasma samples

  • 4% Phosphoric Acid in water

  • 5% Ammonium Hydroxide in water

  • Methanol (B129727)

  • Elution Solvent (specific composition to be optimized, e.g., a mixture of organic solvent with an acid or base)

  • Polypropylene collection plate

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • In a polypropylene well plate, add 300 µL of plasma.

    • Add 300 µL of 4% phosphoric acid in water to the plasma.

    • Vortex to mix thoroughly. This step is crucial for disrupting protein binding.

  • SPE Plate Conditioning:

    • Place the Oasis MAX 96-well µElution plate on a vacuum manifold.

    • Condition the wells by adding 200 µL of methanol, followed by 200 µL of water. Allow the solvent to pass through the sorbent by gravity or with a gentle vacuum. Do not let the wells dry out.

  • Sample Loading:

    • Load the entire pre-treated plasma sample (approximately 600 µL) onto the conditioned SPE plate.

    • Apply a gentle vacuum to slowly draw the sample through the sorbent.

  • Wash Steps:

    • Wash the sorbent with 200 µL of 5% ammonium hydroxide in water to remove polar interferences.

    • Wash the sorbent with 200 µL of methanol to remove non-polar interferences. Apply a vacuum to dry the wells after the final wash step.

  • Elution:

    • Place a clean polypropylene collection plate inside the vacuum manifold.

    • Add two aliquots of 50 µL of the elution solvent to each well.

    • Allow the elution solvent to soak for a few minutes before applying a vacuum to elute the analyte into the collection plate.

  • Final Preparation for LC-MS/MS Analysis:

    • To the 100 µL of eluate, add 100 µL of water to reduce the organic solvent concentration.

    • Vortex the collection plate to mix.

    • The sample is now ready for injection onto the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes recovery data from various stages of a typical linaclotide extraction protocol. Note that specific recovery percentages can vary based on the exact protocol, reagents, and laboratory conditions.

Extraction Strategy Analyte Matrix Reported Recovery (%) Key Optimization Parameters
Mixed-Mode SPE (Oasis MAX) LinaclotideHuman Plasma>85% (Typical)Pre-treatment with 4% H3PO4, optimized wash and elution steps.
Protein Precipitation (PPT) Peptides (General)PlasmaHighly Variable (Often <50%)Choice of organic solvent (e.g., acetonitrile), solvent-to-plasma ratio.
Liquid-Liquid Extraction (LLE) Peptides (General)PlasmaVariablepH adjustment of the aqueous phase, choice of immiscible organic solvent.

Visualizations

experimental_workflow plasma Plasma Sample (300 µL) add_acid Add 4% Phosphoric Acid (300 µL) plasma->add_acid Disrupt Protein Binding vortex1 Vortex to Mix add_acid->vortex1 condition Condition SPE Plate (Methanol & Water) load Load Pre-treated Sample condition->load wash1 Wash 1: 5% Ammonium Hydroxide load->wash1 wash2 Wash 2: Methanol wash1->wash2 elute Elute Linaclotide (2x 50 µL Elution Solvent) wash2->elute dilute Dilute Eluate with Water (1:1) vortex2 Vortex to Mix dilute->vortex2 inject Inject into LC-MS/MS vortex2->inject

Caption: Linaclotide sample extraction workflow using SPE.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Linaclotide Recovery nsb Non-Specific Binding (NSB) start->nsb protein_binding Protein Binding start->protein_binding solubility Poor Solubility / Precipitation start->solubility spe Inefficient SPE start->spe sol_nsb Use Low-Binding Plastics nsb->sol_nsb sol_protein Acid Pre-treatment (e.g., 4% H3PO4) protein_binding->sol_protein sol_solubility Optimize Final Solvent / Add Modifiers solubility->sol_solubility sol_spe Use Mixed-Mode Sorbent (e.g., Oasis MAX) spe->sol_spe

References

Validation & Comparative

A Head-to-Head Preclinical Comparison of Linaclotide and Lubiprostone for Functional Constipation and Visceral Pain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of linaclotide (B608579) and lubiprostone (B194865), two prominent therapeutic agents for constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC). This analysis is based on experimental data from various preclinical models, offering insights into their mechanisms of action and comparative performance.

This guide synthesizes data on the effects of linaclotide and lubiprostone on key preclinical endpoints: intestinal fluid secretion, visceral hypersensitivity, and gastrointestinal transit. Detailed experimental protocols for the key assays cited are also provided to aid in the design and interpretation of future studies.

Mechanism of Action at a Glance

Linaclotide and lubiprostone employ distinct molecular pathways to achieve their therapeutic effects. Linaclotide is a guanylate cyclase-C (GC-C) agonist.[1][2] Its binding to the GC-C receptor on the apical surface of intestinal epithelial cells leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][3] This, in turn, activates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen.[2] The increased luminal fluid content softens stool and accelerates gastrointestinal transit.[1][3][4] Furthermore, extracellular cGMP is thought to act on submucosal neurons to reduce the activity of pain-sensing nerves, thereby alleviating visceral pain.[5][6]

Lubiprostone, a bicyclic fatty acid derived from prostaglandin (B15479496) E1, activates type-2 chloride channels (ClC-2) on the apical membrane of gastrointestinal epithelial cells.[7][8] This activation also promotes chloride secretion into the intestinal lumen, leading to an increase in intestinal fluid and facilitating bowel movements.[7][8] While its primary mechanism is centered on fluid secretion, some studies suggest it may also have effects on smooth muscle contraction.[9]

cluster_linaclotide Linaclotide Pathway cluster_lubiprostone Lubiprostone Pathway Linaclotide Linaclotide GC-C Receptor GC-C Receptor Linaclotide->GC-C Receptor binds to cGMP (intracellular) cGMP (intracellular) GC-C Receptor->cGMP (intracellular) increases cGMP (extracellular) cGMP (extracellular) GC-C Receptor->cGMP (extracellular) releases CFTR Activation CFTR Activation cGMP (intracellular)->CFTR Activation leads to Cl- & HCO3- Secretion Cl- & HCO3- Secretion CFTR Activation->Cl- & HCO3- Secretion results in Increased Luminal Fluid Increased Luminal Fluid Cl- & HCO3- Secretion->Increased Luminal Fluid causes Accelerated GI Transit Accelerated GI Transit Increased Luminal Fluid->Accelerated GI Transit Reduced Visceral Pain Reduced Visceral Pain cGMP (extracellular)->Reduced Visceral Pain inhibits nociceptors Lubiprostone Lubiprostone ClC-2 Channel ClC-2 Channel Lubiprostone->ClC-2 Channel activates Cl- Secretion Cl- Secretion ClC-2 Channel->Cl- Secretion promotes Increased Luminal Fluid_lubi Increased Luminal Fluid Cl- Secretion->Increased Luminal Fluid_lubi causes Accelerated GI Transit_lubi Accelerated GI Transit Increased Luminal Fluid_lubi->Accelerated GI Transit_lubi

Caption: Signaling pathways of Linaclotide and Lubiprostone.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, providing a comparative overview of the efficacy of linaclotide and lubiprostone on key endpoints.

Intestinal Fluid Secretion
DrugModelDosingEndpointResultReference
Linaclotide Rat ligated intestinal loop≥ 5 µg/kg (oral)Fluid secretionSignificant, dose-dependent increase[3][4]
Lubiprostone Guinea pig small intestine (Ussing chamber)1-3000 nM (mucosal application)Short-circuit current (Isc)Concentration-dependent increase (EC50: 42.5 nM)[7]
Lubiprostone Guinea pig colon (Ussing chamber)1-3000 nM (mucosal application)Short-circuit current (Isc)Concentration-dependent increase (EC50: 31.7 nM)[7]
Visceral Hypersensitivity
DrugModelDosingEndpointResultReference
Linaclotide Rat TNBS-induced colitisNot specifiedAbdominal contractions (in response to colorectal distension)Significantly decreased[10][11][12]
Linaclotide Rat acute partial restraint stressNot specifiedColonic hypersensitivitySignificantly decreased[11][12]
Linaclotide Rat acute water avoidance stressNot specifiedColonic hypersensitivitySignificantly decreased[11][12]
Linaclotide Rat protamine sulfate-induced bladder-colon cross-sensitization3 µg/kg/day for 7 days (oral)Abdominal contractions (in response to colorectal distension)Attenuated hyperalgesia to control levels[5]
Lubiprostone Rat modelsNot specifiedVisceral painLimited preclinical data available. Clinical studies suggest pain reduction may be secondary to improved stool consistency.[13]
Gastrointestinal Transit
DrugModelDosingEndpointResultReference
Linaclotide Rat≥ 5 µg/kg (oral)Gastrointestinal transit rateSignificant, dose-dependent increase[3][4]
Linaclotide Mouse100 µg/kg (oral)Small bowel transit time (charcoal meal)Significantly accelerated[10]
Lubiprostone Dog24 µg or 48 µg (oral)Gastric emptying and small bowel transitAccelerated GI motility and enhanced contractions[14]
Lubiprostone Human (clinical study)48 µ g/day Colonic transit timeNo significant difference from placebo[13]

Experimental Protocols

Detailed methodologies for key preclinical assays are provided below.

Intestinal Fluid Secretion (Ligated Intestinal Loop Model)

Objective: To measure the pro-secretory effect of a compound by quantifying fluid accumulation in a ligated segment of the small intestine in vivo.

Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

Procedure:

  • Anesthetize the rat (e.g., with isoflurane).

  • Perform a midline laparotomy to expose the small intestine.

  • Ligate the jejunum at two points approximately 10 cm apart, creating a closed loop. Ensure the blood supply to the loop is not compromised.

  • Inject the test compound (linaclotide or lubiprostone at various doses) or vehicle directly into the ligated loop.

  • Suture the abdominal wall and allow the animal to recover from anesthesia.

  • After a predetermined time (e.g., 4 hours), euthanize the animal.

  • Carefully dissect the ligated loop, measure its length, and weigh it.

  • Calculate the fluid accumulation as the ratio of the loop weight (in g) to its length (in cm).

Visceral Hypersensitivity (Colorectal Distension Model)

Objective: To assess visceral pain by measuring the animal's response to mechanical distension of the colon and rectum.

Animals: Male Wistar rats (250-300 g).

Procedure:

  • Electrode Implantation (for electromyography - EMG):

    • A few days prior to the experiment, surgically implant Teflon-coated wire electrodes into the external oblique abdominal muscle to record the visceromotor response (VMR). The wires are tunneled subcutaneously and externalized at the back of the neck.

  • Colorectal Distension:

    • On the day of the experiment, insert a flexible balloon catheter (e.g., 4-5 cm long) into the descending colon via the anus, with the end of the balloon approximately 1 cm from the anal verge.

    • Secure the catheter to the tail with tape.

    • Allow the animal to acclimate in a small enclosure.

    • Administer the test compound or vehicle at a specified time before distension.

    • Inflate the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) in a graded or randomized manner. Each distension is maintained for a set duration (e.g., 10-20 seconds) with a rest period in between.

  • Data Acquisition and Analysis:

    • Record the EMG activity during the distension periods. The VMR is quantified as the number of abdominal muscle contractions or the area under the curve of the EMG recording.

    • An increase in the VMR compared to baseline or a vehicle-treated group indicates visceral hypersensitivity. A reduction in the VMR in a hypersensitive model indicates an anti-nociceptive effect.

Gastrointestinal Transit (Charcoal Meal Model)

Objective: To measure the rate of transit of a non-absorbable marker through the small intestine.

Animals: Male mice or rats, fasted for 18-24 hours with free access to water.

Procedure:

  • Administer the test compound (linaclotide or lubiprostone) or vehicle orally.

  • After a specific time (e.g., 30-60 minutes), administer a charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum acacia) orally.

  • After a further set time (e.g., 20-30 minutes), euthanize the animal by cervical dislocation.

  • Carefully dissect the entire small intestine from the pyloric sphincter to the cecum, avoiding stretching.

  • Measure the total length of the small intestine.

  • Measure the distance the charcoal meal has traveled from the pylorus.

  • Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

cluster_workflow Preclinical Efficacy Evaluation Workflow Animal Model Selection Animal Model Selection Drug Administration Drug Administration Animal Model Selection->Drug Administration Intestinal Secretion Assay Intestinal Secretion Assay Drug Administration->Intestinal Secretion Assay Visceral Hypersensitivity Assay Visceral Hypersensitivity Assay Drug Administration->Visceral Hypersensitivity Assay GI Transit Assay GI Transit Assay Drug Administration->GI Transit Assay Data Analysis Data Analysis Intestinal Secretion Assay->Data Analysis Visceral Hypersensitivity Assay->Data Analysis GI Transit Assay->Data Analysis Comparative Efficacy Comparative Efficacy Data Analysis->Comparative Efficacy

Caption: General experimental workflow for preclinical evaluation.

Summary and Conclusion

Preclinical data robustly supports the efficacy of both linaclotide and lubiprostone in increasing intestinal fluid secretion, a key mechanism for alleviating constipation. Linaclotide demonstrates a clear, dose-dependent effect on both intestinal secretion and gastrointestinal transit in rodent models.[3][4] A significant body of preclinical evidence also highlights linaclotide's ability to attenuate visceral hypersensitivity in various models of inflammatory and stress-induced pain.[5][10][11][12]

Lubiprostone also effectively stimulates intestinal secretion in a concentration-dependent manner.[7] Preclinical data on its effects on gastrointestinal transit are available, though less extensive than for linaclotide.[14] Notably, there is a comparative scarcity of preclinical studies specifically investigating the direct effects of lubiprostone on visceral hypersensitivity. Existing clinical evidence suggests that the observed reduction in abdominal pain with lubiprostone may be a secondary consequence of improved bowel function.[13]

References

A Researcher's Guide to Anti-Linaclotide Antibody Immunoassays: Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linaclotide (B608579), a guanylate cyclase-C (GC-C) agonist, is a therapeutic peptide indicated for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). As with all therapeutic proteins, linaclotide can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). The presence of ADAs can have clinical implications, potentially affecting the drug's efficacy and safety. Therefore, robust and specific immunoassays are crucial for detecting and characterizing these antibodies during drug development and clinical monitoring. This guide provides a comparative overview of the key considerations for anti-linaclotide antibody immunoassays, with a focus on specificity and potential cross-reactivity with structurally related peptides.

Understanding Linaclotide and its Analogs

Linaclotide is a 14-amino acid synthetic peptide that is structurally related to the endogenous guanylin (B122020) peptides, uroguanylin (B126073) and guanylin.[1][2] Another synthetic GC-C agonist, plecanatide, is also structurally similar. These peptides share a conserved sequence of cysteine residues that form intramolecular disulfide bonds, which are critical for their biological activity.[2][3] The structural similarities and differences between these peptides are key factors in assessing the cross-reactivity of anti-linaclotide antibodies.

Table 1: Structural Comparison of Linaclotide and Related Peptides

PeptideAmino Acid SequenceNumber of Amino AcidsNumber of Disulfide Bonds
Linaclotide CCEYCCNPACTGCY143
Plecanatide NDECELCVNVACTGCL162
Human Uroguanylin NDD CEL CVN VACTGCL162
Human Guanylin PGTCEICAYAACTGC152

Note: Amino acid sequences are represented by their single-letter codes. Cysteine residues involved in disulfide bonds are critical for the peptides' three-dimensional structure and receptor binding.

Immunoassays for Anti-Linaclotide Antibody Detection

The most common format for detecting ADAs against therapeutic peptides like linaclotide is the bridging immunoassay.[4][5] In this assay, the bivalent ADA acts as a bridge, connecting a labeled version of the drug (e.g., biotinylated linaclotide) captured on a solid phase (e.g., a streptavidin-coated plate) and a labeled detection molecule (e.g., sulfo-tag or HRP-conjugated linaclotide).

Cross-Reactivity: A Critical Consideration

A significant challenge in the development of anti-linaclotide antibody immunoassays is the potential for cross-reactivity with endogenous peptides like uroguanylin and guanylin, as well as other structurally similar drugs like plecanatide. Cross-reactivity occurs when antibodies generated against linaclotide also recognize and bind to these other peptides. This can lead to false-positive results or an overestimation of the ADA response, complicating the interpretation of immunogenicity data.

A US patent describing the generation of anti-linaclotide antibodies indicates that some antibodies may exhibit cross-reactivity with uroguanylin and guanylin. The patent describes a competition assay where the addition of unlabeled guanylin or uroguanylin could compete with labeled linaclotide for binding to the anti-linaclotide antibodies. While specific quantitative data from peer-reviewed publications is limited, this highlights the importance of assessing cross-reactivity during assay validation.

Experimental Protocols

The development and validation of anti-drug antibody assays should follow regulatory guidelines from agencies such as the FDA and EMA. A tiered approach is typically employed, consisting of screening, confirmatory, and characterization (e.g., titration and neutralizing antibody) assays.

Representative Protocol: Bridging ELISA for Anti-Linaclotide Antibody Screening

This protocol is a general representation and should be optimized for specific laboratory conditions and reagents.

Materials:

  • 96-well streptavidin-coated high-capacity plates

  • Biotinylated linaclotide (for capture)

  • Sulfo-tag or HRP-conjugated linaclotide (for detection)

  • Anti-linaclotide antibody positive control

  • Normal human serum (for negative controls and sample dilution)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Stop solution (if using HRP-conjugated detection)

  • Plate reader capable of detecting the chosen label (e.g., chemiluminescence or colorimetric)

Procedure:

  • Coating: Add 100 µL of biotinylated linaclotide (at a pre-optimized concentration in assay diluent) to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.

  • Sample Incubation: Add 50 µL of assay diluent to each well. Add 50 µL of standards, controls, and patient samples to the appropriate wells. Incubate for 2 hours at room temperature with shaking.

  • Washing: Repeat the washing step as described in step 2.

  • Detection: Add 100 µL of labeled (e.g., HRP-conjugated) linaclotide (at a pre-optimized concentration in assay diluent) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Signal Development: If using an HRP-conjugated detection reagent, add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction by adding 100 µL of stop solution.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Confirmatory Assay

To confirm the specificity of a positive screening result, a competition assay is performed. Samples that are positive in the screening assay are pre-incubated with an excess of unlabeled linaclotide before being added to the assay plate. A significant reduction in the signal (typically >50%) compared to the un-spiked sample confirms the presence of specific anti-linaclotide antibodies.

Cross-Reactivity Assessment:

To assess cross-reactivity, the confirmatory assay can be adapted by pre-incubating the positive control or patient samples with increasing concentrations of potentially cross-reacting peptides (e.g., plecanatide, uroguanylin, guanylin). The concentration of the cross-reacting peptide required to achieve a 50% reduction in signal can be compared to that of linaclotide to determine the percentage of cross-reactivity.

Visualizing Key Pathways and Workflows

dot

Linaclotide_Signaling_Pathway Linaclotide Linaclotide (extracellular) GCC Guanylate Cyclase-C (GC-C) (on intestinal epithelium) Linaclotide->GCC binds to cGMP Increased intracellular cGMP GCC->cGMP catalyzes conversion of GTP GTP GTP->cGMP PKGII Protein Kinase GII (PKGII) Activation cGMP->PKGII CFTR CFTR Phosphorylation and Activation PKGII->CFTR Secretion Increased Cl- and HCO3- Secretion into Lumen CFTR->Secretion Fluid Increased Intestinal Fluid and Accelerated Transit Secretion->Fluid Bridging_ELISA_Workflow cluster_plate Streptavidin-Coated Plate Well Capture Biotinylated Linaclotide (Capture Reagent) ADA Anti-Linaclotide Antibody (ADA) Capture->ADA binds Sample Patient Sample (Potentially containing Anti-Linaclotide Ab) Sample->ADA Detection Labeled Linaclotide (Detection Reagent) ADA->Detection binds Signal Signal Generation Detection->Signal

References

A Comparative Guide to the In Vitro Potency of Linaclotide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of Linaclotide and its analogs, Plecanatide and Dolcanatide. These guanylate cyclase-C (GC-C) agonists are crucial in the development of therapeutics for gastrointestinal disorders such as irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). The following sections present quantitative data, experimental methodologies, and a visualization of the common signaling pathway to facilitate a comprehensive understanding of their mechanism of action.

Comparative In Vitro Potency

The in vitro potency of Linaclotide and its analogs is primarily determined by their ability to stimulate the production of cyclic guanosine (B1672433) monophosphate (cGMP) in human colorectal carcinoma T84 cells, which endogenously express the GC-C receptor. The half-maximal effective concentration (EC50) is a key metric for this comparison.

CompoundCell LineAssayPotency (EC50)
LinaclotideT84cGMP Accumulation99 nM[1]
PlecanatideT84cGMP Production~190 nM[2]
DolcanatideT84cGMP Synthesis280 nM[3]

Signaling Pathway of GC-C Agonists

Linaclotide and its analogs share a common mechanism of action. They bind to and activate the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells.[4][5] This activation triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Elevated intracellular cGMP levels then activate protein kinase G-II (PKG-II), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[5] This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by water, which softens the stool and stimulates intestinal transit.[5]

GC-C Agonist Signaling Pathway cluster_extracellular Intestinal Lumen cluster_membrane Apical Membrane cluster_intracellular Intestinal Epithelial Cell GC-C Agonist Linaclotide or Analog GC-C Receptor GC-C Receptor GC-C Agonist->GC-C Receptor Binds to cGMP cGMP GC-C Receptor->cGMP Converts GTP GTP GTP->GC-C Receptor PKGII PKG-II cGMP->PKGII Activates CFTR_inactive CFTR (inactive) PKGII->CFTR_inactive Phosphorylates CFTR_active CFTR (active) CFTR_inactive->CFTR_active Activation Secretion Cl- and HCO3- Secretion CFTR_active->Secretion Opens to allow

Caption: Signaling pathway of GC-C agonists.

Experimental Protocols

The following section details the methodology for the key in vitro assay used to determine the potency of Linaclotide and its analogs.

Cyclic GMP (cGMP) Stimulation Assay in T84 Cells

This assay is the primary functional in vitro test to quantify the potency of GC-C agonists.

Objective: To measure the dose-dependent stimulation of intracellular cGMP production by Linaclotide and its analogs in T84 cells.

Materials:

  • T84 human colon carcinoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Linaclotide, Plecanatide, or Dolcanatide stock solutions

  • 3-isobutyl-1-methylxanthine (IBMX), a broad-spectrum phosphodiesterase (PDE) inhibitor

  • 0.1 M Hydrochloric acid (HCl)

  • Commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit

cGMP Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture T84 cells to confluence in 24-well plates B Wash cells with PBS A->B C Pre-incubate with IBMX (PDE inhibitor) B->C D Add serial dilutions of GC-C agonist (with IBMX) C->D E Incubate for 30 min at 37°C D->E F Lyse cells with 0.1 M HCl E->F G Centrifuge to pellet debris F->G H Quantify cGMP in supernatant using ELISA G->H

Caption: Experimental workflow for the cGMP stimulation assay.

Procedure:

  • Cell Culture: T84 human colon carcinoma cells are cultured in DMEM supplemented with 10% FBS until they form a confluent monolayer in 24-well plates. Experiments should be performed on these confluent monolayers as the GC-C receptor is primarily expressed on the apical surface of these polarized epithelial cells.[2]

  • Pre-incubation: The cell monolayers are washed with PBS. To prevent the degradation of newly synthesized cGMP by intracellular phosphodiesterases, the cells are pre-incubated with a broad-spectrum PDE inhibitor, such as IBMX, for a designated period.[2]

  • Stimulation: The pre-incubation medium is removed, and the cells are then incubated with various concentrations of the GC-C agonist (Linaclotide, Plecanatide, or Dolcanatide), also in the presence of IBMX. A vehicle control (containing IBMX but no agonist) is included. The incubation is typically carried out for 30 minutes at 37°C.[2]

  • Cell Lysis: The reaction is terminated by removing the treatment medium and adding cold 0.1 M HCl to each well to lyse the cells and release the intracellular cGMP.[2]

  • Sample Preparation: The cell lysates are transferred to microcentrifuge tubes and centrifuged to pellet cell debris.[2]

  • cGMP Quantification: The supernatant, containing the cGMP, is collected. The concentration of cGMP is then quantified using a competitive ELISA or radioimmunoassay (RIA).[6]

  • Data Analysis: The measured cGMP concentrations are plotted against the corresponding agonist concentrations. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal cGMP response, is calculated from the resulting dose-response curve to determine the in vitro potency.[4]

References

Comparative Analysis of Linaclotide's Impact on Gut Microbiota Versus Other IBS-C Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The gut microbiota is increasingly recognized as a critical factor in the pathophysiology of Irritable Bowel Syndrome with Constipation (IBS-C) and a potential target for therapeutic intervention. This guide provides a comparative analysis of the effects of Linaclotide (B608579) and other common IBS-C treatments on the gut microbiome, supported by available experimental data.

Linaclotide: A Guanylate Cyclase-C Agonist

Linaclotide is a minimally absorbed, peptide agonist of guanylate cyclase-C (GC-C) that is approved for the treatment of IBS-C.[1] Its primary mechanism of action involves binding to GC-C receptors on the luminal surface of the intestinal epithelium.[2][3] This binding leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the secretion of chloride and bicarbonate into the intestinal lumen via the cystic fibrosis transmembrane conductance regulator (CFTR).[2][3][4] The increased fluid secretion softens stool and accelerates intestinal transit.[3][4]

Recent research has demonstrated that Linaclotide's therapeutic effects may also be linked to its influence on the gut microbiota. A notable multicenter, prospective, pre-post clinical trial by Zhou et al. investigated the impact of Linaclotide on the gut microbiome of 62 IBS-C patients.[5]

  • Alteration of Gut Microbiome: Six weeks of Linaclotide treatment (290 µg daily) significantly altered the gut microbiome and short-chain fatty acid (SCFA) metabolism.[6][7]

  • Enrichment of Blautia: The most significant change observed was an enrichment of the genus Blautia. The abundance of Blautia after treatment was higher than that in healthy volunteers.[6][7]

  • Correlation with Symptom Relief: Higher efficacy of Linaclotide was associated with this increased abundance of Blautia. A positive correlation was found between Blautia abundance, SCFA concentrations, and improvements in clinical symptoms.[6][7]

  • Therapeutic Potential: These findings suggest that the gut microbiota, particularly Blautia, may be a predictive microbe for symptom relief in IBS-C patients treated with Linaclotide.[6][7][8] Combining Linaclotide with Blautia supplementation could potentially enhance therapeutic outcomes.

Comparative Analysis with Other IBS-C Treatments

While data on the impact of other pharmacological agents on the gut microbiota in IBS-C is limited, we can compare Linaclotide's effects with those of other common interventions like probiotics and dietary modifications.

Probiotics, which are live microorganisms intended to confer a health benefit, are often used by patients with IBS-C.[9]

  • Impact on Microbiota: Probiotic supplementation, particularly with strains of Bifidobacterium and Lactobacillus, has been shown to increase the fecal abundance of these bacteria.[10] A meta-analysis of 10 randomized controlled trials involving 757 IBS-C patients found that probiotics increased the numbers of fecal Bifidobacterium and Lactobacillus at 4 weeks.[10]

  • Clinical Efficacy: The same meta-analysis reported that probiotics significantly improved stool consistency at 8 weeks.[10] However, the evidence for their effect on other IBS-C symptoms like abdominal pain and bloating is less consistent.[9]

A diet low in Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols (FODMAPs) is a common dietary intervention for IBS.

  • Impact on Microbiota: A low-FODMAP diet has been shown to alter the gut microbiota. Notably, it can lead to a reduction in the abundance of beneficial bacteria, particularly Bifidobacterium.[11][12][13] One study observed an increase in Bacteroidetes and a decrease in Firmicutes after 4 weeks of a low-FODMAP diet.[12]

  • Clinical Efficacy: This dietary approach can be effective in reducing symptoms of bloating, gas, and abdominal pain in some individuals with IBS-C.[12][14] However, its long-term effects on the gut microbiome and overall health are still under investigation.[12]

  • Lubiprostone (Amitiza®): Lubiprostone is a chloride channel activator that increases intestinal fluid secretion.[15][16][17] While effective in improving symptoms of IBS-C, there is currently a lack of published clinical trials specifically investigating its impact on the gut microbiota in this patient population.

  • Plecanatide (Trulance®): Similar to Linaclotide, Plecanatide is a guanylate cyclase-C agonist.[1] It has demonstrated efficacy in improving IBS-C symptoms. However, to date, there are no available studies that have reported on its specific effects on the gut microbiome composition in IBS-C patients.

  • Prucalopride (Resolor®, Motegrity®): Prucalopride is a selective 5-HT4 receptor agonist that stimulates colonic motility.[18] It is approved for chronic idiopathic constipation and is sometimes used off-label for IBS-C. There is a lack of data from clinical trials on its direct impact on the gut microbiota in IBS-C patients.

Data Presentation

Table 1: Comparative Effects of IBS-C Interventions on Gut Microbiota

InterventionKey Microbial ChangesSupporting Evidence
Linaclotide Significant increase in the abundance of the genus Blautia .[6][7] Altered SCFA metabolism.[6][7]Multicenter, prospective, pre-post clinical trial (Zhou et al.).[5][6][7][8]
Probiotics Increase in fecal Bifidobacterium and Lactobacillus .[10]Systematic review and meta-analysis of 10 RCTs.[10]
Low-FODMAP Diet Decrease in the abundance of Bifidobacterium .[11][12][13] Potential increase in Bacteroidetes and decrease in Firmicutes.[12]Randomized controlled trials and systematic reviews.[12][13][19]
Lubiprostone No data available from clinical trials in IBS-C patients.-
Plecanatide No data available from clinical trials in IBS-C patients.-
Prucalopride No data available from clinical trials in IBS-C patients.-

Experimental Protocols

Linaclotide and Gut Microbiota Study (Zhou et al.)[5][6][7][8][9]
  • Study Design: A multicenter, prospective, pre-post clinical trial. The trial was registered with the Chinese Clinical Trial Registry (ChiCTR1900027934).[6][7]

  • Patient Population: 62 patients diagnosed with IBS-C according to the Rome IV criteria.

  • Intervention: Patients received a daily oral dose of 290 µg of Linaclotide for six weeks.

  • Data Collection: Fecal samples were collected before and after the six-week treatment period.

  • Microbiota Analysis:

    • Sequencing: 16S rRNA gene sequencing was performed to analyze the composition of the gut microbiota.

    • Metabolomics: Targeted metabolomics were used to measure the concentrations of short-chain fatty acids (SCFAs).

Signaling Pathways and Experimental Workflows

Linaclotide Signaling Pathway

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Epithelial Cell Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC GTP GTP GCC->GTP cGMP_intra Intracellular cGMP GTP->cGMP_intra Activation CFTR CFTR Ion Channel cGMP_intra->CFTR Activation Cl_HCO3 Cl- and HCO3- Secretion CFTR->Cl_HCO3 Intestinal_Lumen_Effect Increased Intestinal Fluid Accelerated Transit Cl_HCO3->Intestinal_Lumen_Effect Increased Fluid and Transit

Caption: Linaclotide's mechanism of action in intestinal epithelial cells.

Experimental Workflow for Gut Microbiota Analysis

Gut_Microbiota_Workflow cluster_collection Sample Collection cluster_processing Sample Processing and Analysis cluster_data Data Interpretation Fecal_Sample Fecal Sample Collection (Pre- and Post-Intervention) DNA_Extraction DNA Extraction Fecal_Sample->DNA_Extraction Sequencing 16S rRNA Gene Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis (Taxonomic Classification) Sequencing->Bioinformatics Diversity_Analysis Alpha and Beta Diversity Analysis Bioinformatics->Diversity_Analysis Taxonomic_Comparison Comparison of Bacterial Abundance Bioinformatics->Taxonomic_Comparison Correlation Correlation with Clinical Outcomes Taxonomic_Comparison->Correlation

Caption: General workflow for gut microbiota analysis in clinical trials.

References

Safety Operating Guide

Proper Disposal of Linaclotide in a Laboratory Setting: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Linaclotide in a laboratory environment. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling of Linaclotide Waste

Before initiating any disposal procedure, it is imperative to handle all Linaclotide waste with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A lab coat or other protective garment is required to prevent skin and clothing contamination.

Work with Linaclotide waste, especially during chemical inactivation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Standard Operating Procedure for Linaclotide Disposal

This Standard Operating Procedure (SOP) outlines the approved methods for the disposal of Linaclotide from a laboratory setting.

2.1. Scope: This SOP applies to all forms of Linaclotide waste generated in the laboratory, including unused neat compound, contaminated labware (e.g., vials, pipette tips), and solutions containing Linaclotide.

2.2. Responsibilities: All laboratory personnel handling Linaclotide are responsible for understanding and adhering to this SOP. The Laboratory Supervisor or Principal Investigator is responsible for ensuring that all personnel are trained on these procedures and that the necessary safety equipment and disposal containers are available.

2.3. Disposal Procedures:

There are two primary disposal pathways for Linaclotide waste, depending on the nature and quantity of the waste:

Pathway A: Direct Disposal of Solid and Contaminated Waste

This pathway is suitable for solid Linaclotide waste (e.g., expired or unused neat compound) and contaminated disposable labware.

  • Segregation: Collect all solid Linaclotide waste and contaminated labware in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Linaclotide," and the accumulation start date.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through the institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. The preferred method of disposal for bulk Linaclotide is controlled incineration with flue gas scrubbing.[1]

Pathway B: Chemical Inactivation of Liquid Waste

This pathway is recommended for liquid waste containing Linaclotide, such as experimental solutions. Chemical inactivation reduces the pharmacological activity of the peptide before final disposal.

  • Chemical Degradation: Based on stability studies, Linaclotide can be effectively degraded under basic hydrolytic and oxidative conditions. The following procedures should be performed in a chemical fume hood.

    • Alkaline Hydrolysis: Adjust the pH of the Linaclotide solution to be highly alkaline (e.g., by adding 1 N Sodium Hydroxide) and heat to approximately 60°C for at least 30 minutes. This procedure has been shown to result in significant degradation of the peptide.

    • Oxidation: Treat the Linaclotide solution with a strong oxidizing agent, such as 20% hydrogen peroxide, at room temperature.

  • Neutralization: After the inactivation period, neutralize the solution as appropriate. For example, if alkaline hydrolysis was used, carefully neutralize the solution with an acid.

  • Disposal of Inactivated Solution: The neutralized, inactivated solution should be collected in a properly labeled hazardous waste container for disposal through a licensed chemical waste contractor. Do not discharge any Linaclotide-containing solutions, treated or untreated, to the sewer system. [1]

2.4. Spill and Decontamination Procedures:

In the event of a Linaclotide spill:

  • Evacuate and Secure: Evacuate the immediate area and prevent others from entering.

  • Personal Protective Equipment: Don appropriate PPE, including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.

    • For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. For surfaces that are compatible, a 10% bleach solution can be used, followed by a water rinse.

  • Waste Disposal: Dispose of all contaminated cleaning materials as hazardous waste.

Quantitative Data on Linaclotide Degradation

The following table summarizes the degradation of Linaclotide under specific stress conditions, providing a basis for the chemical inactivation protocol.

Stress ConditionDurationTemperature% DegradationDegradation Products
Acid Hydrolysis (1 N HCl)30 min60°C8.72%Two degradation products observed at RRT 1.36 and 1.21
Alkaline Hydrolysis (1 N NaOH) 30 min 60°C 22.43% Three major degradation products observed
Oxidative (20% H₂O₂)-Room Temp17.82%One major degradant peak observed
Neutral Hydrolysis (Water)6 hours60°CNo decompositionN/A
Thermal and Photolytic Stress--No decompositionN/A

Data adapted from a stability-indicating RP-HPLC method development study.

Experimental Protocols

Protocol 4.1: Alkaline Hydrolysis for Linaclotide Inactivation

  • Preparation: In a designated chemical fume hood, place the liquid waste containing Linaclotide into a chemically resistant container (e.g., borosilicate glass).

  • pH Adjustment: While stirring, slowly add 1 N sodium hydroxide (B78521) (NaOH) solution to the waste until a highly alkaline pH is achieved (pH > 12).

  • Heating: Place the container on a hot plate and heat the solution to 60°C. Maintain this temperature for a minimum of 30 minutes.

  • Cooling and Neutralization: Turn off the heat and allow the solution to cool to room temperature. Carefully neutralize the solution by slowly adding an appropriate acid (e.g., 1 N hydrochloric acid) while monitoring the pH.

  • Final Disposal: Transfer the neutralized solution to a labeled hazardous waste container for collection by a licensed waste disposal service.

Mandatory Visualizations

Diagram 5.1: Linaclotide Disposal Workflow

Linaclotide_Disposal_Workflow start Linaclotide Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste or Contaminated Labware waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid segregate Segregate in Labeled Hazardous Waste Container solid_waste->segregate inactivate Chemical Inactivation (Alkaline Hydrolysis or Oxidation) in Fume Hood liquid_waste->inactivate licensed_disposal Dispose via Licensed Chemical Waste Contractor segregate->licensed_disposal neutralize Neutralize Solution inactivate->neutralize collect_liquid Collect Inactivated Solution in Hazardous Waste Container neutralize->collect_liquid collect_liquid->licensed_disposal

Caption: Decision workflow for the proper disposal of Linaclotide waste.

Diagram 5.2: Signaling Pathway of Linaclotide (for informational purposes)

Linaclotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Linaclotide Linaclotide GCC Guanylate Cyclase-C (GC-C) Linaclotide->GCC binds and activates cGMP cGMP GCC->cGMP converts GTP GTP GTP->GCC PKGII PKG-II cGMP->PKGII activates CFTR CFTR PKGII->CFTR phosphorylates Secretion Cl- and HCO3- Secretion CFTR->Secretion

Caption: Simplified signaling pathway of Linaclotide in intestinal enterocytes.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Linaclotide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring safety during the handling of active pharmaceutical ingredients is paramount. This document provides essential, immediate safety and logistical information for the handling of Linaclotide, a guanylate cyclase-C agonist. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring the well-being of all personnel.

Personal Protective Equipment (PPE) for Linaclotide

When handling Linaclotide, especially in its solid or powder form, a comprehensive approach to personal protection is necessary to avoid contact, inhalation, and ingestion.[1][2] The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommended EquipmentStandard/Specification Examples
Eye Protection Tightly fitting safety goggles with side-shields.[1][3]EN 166 (EU) or NIOSH (US)[1]
Hand Protection Chemical impermeable gloves.[1] Gloves must be inspected prior to use.[1]EU Directive 89/686/EEC, EN 374[1]
Body Protection Wear fire/flame resistant and impervious clothing, such as a lab coat.[1][3][4]N/A
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] A suitable respirator should be used when dust or aerosols are formed.[3][5]NIOSH/MSHA approved[4]

Note: Occupational exposure limits for Linaclotide have not been established.[3][4][5] Therefore, it is crucial to handle the substance with care in a well-ventilated area and use engineering controls like fume hoods to minimize exposure.[1][3][5]

Procedural Guidance for Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing risk and environmental impact. The following step-by-step protocols outline the best practices for managing Linaclotide in a laboratory setting.

Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean, well-ventilated, and that all necessary PPE is readily available and in good condition.[1] An accessible safety shower and eye wash station are mandatory.[3][5]

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid Linaclotide in a fume hood or other contained ventilation equipment to avoid the formation and dispersion of dust and aerosols.[1][2]

  • Preventing Contamination: Do not eat, drink, or smoke in areas where Linaclotide is handled.[1][6] Wash hands thoroughly after handling the compound.[1][3][6]

  • Storage: Store Linaclotide in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4] It should be stored away from foodstuffs and incompatible materials.[1][2] For long-term stability, recommended storage temperatures are -20°C for one year or -80°C for two years for the powder form.[5]

  • Spill Management: In case of a spill, evacuate personnel to a safe area.[1] Wear full PPE, including respiratory protection.[3][5] Cover the powder spill with a plastic sheet to minimize spreading.[4] Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[1][2] Clean the contaminated surface thoroughly.[4] Discharge into the environment must be avoided.[1]

Disposal Protocol:

  • Waste Collection: Collect all Linaclotide waste, including contaminated consumables and excess compound, in clearly labeled, sealed containers.[1]

  • Disposal Method: Dispose of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains or sewer systems.[1]

  • Regulatory Compliance: All disposal activities must be in accordance with applicable local, state, and federal laws and regulations.[1]

Experimental Workflow for Safe Handling of Linaclotide

The following diagram illustrates the logical workflow for the safe handling of Linaclotide from receipt to disposal.

Caption: A workflow diagram illustrating the key steps for the safe handling of Linaclotide in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.